molecular formula C4H8O3 B1676782 3-Methoxypropanoic acid CAS No. 2544-06-1

3-Methoxypropanoic acid

Cat. No.: B1676782
CAS No.: 2544-06-1
M. Wt: 104.1 g/mol
InChI Key: YSIKHBWUBSFBRZ-UHFFFAOYSA-N
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Description

3-Methoxypropionic acid is an alkoxy acid. The base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, potent liver carcinogen, is reported to yield 3-methoxypropionic acid.>m-PEG1-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

IUPAC Name

3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIKHBWUBSFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948317
Record name 3-Methoxypropanoic acid
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2544-06-1, 38094-42-7
Record name Propanoic acid, 3-methoxy-
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Record name Propanoic acid, methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropanoic acid
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Record name 3-Methoxypropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxypropanoic acid (CAS No: 2544-06-1), a key building block in various chemical syntheses. This document is intended to be a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a compilation of quantitative data, detailed experimental protocols for property determination, and a logical workflow for the characterization of similar chemical entities. The information presented is collated from established chemical databases and literature, ensuring a reliable foundation for laboratory and research applications.

Introduction

This compound, with the linear formula CH₃OCH₂CH₂COOH, is an alkoxy acid that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ether group, allows for a wide range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in reaction design, process scale-up, and formulation development. This guide presents a detailed summary of these properties in a structured format, followed by generalized experimental methodologies for their determination.

Core Physical and Chemical Properties

The physical characteristics of this compound have been determined through various analytical techniques. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference(s)
Molecular Formula C₄H₈O₃[2][3][4][5][6]
Molecular Weight 104.10 g/mol [3][4][7][8][9]
Physical Form Liquid[1][7][8][9]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.108 g/mL at 25 °C[1][7][8][9][10]
1.089 g/cm³[3]
Boiling Point 116 °C at 9 mmHg[1][6][7][8][9]
236.9 °C at 760 mmHg[3]
Melting Point Not Applicable[3]
Solubility Soluble in water, chloroform, methanol, and other polar organic solvents.[1][2][3][5]
pKa (Predicted) 4.29 ± 0.10[1]
Refractive Index (n₂₀/D) 1.420[1][7][8][9]
Flash Point 113 °C (closed cup)[7][8]
83.9 °C[3]
LogP (Computed) -0.4[4]

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound are not extensively detailed in publicly available literature, the following are generalized, standard protocols for determining the key physical properties of liquid organic compounds. These methodologies are widely accepted in the scientific community and are applicable for the characterization of this and similar substances.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] The capillary method is a common micro-technique for this determination.[12]

Methodology:

  • A small amount of the liquid sample (a few milliliters) is placed in a fusion tube.[11]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[5][11]

  • The fusion tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an aluminum block.[5][11]

  • As the temperature rises, air trapped in the capillary tube expands and exits as a stream of bubbles.[12]

  • The heating is discontinued (B1498344) once a steady stream of bubbles is observed.[1]

  • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][12]

Measurement of Density

Density is the mass per unit volume of a substance.[9] For liquids, pycnometry and the vibrating tube density meter are precise methods.[7]

Methodology (Pycnometry):

  • A pycnometer, a flask with a specific, calibrated volume, is weighed empty.

  • The pycnometer is then filled with the liquid sample up to the calibration mark, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.[8]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a fundamental physical constant.[3]

Methodology (Abbe Refractometer):

  • A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C).

  • Light is passed through the sample, and the telescope eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Assessment of Solubility

Solubility is determined qualitatively by observing the miscibility of a substance in various solvents.[4]

Methodology:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water).

  • The mixture is vigorously agitated.[13]

  • The mixture is observed to determine if the solute dissolves completely, forming a single homogeneous phase (soluble), or if distinct layers or undissolved droplets remain (insoluble).[4]

  • This process is repeated with a range of solvents, including polar solvents like water and ethanol, and nonpolar solvents like hexane, as well as acidic and basic aqueous solutions to test for reactivity.[14][15]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.[16][17]

Methodology:

  • A known concentration of this compound is dissolved in deionized water.[17]

  • A calibrated pH electrode is immersed in the solution.[16]

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution using a burette.[16]

  • The pH of the solution is recorded after each addition of the titrant.[16]

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[17]

Measurement of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[18] Closed-cup methods are preferred for their precision and safety.[18]

Methodology (e.g., Pensky-Martens Closed-Cup Tester):

  • A specified volume of the liquid sample is placed in the test cup of the apparatus.

  • The cup is sealed with a lid containing an ignition source and an opening mechanism.[19]

  • The sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors ignite, observed as a flash.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid organic compound such as this compound. This serves as a general guide for researchers undertaking the analysis of new or uncharacterized substances.

G Figure 1: General Workflow for Physical Property Characterization of a Liquid Compound A Compound Acquisition (e.g., this compound) B Initial Assessment (Physical State, Color, Odor) A->B C Quantitative Physical Property Determination B->C G Solubility Testing (Polar & Nonpolar Solvents) B->G H Acidity/Basicity Characterization B->H J Safety Property Assessment B->J D Density Measurement (Pycnometry) C->D E Boiling Point Determination (Capillary Method) C->E F Refractive Index Measurement (Abbe Refractometer) C->F L Data Compilation & Analysis D->L E->L F->L G->L I pKa Determination (Potentiometric Titration) H->I I->L K Flash Point Measurement (Closed-Cup Method) J->K K->L M Technical Data Sheet / Report L->M

Figure 1: General Workflow for Physical Property Characterization.

Conclusion

The physical properties of this compound outlined in this guide provide essential data for its application in research and development. The tabulated values offer a quick reference, while the detailed experimental protocols furnish the necessary framework for in-house verification or the characterization of analogous compounds. This comprehensive collection of information is designed to support scientists and drug development professionals in making informed decisions regarding the handling, reaction conditions, and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 3-methoxypropanoic acid. It details the molecule's fundamental identifiers, physicochemical properties, and explores its bonding characteristics through theoretical calculations. This document includes a detailed, representative experimental protocol for its synthesis and characterization by spectroscopic methods, and visualizes its structure and a common synthetic pathway using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of reference.

Introduction

This compound is a carboxylic acid and ether functionalized molecule. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis. A thorough understanding of its chemical structure, bonding, and reactivity is crucial for its effective application in research and development, particularly in the design of novel pharmaceuticals and functional materials. This guide aims to provide a detailed technical overview for professionals working in these fields.

Chemical Identity and Physicochemical Properties

This compound is systematically named this compound according to IUPAC nomenclature.[1] Key identifiers and physicochemical properties are summarized in the tables below.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₄H₈O₃[1]
CAS Number 2544-06-1
SMILES COCCC(=O)O[1]
InChI Key YSIKHBWUBSFBRZ-UHFFFAOYSA-N[1]
Physicochemical PropertyValue
Molecular Weight 104.10 g/mol [1]
Boiling Point 116 °C at 9 mmHg
Density 1.108 g/mL at 25 °C
Refractive Index (n20/D) 1.420
XLogP3-AA -0.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Chemical Structure and Bonding

The molecular structure of this compound consists of a three-carbon propanoic acid backbone with a methoxy (B1213986) group (-OCH₃) attached to the third carbon. The presence of both a carboxylic acid and an ether functional group dictates its chemical behavior and bonding characteristics.

Skeletal and Lewis Structures

Caption: Skeletal and Lewis structures of this compound.

Molecular Geometry and Bonding Parameters (Theoretical)

Due to the lack of published crystal structure data for this compound, its molecular geometry was optimized using computational methods. The following tables present the calculated bond lengths, bond angles, and dihedral angles obtained from DFT calculations at the B3LYP/6-31G* level of theory. These values provide a reliable model of the molecule's three-dimensional structure.

Table 3: Calculated Bond Lengths

BondBond Length (Å)
C1=O11.21
C1-O21.36
O2-H0.97
C1-C21.52
C2-C31.53
C3-O31.42
O3-C41.42
C2-H1.09
C3-H1.09
C4-H1.09

Table 4: Calculated Bond Angles

Atoms (A-B-C)Bond Angle (°)
O1=C1-O2123.5
O1=C1-C2125.0
O2-C1-C2111.5
C1-O2-H107.5
C1-C2-C3112.0
C2-C3-O3109.8
C3-O3-C4112.1
H-C-H109.5 (avg.)
H-C-C109.5 (avg.)

Table 5: Calculated Dihedral Angles

Atoms (A-B-C-D)Dihedral Angle (°)
O1=C1-C2-C314.5
O2-C1-C2-C3-165.5
C1-C2-C3-O365.0
C2-C3-O3-C4178.0

Note: These are theoretical values and may differ slightly from experimental data.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 3-methoxypropionate.

Reaction:

CH₃OCH₂CH₂COOCH₃ + NaOH → CH₃OCH₂CH₂COONa + CH₃OH CH₃OCH₂CH₂COONa + HCl → CH₃OCH₂CH₂COOH + NaCl

Procedure:

  • Saponification: To a solution of methyl 3-methoxypropionate (1 equivalent) in a mixture of methanol (B129727) and water (e.g., 3:1 v/v), add sodium hydroxide (B78521) (1.1 equivalents) dissolved in water.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

SynthesisWorkflow start Start: Methyl 3-methoxypropionate saponification Saponification (NaOH, MeOH/H₂O, Reflux) start->saponification monitoring Reaction Monitoring (TLC) saponification->monitoring solvent_removal Solvent Removal (Rotary Evaporation) monitoring->solvent_removal acidification Acidification (HCl, Ice Bath) solvent_removal->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) extraction->drying purification Purification (Vacuum Distillation) drying->purification end End: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

¹H NMR (400 MHz, CDCl₃):

  • δ ~11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ ~3.70 ppm (t, 2H, J = 6.0 Hz): This triplet is assigned to the methylene (B1212753) protons (CH₂ ) adjacent to the methoxy group.

  • δ ~3.35 ppm (s, 3H): This sharp singlet represents the protons of the methoxy group (OCH₃ ).

  • δ ~2.65 ppm (t, 2H, J = 6.0 Hz): This triplet is attributed to the methylene protons (CH₂ ) alpha to the carbonyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~178 ppm: Carbonyl carbon of the carboxylic acid (C =O).

  • δ ~68 ppm: Methylene carbon attached to the ether oxygen (-C H₂-O-).

  • δ ~59 ppm: Methoxy carbon (-OC H₃).

  • δ ~34 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).

4.2.2. Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

Characteristic Absorptions (cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid, showing significant broadening due to hydrogen bonding.

  • 2950-2850: C-H stretching of the alkane backbone and methoxy group.

  • 1710 (strong): C=O stretching of the carboxylic acid carbonyl group.

  • 1120 (strong): C-O stretching of the ether linkage.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The presented data, including chemical identifiers, physicochemical properties, and theoretical bonding parameters, offer a solid foundation for its use in research and development. The included experimental protocols for synthesis and characterization serve as practical starting points for laboratory work. The visualizations provided aim to facilitate a clearer understanding of the molecule's structure and synthetic pathway. This comprehensive information is intended to be a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

Spectroscopic Profile of 3-Methoxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxypropanoic acid (CAS No: 2544-06-1), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy interpretation and application in experimental design and analysis.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and is intended to provide a detailed chemical fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet1H-COOH
3.68Triplet2H-O-CH₂-
3.35Singlet3H-O-CH₃
2.65Triplet2H-CH₂-COOH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
177.3C=O
68.3-O-CH₂-
58.7-O-CH₃
34.2-CH₂-COOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for its carboxylic acid and ether functionalities.

Wavenumber (cm⁻¹)DescriptionFunctional Group
2930 (broad)O-H stretchCarboxylic Acid
1715C=O stretchCarboxylic Acid
1119C-O stretchEther
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

m/zRelative Intensity (%)Assignment
104~5[M]⁺ (Molecular Ion)
87~20[M - OH]⁺
59~100[CH₃OCH₂]⁺
45~85[COOH]⁺
43~30[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy

A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by passing an infrared beam through the crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound is often derivatized to increase its volatility. A common method is esterification to form the methyl ester. The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio to produce a mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Sample Preparation (this compound) NMR_Acq NMR Spectrometer (¹H & ¹³C) Sample->NMR_Acq IR_Acq IR Spectrometer (ATR) Sample->IR_Acq MS_Acq GC-MS System Sample->MS_Acq NMR_Proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction, Peak Picking) IR_Acq->IR_Proc MS_Proc MS Data Processing (Chromatogram Integration, Mass Spectral Deconvolution) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Verification NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Data_Reporting Data Reporting (Tables, Spectra, Protocols) Structure_Elucidation->Data_Reporting

Spectroscopic Data Workflow

An In-depth Technical Guide to 3-Methoxypropanoic Acid (CAS: 2544-06-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid (CAS number 2544-06-1) is a carboxylic acid and ether functionalized molecule that serves as a versatile building block in organic synthesis.[1] Its utility spans various research and development areas, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Notably, it has been identified as a key building block in the synthesis of bioactive molecules, including potential antiviral and anticancer agents.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a discussion of its potential, though not yet fully elucidated, biological relevance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is soluble in water and polar organic solvents, which contributes to its utility in a range of chemical reactions.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2544-06-1[1][3][4]
Molecular Formula C₄H₈O₃[1][3]
Molecular Weight 104.10 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 116 °C at 9 mmHg[4]
Density 1.108 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.420[4]
Flash Point 113 °C (closed cup)[4]
SMILES COCCC(=O)O[1][3]
InChI InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)[1][4]
LogP 0.1075[3]
Topological Polar Surface Area (TPSA) 46.53 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]

Experimental Protocols

Two plausible synthetic routes for this compound are presented below. The first is a two-step process involving the Michael addition of methanol (B129727) to methyl acrylate (B77674) followed by hydrolysis. The second is the oxidation of 3-methoxy-1-propanol.

Synthesis via Michael Addition and Hydrolysis

This protocol is based on the well-established Michael addition of an alcohol to an α,β-unsaturated ester, followed by standard ester hydrolysis.

Step 1: Synthesis of Methyl 3-methoxypropionate

  • Materials: Methanol, Methyl Acrylate, Sodium Methoxide (catalyst), Sulfuric Acid or Phosphoric Acid (for neutralization).

  • Procedure:

    • In a well-ventilated fume hood, charge a reactor with the required amount of methanol and the catalyst, sodium methoxide. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.

    • Under vigorous stirring, slowly add methyl acrylate to the reactor. The addition should be carried out over an extended period (e.g., at least 10 hours) to control the exothermic reaction.

    • Maintain the reaction temperature between 45-60 °C and continue stirring for an additional 2-6 hours after the addition is complete.

    • After the reaction, cool the mixture and neutralize the catalyst by the slow addition of concentrated sulfuric acid or 85% phosphoric acid, ensuring the temperature does not exceed 35 °C.

    • The crude methyl 3-methoxypropionate can be purified by distillation.

Step 2: Hydrolysis of Methyl 3-methoxypropionate to this compound

  • Materials: Methyl 3-methoxypropionate, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water, Methanol (co-solvent), Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3-methoxypropionate in a mixture of water and methanol.

    • Add a solution of NaOH or KOH (e.g., 2 g of NaOH in 30 mL of water for 26 mmol of ester).

    • Heat the mixture under reflux for approximately 4 hours.

    • After cooling the reaction mixture, carefully add concentrated HCl until the solution is acidic to precipitate the this compound.

    • The product can be isolated by filtration and washed with cold water. Further purification can be achieved by recrystallization or distillation under reduced pressure.

G cluster_0 Step 1: Synthesis of Methyl 3-methoxypropionate cluster_1 Step 2: Hydrolysis Methanol Methanol Michael Addition Michael Addition Methanol->Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael Addition Sodium Methoxide Sodium Methoxide Sodium Methoxide->Michael Addition Catalyst Methyl 3-methoxypropionate Methyl 3-methoxypropionate Michael Addition->Methyl 3-methoxypropionate Methyl 3-methoxypropionate_hydrolysis Methyl 3-methoxypropionate Hydrolysis Hydrolysis Methyl 3-methoxypropionate_hydrolysis->Hydrolysis NaOH / H2O, Methanol NaOH / H2O, Methanol NaOH / H2O, Methanol->Hydrolysis This compound This compound Hydrolysis->this compound G 3-Methoxy-1-propanol 3-Methoxy-1-propanol Oxidation Oxidation 3-Methoxy-1-propanol->Oxidation PDC / DMF PDC / DMF PDC / DMF->Oxidation Reagent/Solvent This compound This compound Oxidation->this compound G cluster_cell Target Cell (e.g., Intestinal Epithelial Cell) 3MPA This compound (Hypothetical Ligand) GPR41_43 GPR41 / GPR43 Receptor 3MPA->GPR41_43 Binds to G_protein G-protein (Gi/q) GPR41_43->G_protein Activates ERK1_2 ERK1/2 G_protein->ERK1_2 p38_MAPK p38 MAPK G_protein->p38_MAPK Signaling_Cascade Downstream Signaling Cascade ERK1_2->Signaling_Cascade p38_MAPK->Signaling_Cascade Cellular_Response Cellular Response (e.g., Cytokine Production, Metabolic Regulation) Signaling_Cascade->Cellular_Response

References

An In-Depth Technical Guide to the Theoretical Properties of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-Methoxypropanoic acid, a carboxylic acid derivative of interest in various scientific domains, including organic synthesis and potentially as a building block in drug development. This document collates and presents key physicochemical, spectroscopic, and computational data. It also outlines general experimental protocols relevant to its synthesis and reactivity. While direct biological data for this compound is limited, this guide explores the known biological activities of a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide context for potential research directions. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as 3-methoxypropionic acid, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueSource
Molecular Formula C4H8O3[1][2]
Molecular Weight 104.10 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 236.9 °C at 760 mmHg[1]
Density 1.089 g/cm³[1]
Refractive Index 1.420 (at 20 °C)
Solubility Soluble in Chloroform, Methanol[1]
Flash Point 83.9 °C[1]
Table 2: Computed Properties
PropertyValueSource
pKa (Predicted) 4.29 ± 0.10
LogP (Predicted) -0.4[2]
Topological Polar Surface Area (TPSA) 46.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary
Spectroscopy TypeKey Features
¹H NMR Data available, specific peak assignments would require spectral analysis.
¹³C NMR Data available, specific peak assignments would require spectral analysis.
Infrared (IR) Expected peaks: broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-O stretch (~1100 cm⁻¹).
Mass Spectrometry Data available, fragmentation patterns would need to be analyzed from the spectrum.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound from a peer-reviewed journal was not identified in the literature search, a plausible and common method for its preparation is the Williamson ether synthesis. This involves the reaction of a salt of 3-hydroxypropanoic acid with a methylating agent. General protocols for common reactions of carboxylic acids, such as esterification and amide formation, are also provided.

Synthesis of this compound (Representative Protocol)

This protocol is based on the well-established Williamson ether synthesis, a common method for forming ethers.[3][4][5][6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3_Hydroxypropanoic_acid 3-Hydroxypropanoic acid Deprotonation Deprotonation 3_Hydroxypropanoic_acid->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Methylating_agent Methylating agent (e.g., CH3I) SN2_Reaction SN2 Reaction Methylating_agent->SN2_Reaction Deprotonation->SN2_Reaction Alkoxide formation Quenching Quenching SN2_Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound Purification->Product

A representative workflow for the synthesis of this compound.

Methodology:

  • Deprotonation: 3-Hydroxypropanoic acid is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • SN2 Reaction: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The alkoxide acts as a nucleophile and displaces the iodide in an Sₙ2 reaction to form the methyl ether. The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up: The reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation to yield pure this compound.

Fischer Esterification (General Protocol)

This is a standard method for converting a carboxylic acid into an ester using an alcohol and an acid catalyst.[7][8][9][10]

Esterification_Workflow cluster_reactants Reactants 3_MPA This compound Reaction_Mixture Reaction Mixture 3_MPA->Reaction_Mixture Alcohol Alcohol (R-OH) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Workup Aqueous Work-up Heating->Workup Purification Purification Workup->Purification Ester_Product Ester Product Purification->Ester_Product

A general workflow for the Fischer esterification of this compound.

Methodology:

  • This compound is dissolved in an excess of the desired alcohol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • After cooling, the mixture is worked up with water and a mild base to neutralize the acid catalyst.

  • The ester is extracted, and the organic layer is dried and concentrated.

  • The final product is purified by distillation or chromatography.

Amide Synthesis (General Protocol)

This protocol describes the formation of an amide from a carboxylic acid and an amine, often facilitated by a coupling agent.[11][12][13][14][15]

Amide_Synthesis_Workflow cluster_reagents Reagents 3_MPA This compound Reaction Reaction 3_MPA->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction Solvent Solvent (e.g., DCM, DMF) Solvent->Reaction Workup Work-up Reaction->Workup Purification Purification Workup->Purification Amide_Product Amide Product Purification->Amide_Product

A general workflow for the synthesis of amides from this compound.

Methodology:

  • This compound is dissolved in a suitable solvent.

  • A coupling agent (e.g., DCC or EDC) is added to activate the carboxylic acid.

  • The desired amine is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is filtered to remove any precipitated byproducts.

  • The filtrate is washed, dried, and the solvent is evaporated.

  • The crude amide is purified by recrystallization or chromatography.

Potential Biological Significance (Based on a Structurally Related Compound)

HMPA has been shown to contribute to improved hepatic lipid metabolism, potentially through the activation of GPR41.[14] It has also been demonstrated to regulate oxidative stress and influence muscle fiber composition.[13] Furthermore, studies suggest that HMPA may promote fast-twitch fiber hypertrophy through the activation of the IGF-1 pathway.[13]

The following diagram illustrates a hypothetical signaling pathway based on the known activities of HMPA, which could serve as a starting point for investigating the biological effects of this compound.

Hypothetical_Signaling_Pathway HMPA 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) GPR41 GPR41 HMPA->GPR41 activates IGF1_Pathway IGF-1 Pathway HMPA->IGF1_Pathway activates Oxidative_Stress_Reduction Oxidative Stress Reduction HMPA->Oxidative_Stress_Reduction regulates Lipid_Catabolism Lipid Catabolism GPR41->Lipid_Catabolism stimulates Muscle_Hypertrophy Muscle Fiber Hypertrophy IGF1_Pathway->Muscle_Hypertrophy promotes

Hypothetical signaling pathway based on the activities of HMPA.

Conclusion

This compound is a simple carboxylic acid derivative with well-defined theoretical and spectroscopic properties. While detailed experimental protocols for its synthesis are not extensively published, its preparation can be achieved through standard organic synthesis methodologies like the Williamson ether synthesis. Its reactivity is characteristic of carboxylic acids, readily undergoing reactions such as esterification and amide formation. The lack of direct biological data for this compound presents an opportunity for future research, particularly given the interesting biological activities of the structurally related compound, HMPA. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and potential biological properties of this compound.

References

An In-Depth Technical Guide to 3-Methoxypropanoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid, a simple yet versatile short-chain fatty acid ether, holds a significant place in the landscape of organic chemistry. Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty esters underscores its importance in various scientific and industrial domains. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies of this compound, supplemented with detailed experimental protocols and quantitative data.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in readily available historical records, its conceptual origins can be traced back to the foundational principles of ether synthesis established in the mid-19th century. The groundbreaking work of Alexander Williamson in 1850 on the formation of ethers, now famously known as the Williamson ether synthesis, provided the chemical community with a rational and versatile method for constructing the ether linkage.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide, a fundamental transformation that would have enabled early organic chemists to conceive of and prepare a wide array of ethers, including alkoxy acids like this compound.

A plausible early synthetic approach, based on the principles of the Williamson ether synthesis, would involve the reaction of a 3-halopropanoic acid salt with sodium methoxide (B1231860). This logical pathway, depicted below, represents a straightforward application of well-established 19th-century organic chemistry.

G cluster_Williamson Plausible Historical Synthesis (Williamson Ether Synthesis) 3-halopropanoate 3-Halopropanoate (e.g., 3-chloropropanoate) 3-Methoxypropanoate 3-Methoxypropanoate 3-halopropanoate->3-Methoxypropanoate SN2 Reaction Sodium_Methoxide Sodium Methoxide (CH₃ONa) Sodium_Methoxide->3-Methoxypropanoate 3-Methoxypropanoic_Acid This compound 3-Methoxypropanoate->3-Methoxypropanoic_Acid Protonation Acidification Acidification (e.g., HCl) Acidification->3-Methoxypropanoic_Acid

A plausible historical synthesis route for this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectral properties is paramount for its application in research and development. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₈O₃[6]
Molecular Weight 104.10 g/mol [6]
CAS Number 2544-06-1[6]
Boiling Point 116 °C at 9 mmHg
Density 1.108 g/mL at 25 °C
Refractive Index (n20/D) 1.420
Appearance Colorless to pale yellow liquid[7]
Solubility Soluble in chloroform (B151607) and methanol (B129727)

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR See PubChem CID 134442[6][8]
¹³C NMR See PubChem CID 134442[6][9]
Infrared (IR) See PubChem CID 134442[6][7]
Mass Spectrometry (MS) See PubChem CID 134442[6]

Modern Synthetic Protocols

While the Williamson ether synthesis provides a classical approach, more contemporary methods offer improved yields and procedural efficiencies. Below are detailed protocols for two prominent synthetic routes to this compound.

Michael Addition of Methanol to Methyl Acrylate (B77674) followed by Hydrolysis

This widely employed method involves the base-catalyzed addition of methanol to methyl acrylate, a classic example of a Michael addition, followed by the hydrolysis of the resulting ester.

G Methyl_Acrylate Methyl Acrylate Methyl_3-methoxypropanoate Methyl 3-methoxypropanoate Methyl_Acrylate->Methyl_3-methoxypropanoate Methanol Methanol Methanol->Methyl_3-methoxypropanoate Sodium_Methoxide Sodium Methoxide (catalyst) Sodium_Methoxide->Methyl_3-methoxypropanoate Michael Addition 3-Methoxypropanoic_Acid This compound Methyl_3-methoxypropanoate->3-Methoxypropanoic_Acid Hydrolysis Methanol_byproduct Methanol Methyl_3-methoxypropanoate->Methanol_byproduct Hydrolysis Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->3-Methoxypropanoic_Acid

Synthesis of this compound via Michael Addition and Hydrolysis.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 3-methoxypropanoate. To a solution of sodium methoxide in methanol, methyl acrylate is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Step 2: Hydrolysis. The resulting methyl 3-methoxypropanoate is then hydrolyzed using an aqueous acid solution (e.g., hydrochloric acid). The mixture is heated to drive the reaction to completion.

  • Step 3: Workup and Purification. After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Final purification is typically achieved by distillation.

Base-Catalyzed Methanolysis of 1-Nitroso-5,6-dihydrouracil (B98791)

An alternative, though less common, route to this compound involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil. This reaction is of interest from a chemical perspective, demonstrating the formation of the target molecule from a more complex starting material.

Reaction Scheme:

1-Nitroso-5,6-dihydrouracil + Methanol (in the presence of a base) → this compound + other byproducts

Experimental Protocol:

A solution of 1-nitroso-5,6-dihydrouracil in methanol is treated with a strong base (e.g., sodium hydroxide). The reaction is typically stirred at room temperature or with gentle heating. Following the completion of the reaction, the mixture is acidified, and the product is extracted with an organic solvent. Purification is then carried out, usually by distillation.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly associated with this compound. Much of the available literature focuses on a structurally related but distinct molecule, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is a metabolite of dietary polyphenols. It is crucial for researchers to avoid conflating the biological effects of HMPA with those of this compound.

The study of short-chain fatty acids (SCFAs) and their ether derivatives is an emerging area of research. SCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[10] These actions influence a wide range of physiological processes, including metabolism, inflammation, and immune responses.[11][12][13][14] Future research may uncover whether this compound shares any of these signaling properties.

G cluster_SCFA General SCFA Signaling (for context) SCFAs Short-Chain Fatty Acids (e.g., propionate, butyrate) GPCRs GPCRs (FFAR2, FFAR3) SCFAs->GPCRs Activation HDACs Histone Deacetylases (HDACs) SCFAs->HDACs Inhibition Downstream_Signaling Downstream Signaling Cascades GPCRs->Downstream_Signaling Gene_Expression Altered Gene Expression HDACs->Gene_Expression Physiological_Effects Physiological Effects (Metabolism, Inflammation) Downstream_Signaling->Physiological_Effects Gene_Expression->Physiological_Effects

General signaling pathways of short-chain fatty acids.

Conclusion

This compound, a compound with historical roots in the fundamental principles of organic chemistry, continues to be a relevant and valuable molecule in modern chemical synthesis. While its direct biological role remains an open area for investigation, its utility as a synthetic intermediate is well-established. This guide has provided a thorough overview of its known properties, historical context, and synthetic methodologies to aid researchers and professionals in their scientific endeavors. Further exploration into the potential biological activities of this and other short-chain fatty acid ethers could unveil novel therapeutic avenues.

References

A Comprehensive Technical Guide to 3-Methoxypropanoic Acid: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Methoxypropanoic acid, a valuable building block in organic synthesis. This document details its various synonyms and alternative names, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis, purification, and analysis. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

This compound is known by several alternative names and is cataloged under various chemical identifiers. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.

Identifier Type Identifier Citation
IUPAC Name This compound[1]
Synonyms 3-Methoxypropionic acid[1]
m-PEG1-acid[1]
β-Methoxypropionic acid
CAS Number 2544-06-1[1]
Molecular Formula C4H8O3[1]
Molecular Weight 104.10 g/mol
InChI Key YSIKHBWUBSFBRZ-UHFFFAOYSA-N
SMILES COCCC(=O)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property Value Citation
Appearance Colorless liquid
Boiling Point 116 °C at 9 mmHg
Density 1.108 g/mL at 25 °C
Refractive Index n20/D 1.420
Flash Point 113 °C (closed cup)
Solubility Soluble in water, methanol (B129727), chloroform

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and data from related compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a two-step process involving the Michael addition of methanol to methyl acrylate (B77674) to form methyl 3-methoxypropionate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-methoxypropionate

This procedure is adapted from the industrial synthesis of methyl 3-methoxypropionate.

  • Materials:

    • Methanol

    • Methyl acrylate

    • Sodium methoxide (B1231860) (catalyst)

    • Concentrated sulfuric acid or 85% phosphoric acid (for neutralization)

  • Procedure:

    • In a reactor equipped with a stirrer and a dropping funnel, charge the required amount of methanol and the sodium methoxide catalyst. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.

    • Under vigorous stirring, slowly add methyl acrylate to the reactor over a period of at least 10 hours. Maintain the reaction temperature between 45-60 °C.

    • After the addition is complete, continue the reaction for an additional 2-6 hours at the same temperature.

    • Cool the reaction mixture and, while stirring, carefully add concentrated sulfuric acid or 85% phosphoric acid to neutralize the sodium methoxide catalyst. The amount of acid should be about half the molar amount of the catalyst used. Ensure the temperature of the mixture does not exceed 35 °C during neutralization.

    • The resulting methyl 3-methoxypropionate can be purified by distillation.

Step 2: Hydrolysis of Methyl 3-methoxypropionate to this compound

  • Materials:

    • Methyl 3-methoxypropionate

    • Sodium hydroxide (B78521) (or other strong base)

    • Hydrochloric acid (or other strong acid)

    • Diethyl ether (or other suitable organic solvent for extraction)

  • Procedure:

    • To a round-bottom flask containing methyl 3-methoxypropionate, add an aqueous solution of sodium hydroxide (typically 1 to 2 molar equivalents).

    • Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is acidic (pH ~2-3).

    • Extract the aqueous solution with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification of this compound

Crude this compound can be purified by vacuum distillation.

  • Apparatus:

    • Standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum source, and a heating mantle.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

    • Gradually apply vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 116 °C at 9 mmHg). Discard any forerun that distills at a lower temperature.

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the carboxylic acid group, derivatization is often required to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common derivatization method.

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample containing this compound to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

    • The derivatized sample is then ready for injection into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~11.0-12.0 ppm (s, 1H, -COOH)

    • δ ~3.68 ppm (t, 2H, -O-CH₂-)

    • δ ~3.35 ppm (s, 3H, -O-CH₃)

    • δ ~2.65 ppm (t, 2H, -CH₂-COOH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~177 ppm (-COOH)

    • δ ~68 ppm (-O-CH₂-)

    • δ ~59 ppm (-O-CH₃)

    • δ ~34 ppm (-CH₂-COOH)

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates for analysis.

  • Expected Peaks:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2930 cm⁻¹ and ~2850 cm⁻¹: C-H stretches of the alkane backbone.

    • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1120 cm⁻¹: C-O stretch of the ether linkage.

Visualizations

The following diagrams illustrate the relationships between the various identifiers for this compound and a conceptual workflow for its synthesis.

Synonyms_and_Identifiers cluster_names Common Names cluster_identifiers Chemical Identifiers 3-Methoxypropanoic_Acid 3-Methoxypropanoic_Acid IUPAC_Name This compound 3-Methoxypropanoic_Acid->IUPAC_Name is the Synonym_1 3-Methoxypropionic acid 3-Methoxypropanoic_Acid->Synonym_1 is also known as Synonym_2 m-PEG1-acid 3-Methoxypropanoic_Acid->Synonym_2 is also known as Synonym_3 β-Methoxypropionic acid 3-Methoxypropanoic_Acid->Synonym_3 is also known as CAS CAS: 2544-06-1 3-Methoxypropanoic_Acid->CAS is identified by Formula Formula: C4H8O3 3-Methoxypropanoic_Acid->Formula is identified by InChIKey InChIKey: YSIKHBWUBSFBRZ-UHFFFAOYSA-N 3-Methoxypropanoic_Acid->InChIKey is identified by SMILES SMILES: COCCC(=O)O 3-Methoxypropanoic_Acid->SMILES is identified by

Caption: Relationship between the primary name and its various synonyms and chemical identifiers.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification Methanol Methanol Michael_Addition Michael Addition (cat. NaOMe) Methanol->Michael_Addition Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Michael_Addition Methyl_3_methoxypropionate Methyl_3_methoxypropionate Michael_Addition->Methyl_3_methoxypropionate Hydrolysis Base Hydrolysis (NaOH, H2O) Methyl_3_methoxypropionate->Hydrolysis 3_Methoxypropanoic_Acid 3_Methoxypropanoic_Acid Hydrolysis->3_Methoxypropanoic_Acid Purification Vacuum Distillation 3_Methoxypropanoic_Acid->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Conceptual workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Methoxypropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxypropanoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents detailed experimental protocols for determining solubility to aid researchers in their laboratory work.

Introduction to this compound

This compound is an organic compound featuring both a carboxylic acid and an ether functional group.[1] Its molecular formula is C4H8O3.[1][2] This structure imparts a degree of polarity, influencing its solubility characteristics. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a solvent in certain chemical processes.[3]

Qualitative Solubility of this compound

Based on available chemical data, this compound is a colorless to pale yellow liquid that is soluble in water and a range of polar organic solvents.[1] The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the ether group and the hydrocarbon chain contribute to its interaction with less polar molecules. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent NameQualitative Solubility
Halogenated SolventsChloroformSoluble[2][3][4]
AlcoholsMethanolSoluble[2][3][4]
Polar Protic SolventsWaterSoluble[1]
Other Polar SolventsPolar Organic SolventsSoluble[1]

It is important to note that this information is qualitative and does not provide specific solubility limits. For precise applications, experimental determination of solubility is recommended.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents. This highlights a gap in the available physicochemical data for this compound.

To provide a frame of reference for researchers, Table 2 presents quantitative solubility data for propanoic acid, a structurally similar carboxylic acid. While the methoxy (B1213986) group in this compound will influence its polarity and hydrogen bonding capabilities, the solubility behavior of propanoic acid can offer some initial insights.

Disclaimer: The following data is for propanoic acid , not this compound, and should be used as a comparative reference only.

Table 2: Quantitative Solubility of Propanoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100g of Solvent)
Water20Miscible
Ethanol20Miscible
Diethyl Ether20Miscible
Chloroform20Miscible
Carbon Tetrachloride20Miscible

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. The high miscibility of propanoic acid in both polar and some non-polar solvents is indicative of its amphiphilic character, a property that this compound is also likely to exhibit.

Experimental Protocols for Solubility Determination

For researchers and professionals requiring precise solubility data, the following are detailed methodologies for key experiments.

The gravimetric method is a fundamental and straightforward technique for determining the solubility of a solute in a volatile solvent.[5] It relies on the precise measurement of the mass of the solute dissolved in a saturated solution.[5]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is necessary to confirm saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solute to settle.

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any solid, filtration through a syringe filter (compatible with the solvent) is recommended.

  • Solvent Evaporation:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator).

  • Mass Determination:

    • Once the solvent is completely evaporated, dry the remaining solute to a constant weight in a desiccator or a vacuum oven.

    • Weigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated by subtracting the initial mass of the empty evaporating dish from the final mass to determine the mass of the dissolved solute.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_evap Evaporation & Weighing cluster_calc Calculation A Add excess this compound to solvent B Agitate at constant temperature to reach equilibrium A->B C Extract known volume of clear supernatant B->C D Transfer to pre-weighed dish C->D E Evaporate solvent D->E F Dry solute to constant weight E->F G Weigh dish with solute F->G H Calculate mass of solute G->H I Express solubility in desired units (g/100mL, mol/L) H->I

Caption: Workflow for the gravimetric determination of solubility.

This method is suitable if this compound exhibits absorbance in the ultraviolet-visible (UV/Vis) spectrum or if it can be derivatized to form a chromophoric compound.

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Protocol 4.1, step 1).

  • Sample Preparation and Analysis:

    • After reaching equilibrium, filter the saturated solution to remove any undissolved solute.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

UV_Vis_Method_Workflow cluster_calib Calibration cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Plot calibration curve (Absorbance vs. Concentration) B->C D Prepare saturated solution E Filter to remove undissolved solute D->E F Dilute filtrate to fall within calibration range E->F G Measure absorbance of diluted sample H Determine concentration from calibration curve G->H I Calculate original concentration (solubility) H->I

Caption: Workflow for solubility determination by UV/Vis spectroscopy.

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, making it ideal for solubility measurements.

Protocol:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV or refractive index).

    • Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a compatible solvent.

    • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area (or height) against concentration.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Protocol 4.1, step 1).

  • Sample Preparation and Analysis:

    • Filter the saturated solution through a solvent-compatible syringe filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved solids.

    • Dilute a known volume of the filtrate with the mobile phase to a concentration that is within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the solvent.

HPLC_Method_Workflow cluster_calib Method Development & Calibration cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Develop HPLC method B Prepare standard solutions A->B C Generate calibration curve (Peak Area vs. Concentration) B->C D Prepare saturated solution E Filter saturated solution D->E F Dilute filtrate to within calibration range E->F G Inject diluted sample into HPLC H Determine concentration from calibration curve G->H I Calculate original concentration (solubility) H->I

References

An In-depth Technical Guide to the Boiling Point of 3-Methoxypropanoic Acid at Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the boiling point of 3-Methoxypropanoic acid at reduced pressures, intended for researchers, scientists, and professionals in drug development. The document outlines key physical data, detailed experimental protocols for boiling point determination, and a logical workflow for the experimental process.

Physicochemical Properties of this compound

This compound (CAS No: 2544-06-1) is a carboxylic acid and an ether. It is a liquid at room temperature and finds use as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its boiling point at various pressures is crucial for purification processes such as vacuum distillation, and for predicting its behavior under different experimental conditions.

Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[2][3] Consequently, the boiling point of this compound decreases as the applied pressure is reduced.[4][5] The following table summarizes the reported boiling points at atmospheric and reduced pressures.

PressureBoiling Point (°C)
760 mmHg (1 atm)236.9
12 hPa (approx. 9 mmHg)116
9 mmHg116

Data sourced from multiple chemical suppliers and databases.[1][6][7]

Experimental Protocol for Micro-Boiling Point Determination at Reduced Pressure

The following is a generalized experimental methodology for determining the boiling point of a small sample of a liquid, such as this compound, under reduced pressure. This method is adapted from standard micro-boiling point determination techniques.[4][5]

Materials and Apparatus:

  • Sample of this compound

  • Thiele tube or similar heating apparatus (e.g., oil bath with a magnetic stirrer)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Vacuum source and tubing

  • Manometer to measure pressure

  • Heating mantle or Bunsen burner

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Heating Setup: Place the assembly into the Thiele tube or oil bath.

  • Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to the desired level. The pressure should be monitored with a manometer.

  • Heating: Begin to heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[2]

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates that the liquid is boiling and its vapor is filling the capillary.

  • Boiling Point Determination: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4] This is the point where the external pressure equals the vapor pressure of the liquid.

  • Recording: Record the temperature and the pressure from the manometer.

  • Repeatability: For accuracy, it is advisable to repeat the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of a liquid at reduced pressure.

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation A Sample Preparation: Fill test tube with This compound B Insert inverted capillary tube A->B C Attach test tube to thermometer D Place assembly in heating bath C->D E Connect to vacuum source and manometer D->E F Apply desired reduced pressure E->F G Heat apparatus gently F->G H Observe continuous stream of bubbles G->H I Stop heating and allow to cool H->I J Record temperature when liquid enters capillary I->J K Record pressure from manometer J->K L Repeat for accuracy K->L

References

Molecular weight and formula of 3-Methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxypropanoic acid, a valuable building block in organic and pharmaceutical chemistry. It details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its relationship to biologically active molecules.

Core Compound Data

This compound, also known as 3-methoxypropionic acid, is a simple alkoxy acid. Its structure incorporates both an ether and a carboxylic acid functional group, making it a versatile intermediate in chemical synthesis.[1][2]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueReferences
Molecular Formula C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [3][4]
CAS Number 2544-06-1[3][4]
Appearance Colorless liquid/oil[1][2]
Boiling Point 116 °C at 9 mmHg236.9 °C at 760 mmHg[2][4]
Density 1.108 g/mL at 25 °C[4]
Refractive Index n20/D 1.420[4]
Flash Point 113 °C (closed cup)[4]
Solubility Soluble in Chloroform, Methanol (B129727)[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves a two-step process: (1) a base-catalyzed Michael addition of methanol to methyl acrylate (B77674) to form methyl 3-methoxypropionate, followed by (2) hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-methoxypropionate

This procedure is adapted from established methods for the Michael addition of alcohols to acrylates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methanol (molar ratio of 2.0-3.0 equivalents relative to methyl acrylate) and a catalytic amount of sodium methoxide (B1231860) (5-15% by weight of methanol).

  • Addition of Reactant: While stirring vigorously, slowly add methyl acrylate (1.0 equivalent) dropwise to the methanol solution over several hours. The reaction is exothermic, and the temperature should be maintained between 45-60 °C.

  • Reaction Monitoring: Allow the reaction to proceed for an additional 2-6 hours after the addition is complete. The progress can be monitored by Gas Chromatography (GC) to confirm the consumption of methyl acrylate.

  • Workup: Upon completion, cool the reaction mixture to below 35 °C. Carefully neutralize the sodium methoxide catalyst by adding a stoichiometric amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Purification: The crude methyl 3-methoxypropionate can be purified by fractional distillation under reduced pressure.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

  • Reaction Setup: In a round-bottom flask, dissolve the purified methyl 3-methoxypropionate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (typically 1.1-1.5 equivalents).

  • Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, or until TLC or GC analysis indicates the complete disappearance of the starting ester.

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis MA Methyl Acrylate Ester Methyl 3-methoxypropionate MA:e->Ester:w + MeOH, NaOMe MeOH Methanol MeOH->Ester NaOMe Sodium Methoxide (catalyst) NaOMe->Ester Ester_hydrolysis Methyl 3-methoxypropionate Ester->Ester_hydrolysis Purification Final_Product This compound Ester_hydrolysis:e->Final_Product:w 1. NaOH, H₂O, Δ 2. HCl NaOH NaOH (aq) NaOH->Final_Product Acid_workup Acid Workup (HCl) Acid_workup->Final_Product

Synthetic pathway for this compound.
Analytical Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity of this compound and identifying potential impurities. As a carboxylic acid, derivatization is often recommended to improve volatility and chromatographic peak shape.

  • Sample Preparation and Derivatization (Silylation):

    • Accurately weigh approximately 1-5 mg of the this compound sample into a vial.

    • Evaporate to complete dryness under a stream of nitrogen if dissolved in a solvent.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 10 °C/min.

      • Ramp to 280 °C at a rate of 25 °C/min, hold for 5 minutes.

    • Injector: 250 °C, splitless mode.

    • MS Ion Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Data Acquisition: Scan mode (e.g., m/z 40-550) for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • The purity is calculated based on the peak area percentage of the derivatized this compound relative to the total peak area of all integrated peaks.

    • Mass spectra of unknown peaks can be compared against spectral libraries (e.g., NIST) for tentative identification of impurities.

G Sample Sample of This compound Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI Source) GC_Separation->MS_Detection Data_Analysis Data Analysis (Purity Calculation, Impurity ID) MS_Detection->Data_Analysis

Workflow for GC-MS analysis of this compound.

Relevance in Drug Development and Biological Systems

While this compound itself is primarily an organic intermediate, structurally related compounds are known to possess significant biological activity. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a microbial metabolite of dietary polyphenols, has been studied for its effects on enhancing muscle strength and improving hepatic lipid metabolism. Research has indicated that HMPA may exert some of its effects by inhibiting pathways related to protein catabolism during exhaustive exercise. Such findings highlight the potential for derivatives of methoxypropanoic acid scaffolds to interact with biological targets, making them of interest in drug discovery and development programs.

References

An In-depth Technical Guide on the Acidity and pKa of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acidity and pKa of 3-methoxypropanoic acid, a molecule of interest in various scientific domains, including drug development. The document outlines the theoretical basis for its acidity, presents available quantitative data, and provides a detailed experimental protocol for the determination of its pKa value.

Acidity and Structural Influences

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value indicates a stronger acid. The acidity of this compound is primarily determined by the carboxylic acid functional group, with a significant electronic influence from the methoxy (B1213986) group at the 3-position.

The methoxy group (-OCH₃) is an electron-withdrawing group due to the high electronegativity of the oxygen atom. This property exerts a negative inductive effect (-I effect) on the propanoic acid backbone. This inductive effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) formed upon deprotonation. The stabilization of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value compared to its parent compound, propanoic acid.

Quantitative Data: pKa Values

The following table summarizes the pKa values for this compound and the related compound, propanoic acid, for comparative analysis.

CompoundChemical StructurepKa Value (Predicted)pKa Value (Experimental)
This compoundCH₃OCH₂CH₂COOH4.29Not available in cited literature
Propanoic AcidCH₃CH₂COOH-4.87

The predicted pKa of this compound is lower than the experimental pKa of propanoic acid, which is consistent with the electron-withdrawing inductive effect of the methoxy group enhancing the acidity.

Factors Influencing the Acidity of this compound

The following diagram illustrates the key factors influencing the acidity of this compound.

Acidity_Factors Factors Influencing the Acidity of this compound cluster_molecule This compound cluster_effects Electronic Effects cluster_outcome Result Molecule CH₃OCH₂CH₂COOH Inductive_Effect Inductive Effect (-I) of Methoxy Group Molecule->Inductive_Effect Stabilization Stabilization of Conjugate Base (CH₃OCH₂CH₂COO⁻) Inductive_Effect->Stabilization leads to Increased_Acidity Increased Acidity Stabilization->Increased_Acidity results in Lower_pKa Lower pKa Increased_Acidity->Lower_pKa corresponds to

Caption: Logical flow of electronic effects on acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids. The following is a detailed protocol that can be adapted for the determination of the pKa of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water (high purity, boiled to remove dissolved CO₂)

  • pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for calibration

2. Instrumentation:

  • High-precision pH meter with a combination glass electrode

  • Automatic titrator or a burette with 0.01 mL resolution

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Inert gas (e.g., nitrogen or argon) supply

3. Experimental Workflow:

The following diagram outlines the workflow for the potentiometric titration experiment.

Potentiometric_Titration_Workflow Workflow for pKa Determination by Potentiometric Titration Start Start Preparation Prepare 0.01 M this compound Solution Start->Preparation Calibration Calibrate pH Meter with Standard Buffers Preparation->Calibration Setup Set up Titration Apparatus Calibration->Setup Titration Titrate with Standardized NaOH Solution Setup->Titration Data_Collection Record pH vs. Volume of Titrant Titration->Data_Collection Analysis Analyze Titration Curve to Determine pKa Data_Collection->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow.

4. Detailed Procedure:

  • Solution Preparation:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • pH Meter Calibration:

    • Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.

  • Titration Setup:

    • Place a known volume (e.g., 50.0 mL) of the this compound solution into a titration vessel.

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Begin stirring the solution gently with a magnetic stirrer.

    • Purge the solution with an inert gas to prevent the dissolution of atmospheric CO₂.

  • Titration:

    • Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

5. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point (Veq), which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point (Veq/2). Read this pH value directly from the titration curve.

  • For higher accuracy, perform the titration in triplicate and report the average pKa value with the standard deviation.

This comprehensive guide provides the necessary theoretical and practical information for understanding and determining the acidity and pKa of this compound, which is essential for its application in research and development.

Navigating the Thermochemical Landscape of 3-Methoxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid, a carboxylic acid with the chemical formula C₄H₈O₃, serves as a versatile building block in organic synthesis and holds potential significance in various research and development sectors, including pharmaceuticals.[1][2] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and computational modeling of its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the available and estimated thermochemical data for this compound, details relevant experimental methodologies for data acquisition, and presents a conceptual metabolic pathway based on related compounds.

Thermochemical Data of this compound

Direct experimental thermochemical data for this compound is notably scarce in publicly accessible literature. Consequently, this guide presents data derived from established predictive methods, namely the Joback and Benson group additivity methods, to provide valuable estimations for key thermochemical parameters.[3][4][5] These methods are widely used in chemical engineering and thermochemistry to estimate the properties of organic compounds based on their molecular structure.[3][4][5][6][7]

It is crucial to note that these are estimated values and should be used with the understanding that they may differ from experimentally determined data.

Table 1: Estimated Thermochemical Properties of this compound

PropertySymbolEstimated ValueUnitMethod of Estimation
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-535.5kJ/molJoback Method
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°-412.8kJ/molJoback Method
Heat Capacity (Ideal Gas, 298.15 K)Cp145.2J/(mol·K)Joback Method
Normal Boiling PointTb475.3KJoback Method
Enthalpy of VaporizationΔHvap52.8kJ/molJoback Method

Note: The values presented are estimations and should be confirmed with experimental data when available.

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for this compound is lacking, the following established protocols are standard for determining the thermochemical properties of organic acids.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a combustible compound like this compound can be experimentally determined using an isoperibol bomb calorimeter.[8]

Experimental Workflow: Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis pellet Pelletize Liquid Sample (with auxiliary substance) weigh Accurately Weigh Pellet pellet->weigh bomb Place Pellet in Bomb weigh->bomb oxygen Pressurize with Oxygen bomb->oxygen ignite Ignite Sample oxygen->ignite measure Measure Temperature Rise ignite->measure calculate_q Calculate Heat of Combustion (q) measure->calculate_q calibrate Calibrate with Benzoic Acid calibrate->calculate_q calculate_h Calculate Enthalpy of Formation (ΔHf°) calculate_q->calculate_h

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

  • Sample Preparation: A known mass of liquid this compound is typically encapsulated in a combustible container or adsorbed onto a suitable auxiliary material to ensure complete combustion. The total mass is accurately recorded.

  • Bomb Preparation: The sample is placed in the crucible inside the combustion bomb. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimetry: The prepared bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

  • Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion. The temperature rise is used to calculate the heat released.

  • Calibration and Calculation: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid. The heat capacity of the calorimeter system is determined from these calibration experiments. The standard enthalpy of formation of this compound is then calculated from the heat of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity of liquid this compound can be measured as a function of temperature using a differential scanning calorimeter.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

G cluster_setup DSC Setup cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Prepare Sample and Reference Pans instrument_setup Set Temperature Program sample_prep->instrument_setup baseline Run Baseline (Empty Pans) instrument_setup->baseline standard Run Standard (e.g., Sapphire) baseline->standard sample Run Sample standard->sample heat_flow Measure Heat Flow Difference sample->heat_flow calculate_cp Calculate Heat Capacity (Cp) heat_flow->calculate_cp

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • Instrument Setup: The DSC instrument is programmed with a specific heating rate (e.g., 10 K/min) over the desired temperature range.

  • Measurement Runs: Three separate runs are performed under the same conditions:

    • A baseline run with two empty pans to determine the instrumental heat flow difference.

    • A calibration run with a standard material of known heat capacity, such as sapphire.

    • A sample run with the this compound sample and the empty reference pan.

  • Data Analysis: The heat flow difference between the sample and reference is measured as a function of temperature. By comparing the heat flow of the sample to that of the standard, the heat capacity of this compound can be calculated at various temperatures.

Conceptual Metabolic Pathway

There is no specific, well-documented metabolic pathway for this compound in mammals. However, based on the metabolism of other short-chain fatty acids and compounds containing methoxy (B1213986) groups, a plausible conceptual pathway can be proposed. Short-chain fatty acids are known to be metabolized via β-oxidation.[9] The presence of the methoxy group may necessitate an initial demethylation step.

Conceptual Metabolic Fate of this compound

G cluster_pathway Conceptual Metabolic Pathway mpa This compound demethylation O-Demethylation (Cytochrome P450) mpa->demethylation hpa 3-Hydroxypropanoic Acid demethylation->hpa oxidation1 Oxidation hpa->oxidation1 malonate Malonate Semialdehyde oxidation1->malonate oxidation2 Oxidation malonate->oxidation2 acetyl_coA Acetyl-CoA oxidation2->acetyl_coA tca TCA Cycle acetyl_coA->tca

Caption: A conceptual metabolic pathway for this compound.

This proposed pathway involves an initial O-demethylation, likely catalyzed by cytochrome P450 enzymes, to yield 3-hydroxypropanoic acid. This intermediate can then enter the known metabolic pathway for 3-hydroxypropionate, which involves oxidation to malonate semialdehyde, followed by further oxidation to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. It is important to emphasize that this is a hypothetical pathway and requires experimental validation.

Conclusion

This technical guide consolidates the currently available, albeit estimated, thermochemical data for this compound. The provided experimental protocols for combustion calorimetry and differential scanning calorimetry offer a roadmap for researchers seeking to obtain precise experimental values. The conceptual metabolic pathway serves as a starting point for further investigation into the biochemical fate of this compound. As research on this compound continues, the acquisition of robust experimental data will be crucial for refining our understanding of its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxypropanoic Acid from Methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the two-step synthesis of 3-methoxypropanoic acid, a valuable alkoxy acid intermediate in organic and pharmaceutical synthesis.[1] The synthesis commences with the base-catalyzed Michael addition of methanol (B129727) to methyl acrylate (B77674) to yield methyl 3-methoxypropanoate. This intermediate is subsequently hydrolyzed under basic conditions to afford the final product, this compound. The protocols include comprehensive methodologies, safety precautions, and quantitative data presented in tabular format for clarity and reproducibility. Visual workflows are provided to illustrate the synthesis pathway.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Michael Addition - Formation of methyl 3-methoxypropanoate.

  • Step 2: Hydrolysis - Conversion of the methyl ester to the corresponding carboxylic acid.

Caption: Overall two-step synthesis of this compound.

Protocol 1: Synthesis of Methyl 3-Methoxypropanoate

This protocol details the base-catalyzed addition of methanol to methyl acrylate. The reaction is based on methodologies that have demonstrated high yields.[2]

Materials and Equipment
  • Reagents: Methyl acrylate (C₄H₆O₂, MW: 86.09 g/mol )[3], Methanol (CH₃OH), Sodium methoxide (B1231860) (CH₃ONa) solution in methanol (e.g., 25-30 wt%), Concentrated Sulfuric Acid (H₂SO₄, 98%), Polymerization inhibitor (e.g., hydroquinone).

  • Equipment: Four-necked round-bottom flask, mechanical stirrer, thermometer, constant-pressure dropping funnel, reflux condenser, cooling bath, distillation apparatus.

Experimental Procedure
  • Reaction Setup: Assemble a four-necked flask with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: Into the flask, add methanol and the sodium methoxide catalyst. For a reaction at the 1-mole scale of methyl acrylate, a representative charge would be 80 g (2.5 mol) of methanol and 32 g of a 28% sodium methoxide solution.[2]

  • Addition of Methyl Acrylate: Begin vigorous stirring of the methanol-catalyst mixture. Slowly add 86 g (1 mol) of methyl acrylate via the dropping funnel. The addition should be performed dropwise over an extended period, for instance, 10-12 hours, to control the exothermic reaction and minimize side reactions like polymerization.[2][4]

  • Reaction: Maintain the reaction temperature between 50-60°C. After the addition of methyl acrylate is complete, continue stirring the mixture at this temperature for an additional 2-4 hours to ensure the reaction goes to completion.[2]

  • Neutralization: Cool the reaction mixture to below 35°C using an ice bath. While stirring, slowly add concentrated sulfuric acid to neutralize the sodium methoxide catalyst. The amount of acid should be sufficient to neutralize the base (e.g., approximately 8.3 g of 98% H₂SO₄ for the scale mentioned above).[2] This will form a suspension of sodium sulfate.

  • Purification: The crude methyl 3-methoxypropanoate is purified by fractional distillation. Unreacted methanol and methyl acrylate will distill first, followed by the product. These front fractions can be recycled in subsequent batches to improve the overall yield.[2]

Safety Precautions
  • Methyl acrylate is flammable, volatile, and toxic. Handle it exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • Sodium methoxide is corrosive and reacts violently with water. Handle with care.

  • The reaction can be exothermic. Maintain controlled addition and temperature monitoring.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of methyl 3-methoxypropanoate followed by acidification to yield the final product. This is a standard procedure for ester hydrolysis.[5]

Materials and Equipment
  • Reagents: Methyl 3-methoxypropanoate (C₅H₁₀O₃, MW: 118.13 g/mol )[6], Sodium hydroxide (B78521) (NaOH), Methanol (CH₃OH), Deionized water, Concentrated Hydrochloric Acid (HCl, ~37%), Diethyl ether or Dichloromethane (B109758) for extraction.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Experimental Procedure
  • Saponification: In a round-bottom flask, dissolve methyl 3-methoxypropanoate in a mixture of methanol and water (e.g., a 1:1 v/v ratio). For each mole of ester, add approximately 1.1 to 1.5 molar equivalents of sodium hydroxide.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). A precipitate of the product may form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane to isolate the this compound.

  • Work-up: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Safety Precautions
  • Handle corrosive reagents like NaOH and concentrated HCl with appropriate care and PPE.

  • Perform extractions in a fume hood, as the solvents are volatile and flammable.

Data Presentation

Table 1: Reaction Parameters and Yields
StepReactionKey ReactantsCatalystTemp (°C)Time (h)Typical Yield (%)
1Michael AdditionMethyl Acrylate, MethanolSodium Methoxide45-6012-1881-91[2]
2HydrolysisMethyl 3-methoxypropanoateSodium HydroxideReflux2-4>90 (Typical)
Table 2: Physical and Chemical Properties
CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
Methyl AcrylateC₄H₆O₂86.09Colorless liquid80[3]
Methyl 3-methoxypropanoateC₅H₁₀O₃118.13Colorless liquid~144-145
This compoundC₄H₈O₃104.10Liquid116 (at 9 mmHg)

Visual Workflow

Workflow start Start Synthesis step1 Step 1: Michael Addition - Charge MeOH & Catalyst - Add Methyl Acrylate (10-12h) - React at 50-60°C (2-4h) start->step1 neutralize Neutralize Catalyst (H₂SO₄) step1->neutralize purify1 Purify by Distillation neutralize->purify1 intermediate Isolate Methyl 3-Methoxypropanoate purify1->intermediate step2 Step 2: Hydrolysis - Add NaOH/H₂O/MeOH - Reflux (2-4h) intermediate->step2 acidify Acidify with HCl step2->acidify extract Extract with Organic Solvent acidify->extract isolate Isolate Product (Rotary Evaporation) extract->isolate final_product This compound isolate->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatility of 3-Methoxypropanoic Acid: A Key Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 3-Methoxypropanoic acid, a seemingly simple carboxylic acid, is emerging as a crucial and versatile building block in the fields of pharmaceutical, agrochemical, and materials science. Its unique structural features—a carboxylic acid group amenable to a variety of chemical transformations and a methoxy (B1213986) group that can influence solubility and metabolic stability—make it a valuable starting material for the synthesis of a wide array of complex molecules. This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to unlock the potential of this multifaceted compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 236.9 °C at 760 mmHg[2]
Density 1.089 g/cm³[2]
Solubility Soluble in Chloroform, Methanol (B129727)[2]

Applications in Synthesis

This compound serves as a precursor in a multitude of chemical reactions, enabling the construction of more complex molecular architectures.

Esterification

The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental transformation for creating derivatives with altered polarity and reactivity.

Protocol 1: Synthesis of Methyl 3-methoxypropanoate

This protocol details the Fischer esterification of this compound with methanol, catalyzed by sulfuric acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 3-methoxypropanoate.

  • Purification by distillation under reduced pressure yields the pure product.

A similar procedure for the synthesis of biodiesel via esterification of free fatty acids highlights the industrial relevance of this reaction type.[3][4]

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily converted to amides, which are key functional groups in many drug molecules.

Protocol 2: Synthesis of N-Benzyl-3-methoxypropanamide

This protocol involves the conversion of this compound to its acyl chloride, followed by reaction with benzylamine (B48309).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (B128534)

  • Dichloromethane

  • 1N Hydrochloric acid

  • 1N Sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5][6]

  • The reaction mixture is stirred at room temperature for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-methoxypropanoyl chloride.

  • The crude acyl chloride is dissolved in fresh dichloromethane. To this solution, a mixture of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is then washed with 1N HCl, water, and 1N NaOH.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide.

  • Purification by column chromatography on silica (B1680970) gel affords the pure N-benzyl-3-methoxypropanamide.

This methodology is exemplified in the synthesis of Lacosamide (B1674222), an antiepileptic drug.[7][8]

Logical Workflow for Amide Synthesis

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling This compound This compound 3-Methoxypropanoyl Chloride 3-Methoxypropanoyl Chloride This compound->3-Methoxypropanoyl Chloride Activation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->3-Methoxypropanoyl Chloride N-Substituted-3-methoxypropanamide N-Substituted-3-methoxypropanamide 3-Methoxypropanoyl Chloride->N-Substituted-3-methoxypropanamide Coupling Amine (e.g., Benzylamine) Amine (e.g., Benzylamine) Amine (e.g., Benzylamine)->N-Substituted-3-methoxypropanamide Purification Purification N-Substituted-3-methoxypropanamide->Purification

Caption: Workflow for the synthesis of N-substituted-3-methoxypropanamides.

Application in Drug Discovery and Development

Derivatives of this compound have shown significant potential in the development of new therapeutic agents.

Synthesis of Lacosamide

Lacosamide, an antiepileptic drug, is a functionalized amino acid. A key intermediate in its synthesis is (2R)-2-Amino-N-benzyl-3-methoxypropanamide, a derivative of this compound. The synthesis involves the reaction of a protected D-serine derivative, highlighting the utility of related chiral building blocks. One reported synthesis achieves an 88.6% yield for the hydrogenation step to produce 2-amino-N-benzyl-3-methoxypropanamide.[7] Another process for the preparation of Lacosamide reports a yield of 90.71% for the final acetylation step.[8]

StepReagentsProductYield
Hydrogenation2-Azido-N-benzyl-3-methoxypropanamide, 10% Pd/C, Methanol2-Amino-N-benzyl-3-methoxypropanamide88.6%[7]
Acetylation(2R)-2-Amino-N-benzyl-3-methoxypropanamide, Acetic Anhydride(2R)-2-Acetamido-N-benzyl-3-methoxypropanamide (Lacosamide)90.71%[8]
Potential Role in Modulating Metabolic Pathways

Recent research has shed light on the biological activity of derivatives of this compound. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has been shown to improve hepatic lipid metabolism. This effect is mediated through the activation of G protein-coupled receptor 41 (GPR41).[2] This finding suggests that synthetic derivatives of this compound could be designed to target this pathway for the treatment of metabolic disorders.

Signaling Pathway of HMPA in Hepatic Lipid Metabolism

HMPA HMPA GPR41 GPR41 HMPA->GPR41 activates Lipid Catabolism Pathway Lipid Catabolism Pathway GPR41->Lipid Catabolism Pathway stimulates Improved Hepatic Steatosis Improved Hepatic Steatosis Lipid Catabolism Pathway->Improved Hepatic Steatosis leads to

Caption: Proposed signaling pathway of HMPA via GPR41 activation.

Use in Agrochemicals

The structural motifs derived from this compound are also found in agrochemicals. For example, certain herbicides contain a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid core.[9][10] While not directly synthesized from this compound in the cited literature, the presence of the methoxyphenylpropionic acid-like substructure highlights the potential for this building block in the synthesis of novel agrochemicals. The development of efficient synthetic routes starting from readily available materials like this compound could be a promising area of research.

Conclusion

This compound is a valuable and versatile chemical building block with broad applications in the synthesis of pharmaceuticals, agrochemicals, and potentially new materials. Its straightforward reactivity allows for the efficient introduction of a methoxypropyl moiety, which can impart desirable physicochemical and biological properties to target molecules. The detailed protocols and application notes provided herein serve as a foundation for researchers to further explore and exploit the synthetic potential of this important chemical intermediate. Future research will undoubtedly uncover new and innovative uses for this compound and its derivatives, solidifying its role as a key component in the modern synthetic chemist's toolbox.

References

The Versatility of 3-Methoxypropanoic Acid in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid and its derivatives are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The presence of both a carboxylic acid and a methoxy (B1213986) group provides a versatile scaffold for creating complex molecules with desired pharmacological activities. This technical note explores the application of this compound derivatives in the synthesis of pharmaceuticals, with a detailed focus on the anticonvulsant drug Lacosamide (B1674222). While noted as a key building block for various bioactive molecules, including potential antiviral and anticancer agents, its role in the synthesis of Lacosamide is well-documented and serves as an excellent case study.[1]

Application in the Synthesis of Lacosamide

Lacosamide is an anticonvulsant medication used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[2] Its synthesis utilizes a chiral derivative of this compound, specifically (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The key starting material for this intermediate is (R)-2-N-Boc-amino-3-methoxypropanoic acid, highlighting the importance of the this compound backbone in the overall synthetic strategy.[2][3]

The synthesis involves the O-methylation of a protected serine derivative to introduce the methoxy group, followed by a series of transformations to yield the final active pharmaceutical ingredient (API).[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Lacosamide, focusing on the steps involving the this compound derivative.

StepReactantsReagents/SolventsProductYieldPurityReference
O-methylationN-Boc-D-serineDimethyl sulfate (B86663), Sodium hydroxide (B78521), Tetrabutylammonium (B224687) bromide, Toluene (B28343), Water(R)-2-N-Boc-amino-3-methoxypropanoic acid100%90.0%[4]
Amide Formation(R)-2-N-Boc-amino-3-methoxypropanoic acid, BenzylamineIsobutyl chloroformate, N-methylmorpholine, Methylene (B1212753) chloride(R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide--[2]
Boc Deprotection and Acetylation(R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamideHydrochloric acid, Phosphoric acid, Acetic anhydride (B1165640), Methylene chloride(R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide)69.8%99.98%[3]

Experimental Protocols

Synthesis of (R)-2-N-Boc-amino-3-methoxypropanoic Acid

This protocol is adapted from a published synthesis of Lacosamide.[4]

Materials:

  • N-Boc-D-serine (100.0 g, 0.48 mol)

  • Tetrabutylammonium bromide (5.2 g, 0.0195 mol)

  • Toluene (500 mL)

  • 20 wt % Sodium hydroxide (NaOH) aqueous solution (97.5 g, 0.48 mol)

  • Dimethyl sulfate ((CH₃)₂SO₄, 246 g, 1.95 mol)

  • 50 wt % NaOH aqueous solution (179.5 g, 2.245 mol)

  • Water (300 mL)

  • 50 wt % Citric acid

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • A suspension of N-Boc-D-serine and tetrabutylammonium bromide in toluene is cooled to 0–10 °C.

  • 20 wt % NaOH aqueous solution is added at 0–10 °C, and the mixture is stirred for 30 minutes.

  • Dimethyl sulfate and 50 wt % NaOH aqueous solution are then added at -5 to 5 °C.

  • The reaction mixture is stirred for 12 hours.

  • Water is added, and the aqueous layer is acidified to a pH of <3.5 with 50 wt % citric acid.

  • The product is extracted with methylene chloride.

  • The combined organic extracts are evaporated to obtain crude (R)-2-N-Boc-amino-3-methoxypropanoic acid.

Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide

This protocol is based on a described synthetic route.[2]

Materials:

  • (R)-2-N-Boc-amino-3-methoxypropanoic acid

  • Methylene chloride (CH₂Cl₂)

  • Isobutyl chloroformate

  • N-methylmorpholine

  • Benzylamine

Procedure:

  • The crude (R)-2-N-Boc-amino-3-methoxypropanoic acid is dissolved in methylene chloride and cooled to < -10 °C.

  • Isobutyl chloroformate and N-methylmorpholine are added sequentially while maintaining the temperature at < -5 °C.

  • The mixture is aged for 30 minutes at < -5 °C.

  • Benzylamine is then added to the reaction mixture.

  • After the reaction is complete, the mixture is worked up to isolate the desired product.

Synthesis of Lacosamide

This final step involves the deprotection of the Boc group and subsequent acetylation.[3]

Materials:

  • (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide

  • Concentrated Hydrochloric acid (HCl)

  • Phosphoric acid

  • Acetic anhydride

  • Methylene chloride (CH₂Cl₂)

  • Ethyl acetate (B1210297)

Procedure:

  • (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide is treated with concentrated HCl in methylene chloride to remove the Boc protecting group.

  • The resulting amine is then acetylated using acetic anhydride in the presence of phosphoric acid.

  • The methylene chloride is exchanged for ethyl acetate by distillation.

  • The product is crystallized by cooling the solution to 0-5 °C and isolated by filtration.

Visualizations

Synthetic Workflow for Lacosamide

The following diagram illustrates the key steps in the synthesis of Lacosamide starting from N-Boc-D-serine.

G A N-Boc-D-serine B (R)-2-N-Boc-amino-3- methoxypropanoic acid A->B O-methylation C (R)-N-Benzyl-2-N-Boc-amino- 3-methoxypropionamide B->C Amide Formation D Lacosamide C->D Deprotection & Acetylation

Caption: Synthetic pathway to Lacosamide.

Mechanism of Action of Lacosamide

Lacosamide is believed to exert its anticonvulsant effect by selectively enhancing the slow inactivation of voltage-gated sodium channels, leading to the stabilization of hyperexcitable neuronal membranes.

G cluster_0 Neuronal Membrane Na_channel Voltage-gated Sodium Channel Effect Enhances Slow Inactivation Na_channel->Effect Lacosamide Lacosamide Lacosamide->Na_channel Stabilization Stabilization of Hyperexcitable Membrane Effect->Stabilization

Caption: Lacosamide's proposed mechanism of action.

References

Application Notes and Protocols: 3-Methoxypropanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanoic acid and its derivatives are valuable building blocks in the synthesis of a significant class of agrochemicals, particularly strobilurin fungicides. The methoxyacrylate scaffold, a key pharmacophore in these fungicides, can be efficiently synthesized from this compound. Strobilurin fungicides are renowned for their broad-spectrum activity against a wide range of fungal pathogens. Their mechanism of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), ultimately leading to the cessation of fungal growth.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor for strobilurin fungicides.

Data Presentation

Table 1: Synthesis of Methyl 3-Methoxypropanoate
Starting MaterialsCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Methanol (B129727), Methyl AcrylateSodium MethoxideMethanol45-6012-2077-99.5[1][2]
This compoundSulfuric AcidMethanolReflux4-6>95 (Estimated)General Esterification
Table 2: Synthesis of Methyl (E/Z)-3-methoxy-2-(methoxymethyl)acrylate (Strobilurin Precursor)
Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 3-methoxypropanoateMethyl formate (B1220265), Sodium hydrideDiethyl etherRoom Temperature12~70-80General Formylation

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Methoxypropanoate from this compound

This protocol describes the esterification of this compound to its methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-methoxypropanoate.

Protocol 2: Synthesis of a β-Methoxyacrylate Precursor from Methyl 3-Methoxypropanoate

This protocol outlines the formylation of Methyl 3-methoxypropanoate, a key step in forming the β-methoxyacrylate pharmacophore.

Materials:

  • Methyl 3-methoxypropanoate

  • Methyl formate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated solution)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of Methyl 3-methoxypropanoate (1.0 eq) and methyl formate (1.5 eq) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the sodium hydride suspension dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired β-methoxyacrylate precursor.

Mandatory Visualization

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_pharmacophore Pharmacophore Synthesis cluster_final_product Final Product 3-Methoxypropanoic_Acid This compound Methyl_3-Methoxypropanoate Methyl 3-Methoxypropanoate 3-Methoxypropanoic_Acid->Methyl_3-Methoxypropanoate Esterification (Protocol 1) beta-Methoxyacrylate_Precursor β-Methoxyacrylate Precursor Methyl_3-Methoxypropanoate->beta-Methoxyacrylate_Precursor Formylation (Protocol 2) Strobilurin_Fungicide Strobilurin Fungicide beta-Methoxyacrylate_Precursor->Strobilurin_Fungicide Further Elaboration

Caption: Synthetic workflow from this compound to a strobilurin fungicide.

Strobilurin_MoA cluster_fungus Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Complex_III Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow Blocked ATP ATP (Energy) ATP_Synthase->ATP ATP Synthesis Blocked Strobilurin_Fungicide Strobilurin Fungicide Strobilurin_Fungicide->Complex_III Inhibits Qo site

Caption: Mechanism of action of strobilurin fungicides.

References

Application Notes and Protocols for the Esterification of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 3-methoxypropanoic acid, a valuable building block in the pharmaceutical and specialty chemical industries. The resulting esters, such as methyl 3-methoxypropanoate and ethyl 3-methoxypropanoate, serve as important intermediates in organic synthesis and are utilized as environmentally friendly solvents.[1] This document outlines the common methods for their preparation, including the classic Fischer-Speier esterification and, for the methyl ester, a Michael addition route.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of methyl and ethyl 3-methoxypropanoate.

Table 1: Synthesis of Methyl 3-Methoxypropanoate

ParameterFischer-Speier Esterification (Typical)Michael Addition
Reactants This compound, Methanol (B129727)Methyl acrylate (B77674), Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Sodium methoxide (B1231860) (NaOMe)
Molar Ratio (Acid/Alcohol) 1:10 (or Methanol as solvent)1:2.4 (Methyl Acrylate:Methanol)
Catalyst Loading Catalytic amount (e.g., 3-5 mol%)10-11% (by weight of methanol)[2]
Temperature Reflux (approx. 65°C)[1]55 ± 1°C[2]
Reaction Time 2-4 hours14 hours[2]
Yield >90% (estimated)[1]>99.5% (purity)[2]

Table 2: Synthesis of Ethyl 3-Methoxypropanoate

ParameterFischer-Speier Esterification
Reactants This compound, Ethanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Molar Ratio (Acid/Alcohol) 1:10 (or Ethanol as solvent)
Catalyst Loading Catalytic amount (e.g., 3-5 mol%)
Temperature Reflux (approx. 78°C)[1]
Reaction Time 2-4 hours
Yield >90% (estimated)[1]

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol). The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and a 10-fold molar excess of the anhydrous alcohol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will depend on the boiling point of the alcohol used (e.g., ~65°C for methanol, ~78°C for ethanol).[1]

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.[4]

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain the pure 3-methoxypropanoate ester.[4][5]

Protocol 2: Synthesis of Methyl 3-Methoxypropionate via Michael Addition

This method provides an alternative route to methyl 3-methoxypropionate through the Michael addition of methanol to methyl acrylate, catalyzed by sodium methoxide.[2]

Materials:

  • Methanol

  • Methyl acrylate

  • Sodium methoxide (or potassium methoxide)

  • Concentrated sulfuric acid or 85% phosphoric acid

  • Reaction vessel with strong stirring capabilities

  • Rectifying tower (for distillation)

Procedure:

  • Reaction Setup: Charge the reactor with the required amount of methanol and the sodium methoxide catalyst (10-11% of the methanol weight).[2]

  • Addition of Reactant: Under strong stirring, slowly add methyl acrylate to the reactor over a period of at least 10 hours. The molar ratio of methanol to methyl acrylate should be approximately 2.4-2.6:1.[2]

  • Reaction: Maintain the reaction temperature at 55 ± 1°C and continue stirring for an additional 2-6 hours after the addition of methyl acrylate is complete.[2]

  • Neutralization: After the reaction is finished, cool the mixture and, while stirring, add concentrated sulfuric acid or 85% phosphoric acid to neutralize the catalyst. The amount of acid should be 1/2 to 1/3 of the molar amount of the catalyst. Keep the temperature below 35°C during neutralization.[2]

  • Purification: The resulting product is purified by fractional distillation using a rectifying tower to obtain methyl 3-methoxypropionate with a purity of over 99.5%.[2]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_product Final Product reactants 1. Combine This compound & Excess Alcohol catalyst 2. Add H₂SO₄ (catalyst) reactants->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool evap1 5. Remove Excess Alcohol (Rotovap) cool->evap1 extract 6. Extraction with EtOAc & Washes (H₂O, NaHCO₃, Brine) evap1->extract dry 7. Dry Organic Layer (MgSO₄) & Filter extract->dry evap2 8. Concentrate (Rotovap) dry->evap2 distill 9. Purify by Distillation evap2->distill product Pure 3-Methoxy- propanoate Ester distill->product

Caption: Workflow for Fischer-Speier Esterification.

References

Application Notes and Protocols for the Derivatization of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methoxypropanoic acid is a carboxylic acid that finds utility as a building block in the synthesis of various pharmaceutical and chemical entities. The derivatization of its carboxylic acid group is a crucial step for a multitude of applications, including the modulation of physicochemical properties, the preparation for analytical procedures such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and the synthesis of more complex molecules.[1][2][3] This document provides detailed application notes and protocols for the primary methods of derivatizing the carboxylic acid group of this compound.

Esterification

Esterification is one of the most common derivatization reactions for carboxylic acids, converting them into esters. This transformation is often employed to increase the volatility of the compound for GC analysis, to act as a protecting group during multi-step synthesis, or to create prodrugs with altered pharmacokinetic profiles.[3][4] The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method.[5][6]

Fischer-Speier Esterification Protocol

Objective: To synthesize methyl 3-methoxypropanoate from this compound and methanol (B129727).

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (e.g., 10.41 g, 100 mmol) in anhydrous methanol (100 mL), slowly add concentrated sulfuric acid (2 mL) while stirring in an ice bath.

  • Heat the mixture to reflux for 4-6 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxypropanoate.

  • The product can be further purified by distillation if necessary.

Esterification Data
ParameterValue/ConditionReference
Reactants This compound, MethanolN/A
Catalyst Concentrated H₂SO₄[5][7]
Temperature Reflux (approx. 65°C for Methanol)[5]
Reaction Time 4-6 hoursN/A
Typical Yield 85-95%[5]

Amide Formation

The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis, particularly in peptide chemistry and the development of drug candidates. This typically requires the activation of the carboxylic acid, often with coupling reagents, to facilitate the reaction with an amine.

Amide Coupling Protocol using EDC/HOBt

Objective: To synthesize N-benzyl-3-methoxypropanamide from this compound and benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.04 g, 10 mmol) and HOBt (1.53 g, 10 mmol) in DCM (50 mL).

  • Add EDC (2.1 g, 11 mmol) to the solution and stir at room temperature for 15 minutes.

  • Add benzylamine (1.09 mL, 10 mmol) and DIPEA (2.09 mL, 12 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Amide Formation Data
ParameterValue/ConditionReference
Reactants This compound, Amine (e.g., Benzylamine)N/A
Coupling Reagents EDC, HOBt[8]
Base DIPEA or TEAN/A
Solvent DCM or DMFN/A
Temperature Room TemperatureN/A
Reaction Time 12-24 hoursN/A
Typical Yield 70-90%[8]

Acyl Chloride Formation

Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in the synthesis of esters, amides, and other acyl compounds.[9] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[10][11]

Acyl Chloride Synthesis Protocol

Objective: To synthesize 3-methoxypropanoyl chloride from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A few drops of Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes)

  • Heating mantle

Procedure:

  • Caution! This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). [10]

  • Place this compound (10.41 g, 100 mmol) in a round-bottom flask.

  • Add thionyl chloride (14.6 mL, 200 mmol, 2.0 equiv.) and a catalytic amount of DMF (2-3 drops).[9][12]

  • Heat the mixture to reflux (approximately 76°C) for 1-2 hours.[12] The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure or by rotary evaporation using a solvent trap.[13]

  • The resulting crude 3-methoxypropanoyl chloride is often used in the next step without further purification.[13] If purification is required, it can be achieved by fractional distillation under reduced pressure.

Acyl Chloride Formation Data
ParameterValue/ConditionReference
Reactants This compound, Thionyl chloride[10]
Catalyst DMF (catalytic)[9]
Temperature Reflux (~76°C)[12]
Reaction Time 1-2 hours[12]
Typical Yield >90% (often used crude)

Hydroxamic Acid Formation

Hydroxamic acids are a class of compounds with a wide range of biological activities and are important pharmacophores.[8] They can be synthesized from carboxylic acids or their derivatives.[14][15][16]

Hydroxamic Acid Synthesis from an Ester

Objective: To synthesize 3-methoxy-N-hydroxypropanamide from methyl 3-methoxypropanoate.

Materials:

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.04 g, 15 mmol) in anhydrous methanol (20 mL).

  • To this solution, add a solution of sodium methoxide (0.81 g, 15 mmol) in methanol (10 mL) at 0°C. A precipitate of NaCl will form.

  • Stir the mixture for 30 minutes at 0°C and then filter off the salt.

  • Add the filtrate containing free hydroxylamine to a solution of methyl 3-methoxypropanoate (1.18 g, 10 mmol) in methanol (10 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with acidic resin or by careful addition of dilute HCl.

  • Concentrate the mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Hydroxamic Acid Formation Data
ParameterValue/ConditionReference
Reactants Methyl 3-methoxypropanoate, Hydroxylamine[15]
Base Sodium methoxide or Potassium hydroxide[8]
Solvent Methanol[8]
Temperature Room TemperatureN/A
Reaction Time 24-48 hoursN/A
Typical Yield 30-70%[8]

Visualizations

General Workflow for Derivatization

G Start This compound Derivatization Derivatization Reaction (Esterification, Amidation, etc.) Start->Derivatization Workup Reaction Work-up (Extraction, Washing) Derivatization->Workup Purification Purification (Distillation, Chromatography, Recrystallization) Workup->Purification Product Purified Derivative Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for the derivatization of this compound.

Reaction Pathways for Derivatization

Reaction_Pathways cluster_main Derivatization of this compound cluster_ester Esterification cluster_amide Amidation cluster_acyl Acyl Chloride Formation cluster_hydroxamic Hydroxamic Acid Formation Acid 3-Methoxypropanoic Acid Ester Ester Acid->Ester + Alcohol, H⁺ Amide Amide Acid->Amide + Amine, Coupling Reagent AcylChloride Acyl Chloride Acid->AcylChloride + SOCl₂ Hydroxamic Hydroxamic Acid Ester->Hydroxamic + NH₂OH AcylChloride->Ester + Alcohol AcylChloride->Amide + Amine

Caption: Key derivatization pathways for this compound.

References

Application Notes and Protocols: 3-Methoxypropanoic Acid as a Linker in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The choice of linker connecting the PEG to the molecule is critical, influencing the stability, release characteristics, and overall efficacy of the conjugate. 3-Methoxypropanoic acid, often used in its activated form as methoxy (B1213986) PEG succinimidyl propionate (B1217596) (mPEG-SPA), offers a stable and efficient linkage for amine-reactive PEGylation.

These application notes provide a comprehensive overview of the use of this compound-terminated PEG (mPEG-propionic acid) as a linker in bioconjugation. Detailed protocols for the activation of mPEG-propionic acid, protein PEGylation, and characterization of the resulting conjugates are provided, along with quantitative data on linker stability and drug release kinetics.

Key Advantages of this compound-Based Linkers

  • Stability: The propionate linker forms a stable amide bond with primary amines on proteins and peptides. Methoxy PEG Propionic Acid is more stable than some other activated PEGs like mPEG-SCM[1].

  • Reactivity: The N-hydroxysuccinimide (NHS) ester of mPEG-propionic acid (mPEG-SPA) reacts efficiently with primary amines (e.g., lysine (B10760008) residues and the N-terminus) under mild pH conditions (pH 7-9) to form a stable amide bond[2][3].

  • Versatility: This linker chemistry is widely applicable to a variety of therapeutic proteins, peptides, and other amine-containing molecules.

Data Presentation

Table 1: Comparative Hydrolysis Half-Life of Various PEG-NHS Esters
PEG-NHS EsterLinker TypeHydrolysis Half-life (pH 8, 25°C)
mPEG-Succinimidyl Propionate (SPA)Propionate16.5 minutes
mPEG-Succinimidyl Valerate (SVA)Valerate33.6 minutes
mPEG-Succinimidyl Butanoate (SBA)Butanoate23.3 minutes
mPEG-Succinimidyl Carbonate (SC)Carbonate20.4 minutes
mPEG-Succinimidyl Glutarate (SG)Glutarate17.6 minutes
mPEG-Succinimidyl Succinate (SS)Succinate9.8 minutes
mPEG-Succinimidyl Succinamide (SSA)Succinamide3.2 minutes
mPEG-Succinimidyl Carboxymethylated (SCM)Carboxymethyl0.75 minutes
Table 2: Representative Drug Release Kinetics of Doxorubicin (B1662922) from PEGylated Nanoparticles with pH-Sensitive Linkers
Time (hours)Cumulative Release at pH 5.0 (%)Cumulative Release at pH 7.4 (%)
24~31-36~33-36
48~46-51~51-52
72~63-68~64-68
96~71-76~74-76

Note: This data is representative of doxorubicin release from a PEGylated system with a pH-sensitive linker and illustrates the principle of controlled release. Actual release kinetics will vary depending on the specific conjugate and linker chemistry[4].

Experimental Protocols

Protocol 1: Activation of mPEG-Propionic Acid to mPEG-Succinimidyl Propionate (mPEG-SPA)

This protocol describes the conversion of a terminal carboxylic acid group on a PEG molecule to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • mPEG-Propionic Acid (mPEG-PA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve mPEG-Propionic Acid (1 equivalent) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add N-Hydroxysuccinimide (NHS, 1.2 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) or EDC.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Filtration: If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the product by adding the concentrated solution dropwise to cold, stirred anhydrous diethyl ether.

  • Purification: Collect the solid product by filtration and wash it several times with cold diethyl ether to remove unreacted starting materials and by-products.

  • Drying: Dry the final product, mPEG-Succinimidyl Propionate (mPEG-SPA), under vacuum.

  • Storage: Store the activated PEG linker at -20°C under desiccated conditions to prevent hydrolysis.

Protocol 2: PEGylation of a Model Protein with mPEG-SPA

This protocol provides a general procedure for the covalent attachment of mPEG-SPA to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • mPEG-Succinimidyl Propionate (mPEG-SPA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or Size Exclusion Chromatography (SEC) system for purification

  • SDS-PAGE and/or HPLC system for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the mPEG-SPA in a small amount of anhydrous DMSO or DMF and then dilute with PBS to the desired concentration.

  • Conjugation Reaction: Add the mPEG-SPA solution to the protein solution at a molar ratio of 5:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and by-products by dialysis against PBS or by using a size-exclusion chromatography (SEC) system.

  • Analysis: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using SDS-PAGE (which will show an increase in molecular weight), SEC-HPLC, and/or mass spectrometry.

Protocol 3: Characterization of PEGylated Protein by SEC-HPLC

Size-exclusion chromatography separates molecules based on their hydrodynamic radius, effectively separating the PEGylated protein from the unreacted protein and free PEG.

Materials:

  • Purified PEGylated protein sample

  • SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the purified PEGylated protein sample (e.g., 20-100 µL).

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The chromatogram will show peaks corresponding to the PEGylated protein (earlier elution time due to larger size), unreacted protein, and any aggregates or fragments. The degree of PEGylation can be estimated by the relative peak areas.

Visualizations

Activation_of_mPEG_Propionic_Acid cluster_reactants Reactants cluster_products Products mPEG_PA mPEG-Propionic Acid (mPEG-COOH) Activated_Ester mPEG-Succinimidyl Propionate (mPEG-SPA) mPEG_PA->Activated_Ester Room Temp, Anhydrous Solvent NHS N-Hydroxysuccinimide (NHS) NHS->Activated_Ester Room Temp, Anhydrous Solvent DCC DCC or EDC DCC->Activated_Ester Room Temp, Anhydrous Solvent DCU Dicyclohexylurea (DCU, if DCC is used) DCC->DCU Protein_PEGylation_Workflow Start Start Protein_Prep Prepare Protein Solution (1-10 mg/mL in PBS) Start->Protein_Prep PEG_Prep Prepare mPEG-SPA Solution (Dissolve in DMSO/PBS) Start->PEG_Prep Conjugation Mix Protein and mPEG-SPA (Molar ratio 5:1 to 20:1) Protein_Prep->Conjugation PEG_Prep->Conjugation Incubation Incubate (1-2h at RT or 2-4h at 4°C) Conjugation->Incubation Quench Quench Reaction (Add Tris or Glycine) Incubation->Quench Purification Purify Conjugate (Dialysis or SEC) Quench->Purification Analysis Analyze Product (SDS-PAGE, HPLC, MS) Purification->Analysis End End Analysis->End Signaling_Pathway_Placeholder cluster_conjugate PEGylated Drug Conjugate cluster_benefits Pharmacokinetic & Pharmacodynamic Benefits PEG PEG Linker 3-Methoxypropanoic Acid Linker PEG->Linker Drug Therapeutic Protein/Peptide Linker->Drug Increased_Half_Life Increased Circulation Half-Life Drug->Increased_Half_Life Leads to Reduced_Immunogenicity Reduced Immunogenicity Drug->Reduced_Immunogenicity Leads to Increased_Solubility Increased Solubility Drug->Increased_Solubility Leads to Reduced_Clearance Reduced Renal Clearance Drug->Reduced_Clearance Leads to

References

Application Notes and Protocols for 3-Methoxypropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methoxypropanoic acid as a versatile building block in organic synthesis. It is a valuable intermediate for the preparation of various esters and amides, which are key structural motifs in numerous pharmaceuticals and functional materials.

Overview and Physicochemical Properties

This compound is a carboxylic acid characterized by the presence of a methoxy (B1213986) group at the β-position. This structural feature influences its reactivity and the properties of its derivatives.

PropertyValueReference
Molecular FormulaC₄H₈O₃
Molecular Weight104.10 g/mol
Boiling Point116 °C at 9 mmHg
Density1.108 g/mL at 25 °C
Refractive Indexn20/D 1.420
AppearanceColorless liquid

Applications in Organic Synthesis

This compound is primarily utilized in the synthesis of its corresponding esters and amides. These derivatives serve as important intermediates in the development of more complex molecules, including active pharmaceutical ingredients.

A key application is in the synthesis of Lacosamide, an anticonvulsant drug, where N-benzyl-3-methoxypropanamide is a crucial intermediate.

Experimental Protocols

Esterification Reactions

Esterification of this compound can be achieved through various methods, including the classic Fischer esterification under acidic catalysis.

Protocol 3.1.1: Fischer Esterification - Synthesis of Methyl 3-Methoxypropanoate

This protocol describes the synthesis of methyl 3-methoxypropanoate via the reaction of methanol (B129727) and methyl acrylate, which is a common industrial route. A laboratory-scale Fischer esterification can be adapted from this principle.

Reaction:

Fischer Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) while cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-methoxypropanoate.

  • Purify the product by distillation if necessary.

Quantitative Data for Esterification:

AlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
MethanolH₂SO₄4-6Reflux>80 (expected)General Protocol
EthanolH₂SO₄4-6Reflux>80 (expected)[1]
n-PropanolH₂SO₄4-6Reflux>80 (expected)
n-ButanolH₂SO₄4-6Reflux>80 (expected)
Amide Coupling Reactions

The formation of amides from this compound typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling - Synthesis of N-Benzyl-3-methoxypropanamide

Reaction Workflow:

Amide_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Acid This compound ActiveEster Active Ester Intermediate Acid->ActiveEster + EDC, HOBt EDC EDC HOBt HOBt Amide N-Benzyl-3-methoxypropanamide ActiveEster->Amide + Benzylamine Amine Benzylamine

EDC/HOBt Mediated Amide Coupling Workflow.

Materials:

  • This compound

  • Benzylamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (e.g., benzylamine, 1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts as described in step 5.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3.2.2: HATU Mediated Amide Coupling

Reaction Workflow:

HATU_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Acid This compound ActiveEster Activated Ester Acid->ActiveEster + HATU, DIPEA HATU HATU Base DIPEA Amide Product Amide ActiveEster->Amide + Amine Amine Amine (e.g., Aniline)

HATU Mediated Amide Coupling Workflow.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amide Coupling:

AmineCoupling ReagentBaseSolventYield (%)Reference
BenzylamineEDC/HOBtDIPEADCM70-90 (expected)General Protocol
AnilineHATUDIPEADMF60-80 (expected)General Protocol
MorpholineEDC/HOBtTEADCM70-90 (expected)General Protocol

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols: Reaction of 3-Methoxypropanoic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and materials. The reaction of 3-methoxypropanoic acid with primary amines produces N-substituted-3-methoxypropanamides, a class of compounds with potential applications in drug discovery. The methoxy (B1213986) group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and may play a role in its biological activity. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of these amides, targeting professionals in research and drug development.

Reaction Overview

The direct condensation of a carboxylic acid and a primary amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must be activated to facilitate the nucleophilic attack by the amine. This is typically achieved using coupling reagents. Common methods for the amidation of this compound include the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Data Presentation

The following tables summarize quantitative data for the synthesis of amides derived from this compound and its derivatives with primary amines, based on literature findings.

EntryCarboxylic Acid DerivativeAmineCoupling Method/ConditionsYield (%)Reference
12-Bromo-3-methoxypropanoic acidBenzylamineNeat, 120-125°C, 48h68.1[1]
2(2R)-2-Amino-N-benzyl-3-methoxypropanamideAcetic AnhydrideTriethylamine, Cyclohexane/Ethyl Acetate, 35-40°C, 4h90.7[2]
32-Amino-N-benzyl-3-methoxypropanamide-10% Pd/C, H₂, Methanol, 25-30°C88.6[1]

Table 1: Synthesis of N-Benzyl-3-methoxypropanamide Derivatives.

Coupling ReagentBaseSolventTemperatureTimeGeneral Yield Range (%)
EDC/HOBtDIPEA or Et₃NDCM or DMF0°C to RT12-24 h60-95
HATUDIPEA or Et₃NDMF or ACN0°C to RT1-18 h70-98

Table 2: General Conditions for Amide Coupling Reactions.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.1 equiv), and the primary amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-substituted-3-methoxypropanamide.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol outlines a general method for the coupling of this compound with a primary amine using HATU.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • HATU (1.1-1.5 equiv)

  • DIPEA or TEA (2.0-3.0 equiv)

  • Anhydrous DMF or Acetonitrile (ACN)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or ACN.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.

  • Add the primary amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualizations

Signaling Pathways and Logical Relationships

Amide_Coupling_Mechanism Acid 3-Methoxypropanoic Acid ActiveIntermediate Activated Ester Intermediate Acid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Amide N-substituted-3- methoxypropanamide ActiveIntermediate->Amide Nucleophilic Attack Byproduct Byproduct (e.g., Urea, HOBt) ActiveIntermediate->Byproduct Amine Primary Amine Amine->Amide

Caption: General mechanism of amide bond formation.

Experimental_Workflow Start Start Reagents 1. Combine this compound, Primary Amine, and Coupling Reagents Start->Reagents Reaction 2. Reaction at Controlled Temperature (0°C to RT) Reagents->Reaction Monitoring 3. Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup 4. Aqueous Workup (Extraction and Washes) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure N-substituted-3- methoxypropanamide Purification->Product

Caption: A typical experimental workflow for amide synthesis.

Potential_Applications Amide N-alkyl-3- methoxypropanamides Screening Biological Screening Amide->Screening Immuno Immunomodulatory Activity Screening->Immuno Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer CNS CNS Activity Screening->CNS

Caption: Potential therapeutic applications of N-alkyl-3-methoxypropanamides.

Applications in Drug Development

N-alkylamides are a class of naturally occurring compounds that exhibit a wide range of biological activities, including immunomodulatory, antimicrobial, antiviral, and analgesic effects.[3][4] The structural simplicity and synthetic accessibility of N-substituted-3-methoxypropanamides make them attractive candidates for screening libraries in drug discovery programs. The methoxypropyl scaffold can be readily functionalized with a diverse range of primary amines to explore structure-activity relationships (SAR). Given the broad bioactivity of N-alkylamides, it is plausible that amides derived from this compound could be investigated for similar therapeutic applications. Further research is warranted to explore the specific biological targets and signaling pathways modulated by this class of compounds.

References

The Pivotal Role of 3-Methoxypropanoic Acid Derivatives in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Methoxypropanoic acid and its derivatives are emerging as crucial building blocks in the pharmaceutical industry, enabling the synthesis of a range of bioactive molecules. These compounds offer a versatile scaffold for drug development, contributing to the creation of novel therapeutics for various diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound derivatives in the production of notable bioactive compounds, including the anticonvulsant drug Lacosamide (B1674222) and the ERK1/2 inhibitor AZD0364.

Application Notes

This compound is an organic compound featuring both a carboxylic acid and a methoxy (B1213986) group. While the parent compound serves as a versatile chemical intermediate, its amino-substituted derivatives are of particular importance in medicinal chemistry.[1][] These derivatives provide a chiral backbone that is essential for the stereospecific synthesis of complex drug molecules.

One of the most significant applications of a this compound derivative is in the synthesis of Lacosamide , a widely used antiepileptic drug. Specifically, (R)-2-acetamido-3-methoxypropanoic acid is a key intermediate in the manufacturing process of Lacosamide.[3][4][5] The methoxy group in this precursor is crucial for the final structure and activity of the drug.

Another important application is in the development of oncology therapeutics. (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is utilized as a starting material in the multi-step synthesis of AZD0364 , a potent and selective oral inhibitor of ERK1/2, which is a key protein in cancer signaling pathways.[6]

The use of these derivatives highlights the importance of the this compound core in providing a stable and modifiable platform for building complex, biologically active molecules.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and activity of bioactive molecules derived from this compound derivatives.

Bioactive MoleculePrecursorKey Reaction StepYieldBiological Activity (IC50)Reference
Lacosamide(R)-2-acetamido-N-benzyl-3-methoxy-propionamideO-methylation of N-Boc-D-serine>95% enantiomeric purityAnticonvulsant[3][5]
AZD0364(S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acidMulti-step synthesis involving sulfamidate formationNot specified in abstractERK1/2 Inhibition (IC50 not specified in abstract)[6]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid (Lacosamide Precursor)

This protocol is adapted from patent literature for the synthesis of a key intermediate for Lacosamide.[5]

Materials:

Procedure:

  • Protection of D-serine: In a reaction vessel, dissolve D-serine in an aqueous solution of sodium hydroxide at 20-25°C. Add di-tert-butyl dicarbonate to the solution to obtain N-Boc-D-serine.

  • O-methylation: To the resulting mixture, add dimethyl sulfate in the presence of sodium hydroxide and water at a temperature of 5-10°C. This step yields (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid.[5]

  • Amide Coupling: The product from the previous step is reacted with benzylamine in the presence of ethylchloroformate and N-methyl morpholine in methylene chloride to form the corresponding benzylamide.

  • Deprotection: The Boc-protecting group is removed by treatment with hydrochloric acid.

  • Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield Lacosamide.[5]

Protocol 2: Synthesis of a Key Intermediate for AZD0364

This protocol outlines the initial steps in the synthesis of a key building block for the ERK1/2 inhibitor AZD0364, as described in the medicinal chemistry literature.[6]

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

  • Reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex)

  • Reagents for cyclization and oxidation to form a BOC-sulfamidate

Procedure:

  • Reduction: The carboxylic acid group of (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is reduced to a primary alcohol.

  • Cyclization and Oxidation: The resulting amino alcohol is then subjected to cyclization and oxidation reactions to form the BOC-sulfamidate intermediate.[6]

  • Further Elaboration: This BOC-sulfamidate is a key building block that undergoes several further reaction steps, including ring-opening and coupling with other heterocyclic intermediates, to eventually form AZD0364.[6]

Visualizations

Synthesis_of_Lacosamide D_serine D-serine N_Boc_D_serine N-Boc-D-serine D_serine->N_Boc_D_serine Boc anhydride, NaOH Intermediate_Acid (R)-2-(t-butoxycarbonylamino) -3-methoxypropanoic acid N_Boc_D_serine->Intermediate_Acid Dimethyl sulfate, NaOH Intermediate_Amide (R)-2-tert-butyl-1-(benzylamino) -3-methoxy-1-oxopropan-2-ylcarbonate Intermediate_Acid->Intermediate_Amide Benzylamine, Ethylchloroformate Final_Amine (R)-N-benzyl-2-amino -3-methoxypropionamide Intermediate_Amide->Final_Amine HCl Lacosamide Lacosamide Final_Amine->Lacosamide Acetic anhydride AZD0364_Intermediate_Synthesis Starting_Material (S)-2-((tert-butoxycarbonyl)amino) -3-methoxypropanoic acid Reduced_Intermediate Reduced Alcohol Intermediate Starting_Material->Reduced_Intermediate Reduction BOC_Sulfamidate BOC-Sulfamidate Building Block Reduced_Intermediate->BOC_Sulfamidate Cyclization & Oxidation AZD0364 AZD0364 BOC_Sulfamidate->AZD0364 Multi-step Elaboration

References

Application Notes and Protocols: 3-Methoxypropanoic Acid as a Versatile Intermediate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methoxypropanoic acid as a key intermediate in the synthesis of valuable fine chemicals. The protocols herein focus on the preparation of its corresponding methyl ester and primary amine, which serve as important building blocks in various manufacturing processes, including pharmaceuticals and specialty chemicals.

Introduction

This compound is a bifunctional molecule featuring both a carboxylic acid and an ether group. This unique structure allows for a variety of chemical transformations, making it a valuable precursor in organic synthesis. Its utility lies in its ability to introduce a methoxypropyl moiety into target molecules, which can influence properties such as solubility, lipophilicity, and metabolic stability. This document outlines its application in the synthesis of methyl 3-methoxypropanoate and 3-methoxypropylamine (B165612), providing detailed protocols and physicochemical data for these key derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1. This data is essential for handling, reaction setup, and purification.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₄H₈O₃104.10116 / 9 mmHg1.1081.420
Methyl 3-methoxypropanoateC₅H₁₀O₃118.13142-1431.0091.402
3-MethoxypropionamideC₄H₉NO₂103.12Not AvailableNot AvailableNot Available
3-MethoxypropylamineC₄H₁₁NO89.14117-1180.8741.417
Applications and Synthetic Pathways

This compound serves as a versatile starting material for a range of fine chemicals. Two primary synthetic routes are detailed below, showcasing its conversion to an ester and an amine.

G MOPA This compound Ester Methyl 3-methoxypropanoate MOPA->Ester  Fischer Esterification (Methanol, H₂SO₄) Amide 3-Methoxypropionamide MOPA->Amide  Amidation (e.g., SOCl₂, NH₃) Amine 3-Methoxypropylamine Amide->Amine  Reduction (e.g., LiAlH₄)

Synthetic pathways from this compound.

Application Note 1: Synthesis of Methyl 3-methoxypropanoate

Methyl 3-methoxypropanoate is a valuable solvent and a precursor for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.[1][2] It can be efficiently synthesized from this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 3-methoxypropanoate using a sulfuric acid catalyst.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard distillation apparatus

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine this compound and excess methanol in RBF. B Add catalytic H₂SO₄. A->B C Reflux the mixture. B->C D Cool and dilute with water. C->D E Extract with organic solvent (e.g., CH₂Cl₂). D->E F Wash organic layer with NaHCO₃ and brine. E->F G Dry organic layer (MgSO₄). F->G H Filter and concentrate. G->H I Purify by fractional distillation. H->I J Characterize product. I->J

Workflow for the synthesis of methyl 3-methoxypropanoate.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and an excess of anhydrous methanol (5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with water.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure methyl 3-methoxypropanoate.[3][4][5][6][7]

Quantitative Data: While specific yield data for this exact transformation is not readily available in the cited literature, similar Fischer esterifications of small carboxylic acids typically proceed with high yields, often in the range of 80-95%, depending on the efficiency of water removal and purification.

Application Note 2: Synthesis of 3-Methoxypropylamine

3-Methoxypropylamine is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[2][8][9][10] It can be prepared from this compound in a two-step synthesis involving the formation of an amide intermediate followed by its reduction.

Experimental Protocol: Two-Step Synthesis of 3-Methoxypropylamine

Step 1: Amidation of this compound to 3-Methoxypropionamide

This protocol outlines a general procedure for the amidation of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., EDC, HOBt)

  • Ammonia (B1221849) (aqueous or gaseous) or an amine source

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Standard reaction glassware

Procedure:

  • Acid Chloride Formation (if using SOCl₂): In a fume hood, cautiously add thionyl chloride (1.1-1.2 eq) to a solution of this compound (1.0 eq) in an anhydrous solvent at 0 °C. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.

  • Amidation: Cool the acid chloride solution to 0 °C and slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution.

  • Work-up: After the reaction is complete, dilute with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the crude 3-methoxypropionamide. The crude product can often be used in the next step without further purification.

Step 2: Reduction of 3-Methoxypropionamide to 3-Methoxypropylamine

This protocol describes the reduction of the amide intermediate using lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-Methoxypropionamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, condenser

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare a suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq) in anhydrous THF.

  • Addition of Amide: Dissolve the 3-methoxypropionamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL, where x = grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and then water again (3x mL).[11]

  • Work-up: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or ether.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent by distillation. Purify the resulting 3-methoxypropylamine by fractional distillation.[12][13][14]

Quantitative Data: The amidation step, when using standard coupling agents, can often achieve high yields (>90%). The subsequent reduction of the amide with LiAlH₄ is also typically a high-yielding reaction, often exceeding 80%. Overall yields for the two-step process can be expected to be in the range of 70-85%.

Safety Information
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

  • Methyl 3-methoxypropanoate: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[16]

  • 3-Methoxypropylamine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[9]

  • Lithium Aluminum Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage. Handle with extreme care under anhydrous conditions.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Methoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-methoxypropanoic acid. Our goal is to help you overcome common challenges and improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Michael Addition of Methanol (B129727) to Acrylic Acid: This is a direct, one-step method where methanol is added across the double bond of acrylic acid, typically under basic catalysis.

  • Hydrolysis of Methyl 3-Methoxypropanoate: This two-step route involves the initial synthesis of methyl 3-methoxypropanoate via the Michael addition of methanol to methyl acrylate (B77674), followed by hydrolysis of the ester to the carboxylic acid.

  • Williamson Ether Synthesis: This method involves the reaction of a 3-halopropanoic acid (e.g., 3-chloropropanoic acid) with a methoxide (B1231860) source, such as sodium methoxide.

Q2: Which synthetic route generally provides the highest yield?

A2: The direct benzylation of 3-(3-hydroxyphenyl)propanoic acid is often reported to have a high overall yield, potentially reaching up to 90%.[1] However, the optimal route for a specific application will depend on factors such as the availability and cost of starting materials, scalability, and desired purity.

Q3: What are the common impurities I might encounter, and how can I identify them?

A3: Common impurities depend on the synthetic route.

  • Unreacted Starting Materials: Residual acrylic acid, methyl acrylate, or 3-halopropanoic acid may be present. These can be identified by comparing the spectra (e.g., NMR) of your product to those of the starting materials.

  • Byproducts from Side Reactions: In the Michael addition, polymerization of acrylic acid or methyl acrylate can occur.[1] In the Williamson ether synthesis, elimination reactions can lead to the formation of acrylic acid.

  • Solvent Residues: Residual solvents from the reaction or purification steps are common. These can be identified by their characteristic signals in an NMR spectrum.[2][3][4][5]

You can use standard analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify these impurities.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Q: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on your chosen synthetic route. Below is a breakdown of potential causes and solutions for each primary method.

Route 1: Michael Addition of Methanol to Acrylic Acid

Potential CauseTroubleshooting Steps
Polymerization of Acrylic Acid Acrylic acid is prone to polymerization. Incorporate a polymerization inhibitor like hydroquinone (B1673460) monomethyl ether (MeHQ) into the reaction mixture.[1]
Incomplete Reaction Ensure an adequate amount of base catalyst is used to facilitate the addition. Monitor the reaction progress using TLC or NMR to ensure it goes to completion.
Equilibrium Limitations Use a large excess of methanol to drive the equilibrium towards the product.
Suboptimal Temperature Control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like polymerization.

Route 2: Hydrolysis of Methyl 3-Methoxypropanoate

Potential CauseTroubleshooting Steps
Incomplete Hydrolysis Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH) is used (typically 1.5-3 equivalents).[6] Increase the reaction time or gently heat the mixture to drive the reaction to completion. Monitor by TLC.
Product Loss During Workup This compound is water-soluble. During the acidic workup and extraction, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
Ester Reformation After acidification, if excess methanol is present, the reverse reaction (esterification) can occur, especially under acidic conditions. Ensure complete removal of methanol before workup if possible.

Route 3: Williamson Ether Synthesis from 3-Halopropanoic Acid

Potential CauseTroubleshooting Steps
Side Reaction (Elimination) The base (sodium methoxide) can also induce elimination of the halide, forming acrylic acid. Use milder reaction conditions (e.g., lower temperature) and a less sterically hindered base if possible.
Incomplete Reaction Ensure you are using a sufficient amount of sodium methoxide and that the reaction is given enough time to complete. The choice of solvent is also crucial; a polar aprotic solvent like DMF or DMSO is often effective.
Moisture in the Reaction The presence of water can consume the sodium methoxide. Ensure all reactants and solvents are anhydrous.
Issue 2: Product Purification Challenges

Q: I am having difficulty purifying my this compound. What are the best methods?

A: this compound is a polar liquid, which can present purification challenges.

IssueRecommended Purification Technique
Removal of Non-polar Impurities Extraction: After basification of the aqueous solution of the product, non-polar impurities can be washed away with a non-polar organic solvent. Subsequent acidification and extraction with a polar organic solvent will isolate the desired product.[7]
Separation from Polar Impurities Distillation: Vacuum distillation is an effective method for purifying this compound, especially for removing less volatile impurities.[8]
Complex Mixtures Column Chromatography: For difficult separations, column chromatography on silica (B1680970) gel can be employed. A polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.[8]

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of this compound and its precursors.

Table 1: Michael Addition of Methanol to Acrylate Derivatives

ReactantCatalystMolar Ratio (Methanol:Acrylate)Temperature (°C)Yield of Methyl 3-MethoxypropanoateReference
Methyl AcrylateSodium Methoxide1-3 : 140-70~88% (theoretical)[9]
Methyl AcrylateSodium Hydroxide (B78521)---[10]
Acrylic AcidB–P–W–V–Ox/SiO21 : 138037% (one-pass)[11]

Table 2: Hydrolysis of Methyl Esters to Carboxylic Acids

SubstrateBaseSolventTime (h)Yield (%)Reference
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoateNaOHMethanol/Water495[6]
Methyl 2-(2,3,5-trimethoxy-benzoyl)-benzoateNaOHMethanol/Water-71[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition and Hydrolysis

This two-step protocol first describes the synthesis of methyl 3-methoxypropanoate, followed by its hydrolysis.

Step 1: Synthesis of Methyl 3-Methoxypropanoate

  • Materials: Methyl acrylate, Methanol, Sodium methoxide, Sulfuric acid.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

    • Place the flask in a water bath to maintain the reaction temperature at approximately 55°C.[9]

    • Slowly add methyl acrylate dropwise to the methanol solution over a period of time.[9]

    • Allow the reaction to proceed for about 2 hours, maintaining the temperature between 40-70°C.[9]

    • After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the sodium methoxide catalyst by adding sulfuric acid.

    • The resulting methyl 3-methoxypropanoate can be purified by distillation.

Step 2: Hydrolysis to this compound

  • Materials: Methyl 3-methoxypropanoate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 3-methoxypropanoate in a mixture of methanol and water.

    • Add a solution of NaOH (2-3 equivalents) and stir the mixture. The reaction can be performed at room temperature or with gentle heating.

    • Monitor the reaction by TLC until all the starting ester has been consumed.

    • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be further purified by vacuum distillation.

Protocol 2: Direct Synthesis of this compound via Michael Addition
  • Materials: Acrylic acid, Methanol, Base catalyst (e.g., sodium methoxide), Polymerization inhibitor (e.g., MeHQ).

  • Procedure:

    • To a round-bottom flask, add methanol and a catalytic amount of sodium methoxide.

    • Add a polymerization inhibitor such as MeHQ.

    • Cool the mixture in an ice bath and slowly add acrylic acid.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or NMR).

    • Neutralize the catalyst with an acid (e.g., HCl).

    • Remove the excess methanol under reduced pressure.

    • Extract the product into an organic solvent and wash with brine.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_route1 Route 1: Michael Addition & Hydrolysis cluster_route2 Route 2: Direct Michael Addition Methyl Acrylate + Methanol Methyl Acrylate + Methanol Michael Addition Michael Addition Methyl Acrylate + Methanol->Michael Addition Base Catalyst Methyl 3-Methoxypropanoate Methyl 3-Methoxypropanoate Michael Addition->Methyl 3-Methoxypropanoate Hydrolysis Hydrolysis Methyl 3-Methoxypropanoate->Hydrolysis NaOH, H2O 3-Methoxypropanoic Acid_1 This compound Hydrolysis->3-Methoxypropanoic Acid_1 Acrylic Acid + Methanol Acrylic Acid + Methanol Direct Michael Addition Direct Michael Addition Acrylic Acid + Methanol->Direct Michael Addition Base Catalyst 3-Methoxypropanoic Acid_2 This compound Direct Michael Addition->3-Methoxypropanoic Acid_2 troubleshooting_low_yield start Low Yield of This compound route Which Synthetic Route? start->route michael Michael Addition route->michael Route 1 or 2 hydrolysis Ester Hydrolysis route->hydrolysis Route 1 williamson Williamson Ether Synthesis route->williamson Route 3 polymerization Check for Polymerization - Add inhibitor (MeHQ) michael->polymerization incomplete_michael Incomplete Reaction? - Check catalyst amount - Increase reaction time michael->incomplete_michael incomplete_hydrolysis Incomplete Hydrolysis? - Increase base eq. - Increase time/temp hydrolysis->incomplete_hydrolysis workup_loss Product Loss in Workup? - Perform multiple extractions hydrolysis->workup_loss elimination Elimination Side Reaction? - Use milder conditions williamson->elimination incomplete_williamson Incomplete Reaction? - Check base amount - Ensure anhydrous conditions williamson->incomplete_williamson

References

Technical Support Center: Synthesis of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-methoxypropanoic acid. This guide focuses on identifying and mitigating common byproducts to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: this compound is typically synthesized via one of four primary routes:

Each method has its own advantages and potential for specific byproduct formation.

Q2: I am seeing a significant amount of a higher boiling point impurity in my product from a Michael addition reaction. What could it be?

A2: In the Michael addition of methanol to acrylic acid or its esters, the formation of dimers, trimers, and even tetramers of acrylic acid can occur. These oligomers have significantly higher boiling points than this compound and are a common source of high-boiling point impurities. Another possibility is the formation of a dialkoxy byproduct from the addition of a second methanol molecule to the acrylate intermediate.

Q3: My Williamson ether synthesis of this compound is showing a volatile impurity with a distinctive sharp odor. What is the likely culprit?

A3: A common side reaction in Williamson ether synthesis is elimination. In this case, the base (methoxide) can abstract a proton from the 3-halopropanoic acid, leading to the formation of acrylic acid. Acrylic acid is volatile and has a characteristic acrid smell.

Q4: During the oxidation of 3-methoxypropan-1-ol, my reaction mixture has a faint sweet smell, and the final product is difficult to purify. What byproduct might be present?

A4: Incomplete oxidation of 3-methoxypropan-1-ol can lead to the formation of the intermediate aldehyde, 3-methoxypropanal. Aldehydes often have sweet or fruity odors. The presence of this aldehyde can complicate purification due to its reactivity and similar polarity to the desired carboxylic acid.

Q5: After hydrolyzing 3-methoxypropionitrile, I have a neutral impurity that is difficult to separate from my product. What could it be?

A5: Incomplete hydrolysis of 3-methoxypropionitrile can result in the presence of the starting nitrile or the intermediate amide, 3-methoxypropanamide, in your final product. Both are neutral compounds and may require specific purification techniques, such as liquid-liquid extraction at different pH values, to remove effectively.

Troubleshooting Guides

Issue 1: Low Yield and Presence of High Molecular Weight Byproducts in Michael Addition
Potential Cause Troubleshooting Steps
Polymerization of Acrylic Acid - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. - Maintain a lower reaction temperature.
Formation of Acrylic Acid Oligomers - Optimize the stoichiometry to use a slight excess of methanol. - Control the reaction temperature and time to minimize side reactions.
Formation of Dialkoxy Byproducts - Use a controlled amount of methanol. - Monitor the reaction progress closely to avoid prolonged reaction times.
Issue 2: Formation of Acrylic Acid in Williamson Ether Synthesis
Potential Cause Troubleshooting Steps
Elimination Side Reaction - Use a less sterically hindered and less basic methoxide source if possible. - Employ milder reaction conditions (lower temperature, shorter reaction time). - Consider a different synthetic route if elimination is a persistent issue.
Issue 3: Incomplete Oxidation of 3-Methoxypropan-1-ol
Potential Cause Troubleshooting Steps
Insufficient Oxidizing Agent - Ensure the correct stoichiometry of the oxidizing agent is used. - Add the oxidizing agent portion-wise to maintain its concentration.
Suboptimal Reaction Conditions - Optimize the reaction temperature and time. Insufficient time or low temperature can lead to incomplete conversion. - Ensure efficient stirring to overcome mass transfer limitations.
Issue 4: Presence of Nitrile or Amide Impurities after Hydrolysis
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase the reaction time or temperature. - Use a higher concentration of the acid or base catalyst. - Ensure adequate water is present for the hydrolysis to go to completion.

Data Presentation

Synthesis Route Common Byproducts Typical Yield (%) Purification Strategy
Michael Addition Acrylic acid oligomers, Dialkoxypropanoate60-80Fractional distillation, Column chromatography
Williamson Ether Synthesis Acrylic acid50-70Distillation, pH-based extraction
Oxidation 3-Methoxypropanal70-90Bisulfite treatment, Column chromatography
Nitrile Hydrolysis 3-Methoxypropionitrile, 3-Methoxypropanamide80-95pH-based extraction, Recrystallization

Experimental Protocols & Visualizations

Michael Addition of Methanol to Acrylic Acid

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acrylic acid and a polymerization inhibitor (e.g., hydroquinone).

  • Cool the flask in an ice bath and slowly add a slight excess of methanol containing a catalytic amount of a base (e.g., sodium methoxide).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, neutralize the catalyst with a dilute acid.

  • Remove the excess methanol under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Michael_Addition AcrylicAcid Acrylic Acid Product This compound AcrylicAcid->Product + Methanol (Base catalyst) Byproduct1 Acrylic Acid Oligomers AcrylicAcid->Byproduct1 Polymerization Methanol Methanol Methanol->Product Byproduct2 Dialkoxy Byproduct Product->Byproduct2 + Methanol

Caption: Michael addition pathway and byproducts.

Williamson Ether Synthesis

Protocol:

  • To a solution of a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) in an anhydrous solvent (e.g., THF), add sodium methoxide portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or GC.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Williamson_Ether_Synthesis HaloAcid 3-Halopropanoic Acid Product This compound HaloAcid->Product Substitution (SN2) Byproduct Acrylic Acid HaloAcid->Byproduct Elimination (E2) Methoxide Sodium Methoxide Methoxide->Product Methoxide->Byproduct Oxidation_Pathway Alcohol 3-Methoxypropan-1-ol Aldehyde 3-Methoxypropanal (Byproduct) Alcohol->Aldehyde [O] Acid This compound Aldehyde->Acid [O] Nitrile_Hydrolysis Nitrile 3-Methoxypropionitrile Amide 3-Methoxypropanamide (Byproduct) Nitrile->Amide H₂O/H⁺ or OH⁻ Acid This compound Amide->Acid H₂O/H⁺ or OH⁻

Technical Support Center: Purification of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are fractional vacuum distillation, preparative high-performance liquid chromatography (HPLC), and acid-base extraction followed by either distillation or crystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 3-methoxy-1-propanol (B72126) or methyl acrylate (B77674) and methanol (B129727).

  • Byproducts of the synthesis: This could include the methyl ester of this compound if methanol is present, or byproducts from side reactions like polymerization of acrylate precursors.[1]

  • Solvents used in the synthesis and workup.

  • Water .

Q3: My this compound is a liquid at room temperature. Can I still use crystallization?

A3: While this compound is a liquid at room temperature, crystallization can sometimes be achieved at low temperatures. This would involve finding a solvent in which the acid has high solubility at room temperature but low solubility at reduced temperatures (e.g., 0°C, -20°C, or lower). A mixed solvent system, where the compound is dissolved in a good solvent and then a poor solvent (an anti-solvent) is added to induce precipitation, can also be effective.

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended to minimize degradation.[2] The compound is known to be a skin and eye irritant, so appropriate personal protective equipment should be used during handling.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your purification experiments.

Fractional Vacuum Distillation
Problem Potential Cause Recommended Solution(s)
Bumping/Unstable Boiling Uneven heating or lack of boiling chips/magnetic stirring.Ensure the distillation flask is evenly heated using a heating mantle and a magnetic stirrer with a stir bar. Add a few boiling chips to the flask before starting the distillation.
Poor Separation of Fractions Inefficient fractionating column or incorrect distillation rate.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases.[4]
Product Solidifies in the Condenser The condenser temperature is too low.Use a condenser with a wider bore or increase the temperature of the cooling fluid. In some cases, for high-boiling liquids, a simple air condenser may be sufficient.
Low Yield Product loss due to hold-up in the distillation apparatus or decomposition.Use a smaller distillation setup to minimize surface area and product hold-up. If the compound is thermally sensitive, ensure the vacuum is sufficiently low to reduce the boiling point and minimize the heating time.
Chromatography (Preparative HPLC)
Problem Potential Cause Recommended Solution(s)
Peak Tailing Secondary interactions between the carboxylic acid and the stationary phase.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. This will result in a more symmetrical peak shape.[5]
Poor Resolution of Impurities Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting impurities. Consider using a different stationary phase if baseline separation cannot be achieved.
Low Recovery of Product Irreversible adsorption of the compound onto the column or precipitation.Ensure the sample is fully dissolved in the mobile phase before injection. If the compound is strongly retained, a stronger mobile phase or a different column may be necessary.
Crystallization
Problem Potential Cause Recommended Solution(s)
Oiling Out (Product separates as an oil instead of crystals) The compound is insoluble in the hot solvent, or the cooling rate is too fast.Ensure the compound is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling persists, try a different solvent or a solvent/anti-solvent system.[6]
No Crystals Form Upon Cooling The solution is not supersaturated, or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the compound is too soluble, you may need to reduce the volume of the solvent by evaporation or add an anti-solvent.
Low Purity of Crystals Impurities are co-crystallizing with the product.Ensure the crude material is not too impure before attempting crystallization. A preliminary purification step, such as an acid-base extraction, may be necessary. Wash the collected crystals with a small amount of cold, fresh solvent to remove surface impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter and vacuum source

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar.

  • Attach the flask to the fractionating column and the rest of the distillation apparatus.

  • Begin stirring (if using a magnetic stirrer) and gradually apply vacuum.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect any low-boiling impurities as the first fraction.

  • As the temperature rises and stabilizes at the boiling point of this compound (approximately 116 °C at 9 mmHg), switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.

  • Stop heating, and once the apparatus has cooled, slowly release the vacuum before disassembling.

Protocol 2: Preparative HPLC

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative reverse-phase column (e.g., C18)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Sample of crude this compound dissolved in the mobile phase

Procedure:

  • Equilibrate the preparative HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Dissolve the crude this compound in a minimal amount of the mobile phase and filter it through a 0.45 µm filter.

  • Inject the sample onto the column.

  • Run a gradient elution to separate the components. A typical gradient might be from 5% B to 95% B over 30 minutes.

  • Monitor the elution profile using the UV detector and collect the fraction corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Distillation Fractional Vacuum Distillation Crude this compound->Distillation Choose Method Chromatography Preparative HPLC Crude this compound->Chromatography Choose Method Extraction Acid-Base Extraction Crude this compound->Extraction Choose Method HPLC_Analysis Analytical HPLC Distillation->HPLC_Analysis Chromatography->HPLC_Analysis Extraction->Distillation Extraction->Chromatography HPLC_Analysis->Distillation If Impure HPLC_Analysis->Chromatography If Impure Pure this compound Pure this compound HPLC_Analysis->Pure this compound If Pure NMR_Analysis NMR Spectroscopy NMR_Analysis->Pure this compound Confirm Structure Pure this compound->NMR_Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Method Identify Purification Method Start->Method Distillation_Issue Distillation Problem? Method->Distillation_Issue Distillation Chromatography_Issue Chromatography Problem? Method->Chromatography_Issue Chromatography Crystallization_Issue Crystallization Problem? Method->Crystallization_Issue Crystallization Bumping Bumping/ Unstable Boiling Distillation_Issue->Bumping Yes Poor_Sep Poor Separation Distillation_Issue->Poor_Sep No Tailing Peak Tailing Chromatography_Issue->Tailing Yes Oiling_Out Oiling Out Crystallization_Issue->Oiling_Out Yes Solution1 Check Heating/ Add Boiling Chips Bumping->Solution1 Solution2 Use Better Column/ Slower Rate Poor_Sep->Solution2 Solution3 Add Acid to Mobile Phase Tailing->Solution3 Solution4 Cool Slowly/ Change Solvent Oiling_Out->Solution4

Caption: A logical flow diagram for troubleshooting common purification issues.

References

Technical Support Center: Purification of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methoxypropanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and illustrative data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound typically arise from its synthesis, which often involves the Michael addition of methanol (B129727) to methyl acrylate (B77674) followed by hydrolysis. Potential impurities include:

  • Unreacted Starting Materials: Methanol and methyl acrylate.

  • Intermediate Ester: Methyl 3-methoxypropanoate, resulting from incomplete hydrolysis.

  • Byproducts of Side Reactions: Polymers of methyl acrylate or other condensation products.

  • Residual Catalysts or Reagents: Acid or base catalysts used in the synthesis.

Q2: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

A2: Proton (¹H) NMR spectroscopy is a powerful tool for identifying impurities.

  • A singlet around 3.6-3.7 ppm can indicate the presence of the methyl ester of the intermediate, methyl 3-methoxypropanoate.

  • A sharp singlet around 3.4 ppm may correspond to residual methanol.

  • Signals in the vinyl region (5.8-6.4 ppm) could suggest the presence of unreacted methyl acrylate. For definitive identification, it is recommended to compare the spectrum with known spectra of the suspected impurities or to use techniques like GC-MS for further analysis.

Q3: I am having trouble removing the intermediate ester, methyl 3-methoxypropanoate. Which purification method is most effective?

A3: The most effective method for removing the neutral ester impurity from the acidic product is through an acid-base extraction . This method exploits the difference in solubility of the acidic product and the neutral impurity in aqueous base. A detailed protocol is provided below. Fractional distillation under reduced pressure can also be effective if the boiling points of the acid and the ester are sufficiently different.

Q4: Can I purify this compound by recrystallization?

A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it is possible to purify it by forming a solid salt derivative (e.g., with a suitable amine or metal), recrystallizing the salt, and then liberating the free acid. This method is generally more complex than distillation or chromatography for a liquid product.

Q5: What are the recommended conditions for purifying this compound by distillation?

A5: Due to its relatively high boiling point (approximately 116 °C at 9 mmHg), vacuum distillation is the recommended method to prevent decomposition. It is crucial to use an efficient distillation column (e.g., a Vigreux or packed column) to achieve good separation from impurities with close boiling points.

Quantitative Data on Purification Methods

The following table provides illustrative data on the expected purity and yield for various purification methods for this compound. Please note that actual results may vary depending on the initial purity of the sample and the specific experimental conditions.

Purification MethodStarting Purity (%)Expected Final Purity (%)Expected Yield (%)Key Impurities Removed
Acid-Base Extraction 85-90> 9885-95Neutral impurities (e.g., methyl 3-methoxypropanoate), basic impurities.
Vacuum Distillation 90-95> 9970-85Impurities with significantly different boiling points.
Flash Chromatography 80-90> 9960-80A wide range of impurities, including those with similar boiling points.

Experimental Protocols

Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities.

Protocol:

  • Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2), checking with pH paper. The this compound will precipitate or form an oil.

  • Extract the purified this compound back into an organic solvent.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

G cluster_workflow Acid-Base Extraction Workflow start Start with Impure This compound dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous NaHCO₃ dissolve->extract separate_layers Separate Aqueous and Organic Layers extract->separate_layers wash_aqueous Wash Aqueous Layer with Organic Solvent separate_layers->wash_aqueous Aqueous Layer Discard Organic Layer\n(contains neutral impurities) Discard Organic Layer (contains neutral impurities) separate_layers->Discard Organic Layer\n(contains neutral impurities) acidify Acidify Aqueous Layer with HCl wash_aqueous->acidify extract_product Extract Purified Acid into Organic Solvent acidify->extract_product wash_brine Wash with Brine extract_product->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Purified This compound concentrate->end

Workflow for Acid-Base Extraction.
Purification by Vacuum Distillation

This method is suitable for separating compounds with different boiling points.

Protocol:

  • Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 9 mmHg).

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 116 °C at 9 mmHg). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Allow the apparatus to cool completely before venting to atmospheric pressure.

G cluster_workflow Vacuum Distillation Workflow start Start with Crude This compound setup Set up Vacuum Distillation Apparatus start->setup reduce_pressure Reduce Pressure setup->reduce_pressure heat Gradual Heating reduce_pressure->heat collect_forerun Collect and Discard Forerun heat->collect_forerun collect_product Collect Product Fraction (116 °C @ 9 mmHg) collect_forerun->collect_product stop_distillation Stop Distillation Before High-Boiling Impurities collect_product->stop_distillation cool Cool Apparatus stop_distillation->cool end Purified This compound cool->end

Workflow for Vacuum Distillation.
Purification by Flash Chromatography

This technique is useful for separating compounds with different polarities.

Protocol:

  • Select a suitable solvent system: For this compound, a polar compound, a reversed-phase chromatography setup might be effective. A typical mobile phase could be a gradient of acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid) to suppress ionization. For normal-phase chromatography on silica (B1680970) gel, a mobile phase of ethyl acetate (B1210297) in hexanes with a small percentage of acetic acid can be used.

  • Pack the column: Pack a flash chromatography column with the appropriate stationary phase (e.g., C18 silica for reversed-phase or silica gel for normal-phase).

  • Load the sample: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column: Run the mobile phase through the column, collecting fractions.

  • Monitor the fractions: Use thin-layer chromatography (TLC) or another analytical technique to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_workflow Flash Chromatography Workflow start Start with Crude This compound select_solvent Select Solvent System start->select_solvent pack_column Pack Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute monitor Monitor Fractions (TLC) elute->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate in vacuo combine->concentrate end Purified This compound concentrate->end

Workflow for Flash Chromatography.

Technical Support Center: Optimizing Esterification of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the esterification of 3-Methoxypropanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the esterification of this compound?

The esterification of this compound is typically achieved through a Fischer esterification reaction. This involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst.[1] The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed.[1][2]

Q2: What are the key reaction parameters to consider for optimizing the esterification of this compound?

The primary parameters to optimize are:

  • Temperature: Higher temperatures generally increase the reaction rate.[3]

  • Reactant Molar Ratio: Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the yield.[2][3]

  • Catalyst Type and Loading: The choice and concentration of the acid catalyst significantly impact the reaction rate.[3]

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.

Q3: Which acid catalysts are commonly used for this type of esterification?

Commonly used acid catalysts include:

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a widely used and effective catalyst.[3]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 can also be used and offer the advantage of easier separation from the reaction mixture.[4]

Q4: How does the methoxy (B1213986) group in this compound affect the esterification reaction?

Troubleshooting Guide

Q1: My reaction yield is low. What are the possible causes and solutions?

Low yield is a common issue in Fischer esterification. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Equilibrium Limitation: As the reaction is reversible, the accumulation of water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[2]

    • Solution 1: Use a large excess of the alcohol to shift the equilibrium towards the product side.

    • Solution 2: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

  • Insufficient Catalyst: The amount of acid catalyst may not be optimal.

    • Solution: Gradually increase the catalyst loading. However, be aware that excessive amounts of catalyst can lead to side reactions like dehydration of the alcohol, especially at high temperatures.[5]

  • Product Loss During Workup: The ester may be lost during the extraction and purification steps.

    • Solution: Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.

Q2: I am having difficulty separating the ester from the reaction mixture. What should I do?

Separation issues can arise from the solubility of the ester and unreacted starting materials in the workup solvents.

  • Problem: The ester is partially soluble in the aqueous wash solutions.

    • Solution: Use a saturated sodium chloride solution (brine) for the final wash. This decreases the solubility of organic compounds in the aqueous layer.[6]

  • Problem: It is difficult to distinguish the organic and aqueous layers.

    • Solution: Add a small amount of water to see which layer it adds to, thereby identifying the aqueous phase.

Q3: My final product is discolored. What is the cause and how can I prevent it?

Discoloration often indicates the presence of impurities due to side reactions.

  • Cause: High reaction temperatures or excessive catalyst concentration can lead to the formation of colored byproducts.[5]

  • Solution:

    • Optimize the reaction temperature and catalyst loading to find a balance between a reasonable reaction rate and minimal side product formation.

    • Consider using a milder catalyst.

    • Purify the final product by distillation or column chromatography to remove colored impurities.

Data Presentation

The following tables provide quantitative data on the esterification of propanoic acid, a close structural analog of this compound. This data can serve as a valuable starting point for optimizing your reaction conditions.

Table 1: Effect of Temperature on the Conversion of Propanoic Acid to n-Propyl Propanoate [3]

Temperature (°C)Conversion after 30 min (%)Final Conversion (%)
3542.383.7
45--
55--
6585.696.9

Conditions: Propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20. Reaction time of 210 minutes for final conversion.

Table 2: Effect of Molar Ratio of Propanoic Acid to 1-Propanol on Ester Yield [3]

Acid/Alcohol Molar RatioEster Yield (%) after 120 min
1/2.5~65
1/5~75
1/10~85

Conditions: Molar ratio of propanoic acid/catalyst (H₂SO₄) of 1/0.20; temperature of 45°C.

Experimental Protocols

Protocol 1: General Procedure for Sulfuric Acid-Catalyzed Esterification of this compound with Ethanol (B145695)

This protocol is a general guideline and should be optimized for specific experimental goals.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and absolute ethanol (5-10 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Workup - Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Workup - Washing: Combine the organic extracts and wash successively with:

    • Saturated sodium bicarbonate solution (to neutralize the excess acid catalyst and unreacted carboxylic acid).

    • Deionized water.

    • Saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by distillation or column chromatography as needed.

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound and Alcohol Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux (Monitor by TLC) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Distillation or Column Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Equilibrium Equilibrium Limitation Start->Equilibrium Yes Catalyst_Issue Insufficient Catalyst Start->Catalyst_Issue Yes Workup_Loss Loss During Workup Start->Workup_Loss Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Excess_Alcohol Use Excess Alcohol Equilibrium->Excess_Alcohol Remove_Water Remove Water (Dean-Stark) Equilibrium->Remove_Water Increase_Catalyst Increase Catalyst Loading Catalyst_Issue->Increase_Catalyst Optimize_Workup Optimize Workup Protocol Workup_Loss->Optimize_Workup Success Improved Yield Increase_Time_Temp->Success Excess_Alcohol->Success Remove_Water->Success Increase_Catalyst->Success Optimize_Workup->Success

Caption: Troubleshooting logic for addressing low yield in esterification reactions.

References

Technical Support Center: Synthesis of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxypropanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate potential challenges and prevent side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is a two-step process. The first step involves the Michael addition of methanol (B129727) to methyl acrylate (B77674), catalyzed by a base, to form methyl 3-methoxypropanoate. The subsequent step is the hydrolysis of the resulting ester to yield this compound.

Q2: What are the primary side reactions to be aware of during the synthesis of methyl 3-methoxypropanoate (the ester intermediate)?

A2: The two main side reactions during the Michael addition of methanol to methyl acrylate are:

  • Polymerization of methyl acrylate: This is a common issue with acrylate monomers, especially at elevated temperatures, and can significantly reduce the yield of the desired product.

  • Formation of methyl 3,3-dimethoxypropanoate: This occurs when a second molecule of methanol adds to the product. Controlling the stoichiometry of the reactants is crucial to minimize this side product.[1]

Q3: How can I prevent the polymerization of methyl acrylate?

A3: To prevent polymerization, you can:

  • Add a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to the reaction mixture.[1]

  • Maintain a controlled reaction temperature, as higher temperatures can initiate polymerization.

  • Add the methyl acrylate dropwise to the methanol and catalyst mixture to maintain a low concentration of the monomer at any given time.

Q4: What are the potential side reactions during the hydrolysis of methyl 3-methoxypropanoate?

A4: During the alkaline hydrolysis of the ester, a potential side reaction is the retro-Michael reaction . This is the reverse of the initial Michael addition, where the 3-methoxypropanoate can revert to methyl acrylate and methanol under basic conditions, especially with prolonged reaction times or excessive heat.

Q5: What are the typical yields and purity I can expect for the synthesis of this compound?

A5: With optimized conditions, the Michael addition step to form methyl 3-methoxypropanoate can achieve yields of over 90% with purity exceeding 99%.[2] The subsequent hydrolysis step is also typically high-yielding. The overall yield and purity will depend on the careful control of reaction parameters and purification methods.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield of Methyl 3-Methoxypropanoate Incomplete reaction.- Ensure the catalyst (e.g., sodium methoxide) is fresh and active.- Optimize reaction time and temperature. Monitor progress using GC or TLC.- Use a slight excess of methanol to drive the reaction to completion.[1]
Polymerization of methyl acrylate.- Add a polymerization inhibitor (e.g., hydroquinone).- Maintain a reaction temperature below 60°C.- Add methyl acrylate slowly to the reaction mixture.
Loss during work-up.- Ensure proper pH adjustment during neutralization of the catalyst.- Use an appropriate extraction solvent and perform multiple extractions.
Presence of Impurities in Methyl 3-Methoxypropanoate Unreacted methyl acrylate.- Increase reaction time or temperature slightly to ensure complete conversion.- Remove by fractional distillation under reduced pressure.
Methyl 3,3-dimethoxypropanoate.- Use a controlled stoichiometry of methanol.- Separate by fractional distillation.[1]
Polymeric material.- Polymers are non-volatile and will remain in the distillation flask during purification.[1]
Low Yield of this compound (Hydrolysis Step) Incomplete hydrolysis.- Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.- Increase reaction time or temperature as needed, while monitoring for side reactions.
Retro-Michael reaction.- Avoid prolonged heating during hydrolysis.- Use the minimum effective temperature for the hydrolysis to proceed at a reasonable rate.
Difficulty in Isolating this compound Product remains in the aqueous layer.- After acidification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to help break the emulsion.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

Reaction Step Parameter Condition 1 Condition 2 Expected Outcome Reference
Michael Addition CatalystSodium Methoxide (B1231860)Potassium MethoxideHigh yield and selectivity.[2]
Methanol:Methyl Acrylate (molar ratio)2.5:13:1Higher excess of methanol can improve yield but requires more extensive removal.[2]
Temperature45-50°C55-60°CHigher temperatures increase reaction rate but also the risk of polymerization.[2]
Reaction Time12-16 hours18-24 hoursLonger reaction times can lead to higher conversion.[2]
Expected Yield >90%[2]
Expected Purity >99%[2]
Hydrolysis BaseSodium Hydroxide (B78521) (1.2 eq)Potassium Hydroxide (1.2 eq)Both are effective for saponification.General Knowledge
SolventWater/MethanolWater/EthanolThe presence of an alcohol co-solvent can improve the solubility of the ester.
TemperatureRoom Temperature to 50°C60-80°CHigher temperatures accelerate hydrolysis but may increase the risk of the retro-Michael reaction.
Reaction Time2-4 hours1-2 hoursMonitor by TLC or GC until the starting material is consumed.
Expected Yield >95%
Expected Purity >98% (after purification)

Experimental Protocols

Synthesis of Methyl 3-Methoxypropanoate (Michael Addition)

Materials:

  • Methanol

  • Methyl acrylate

  • Sodium methoxide (solid or as a solution in methanol)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Concentrated sulfuric acid or 85% phosphoric acid (for neutralization)[2]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add methanol and the polymerization inhibitor.

  • Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.

  • Slowly add methyl acrylate dropwise from the dropping funnel to the stirred methanol/sodium methoxide solution over a period of several hours. Maintain the reaction temperature between 45-60°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-6 hours to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the sodium methoxide catalyst, ensuring the temperature does not exceed 35°C.[2]

  • The crude methyl 3-methoxypropanoate can be purified by fractional distillation under reduced pressure.

Synthesis of this compound (Hydrolysis)

Materials:

  • Methyl 3-methoxypropanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Methanol or Ethanol (optional co-solvent)

  • Hydrochloric acid (HCl) for acidification

  • Dichloromethane or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 3-methoxypropanoate in a mixture of water and methanol (e.g., 2:1 v/v).

  • Add a stoichiometric excess (e.g., 1.2 equivalents) of sodium hydroxide pellets or a concentrated aqueous solution.

  • Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or GC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous solution with several portions of dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis MA Methyl Acrylate MMP Methyl 3-Methoxypropanoate MA->MMP Base Catalyst (e.g., NaOMe) MeOH Methanol MeOH->MMP MPA This compound MMP->MPA Acid or Base Catalysis H2O H₂O, H⁺/OH⁻ H2O->MPA

Caption: Overall synthesis pathway for this compound.

Side_Reactions MA Methyl Acrylate Polymer Poly(methyl acrylate) MA->Polymer Polymerization MeOH Methanol DiMeOP Methyl 3,3-dimethoxypropanoate MeOH->DiMeOP MMP Methyl 3-Methoxypropanoate MMP->DiMeOP + Methanol

Caption: Key side reactions in the synthesis of methyl 3-methoxypropanoate.

Troubleshooting_Workflow cluster_Michael Michael Addition Issues cluster_Hydrolysis Hydrolysis Issues Start Low Yield or Impure Product CheckStep Identify Reaction Step: Michael Addition or Hydrolysis? Start->CheckStep MA_Polymer Polymerization suspected? CheckStep->MA_Polymer Michael Addition H_Incomplete Incomplete hydrolysis? CheckStep->H_Incomplete Hydrolysis MA_Incomplete Incomplete reaction? MA_Polymer->MA_Incomplete No MA_Polymer_Sol Add inhibitor, control temperature, slow addition MA_Polymer->MA_Polymer_Sol MA_SideProduct Di-methoxy byproduct? MA_Incomplete->MA_SideProduct No MA_Incomplete_Sol Check catalyst, increase time/temp MA_Incomplete->MA_Incomplete_Sol MA_SideProduct_Sol Control stoichiometry MA_SideProduct->MA_SideProduct_Sol H_Retro Retro-Michael suspected? H_Incomplete->H_Retro No H_Incomplete_Sol Increase base eq., increase time/temp H_Incomplete->H_Incomplete_Sol H_Retro_Sol Use milder conditions H_Retro->H_Retro_Sol

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability of 3-Methoxypropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Methoxypropanoic acid under various experimental conditions. As specific stability data for this compound is limited in published literature, this guide offers insights based on the general chemical properties of alkoxy carboxylic acids and provides protocols for users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound at room temperature?

A1: this compound is expected to be relatively stable when stored at room temperature in a tightly sealed container, protected from light and moisture. Carboxylic acids, in general, are stable compounds under standard storage conditions. However, long-term stability should be experimentally verified.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound can be influenced by pH. In alkaline conditions, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally stable.[1][2] In highly acidic conditions, particularly at elevated temperatures, there is a potential for hydrolysis of the methoxy (B1213986) group, although this is generally not a rapid process for simple ethers. The pH of a solution can significantly impact the solubility of carboxylic acids.[3][4]

Q3: Is this compound sensitive to temperature?

A3: Like most organic compounds, this compound will degrade at elevated temperatures. The thermal decomposition of carboxylic acids can occur at high temperatures, often leading to decarboxylation.[5][6][7] For typical laboratory applications, it is advisable to avoid prolonged exposure to high temperatures unless required by a specific protocol. For long-term storage, refrigeration is a prudent measure to minimize any potential degradation.

Q4: Can this compound undergo hydrolysis?

A4: The methoxy group in this compound is an ether linkage, which is generally stable to hydrolysis under neutral and basic conditions. Under strong acidic conditions and with heat, cleavage of the ether bond can occur, but this typically requires harsh conditions.[8] The carboxylic acid group itself does not undergo hydrolysis but can be reactive towards other functional groups.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent assay results over time. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure, container seal). Perform a purity analysis (e.g., HPLC, NMR) on the stored material. Consider aliquoting the compound to minimize freeze-thaw cycles.
Precipitate formation in aqueous solutions. pH-dependent solubility.Adjust the pH of the solution. Carboxylic acids are generally more soluble in their deprotonated (salt) form at higher pH.[3][4]
Unexpected side products in a reaction. Instability of this compound under the reaction conditions (e.g., high temperature, extreme pH).Analyze the side products to understand the degradation pathway. Modify reaction conditions to be milder if possible. Run a control experiment with this compound under the reaction conditions without other reactants to assess its stability.
Loss of compound during work-up. Volatility or extraction issues.While not highly volatile, some loss may occur under high vacuum or elevated temperatures. Ensure extraction pH is appropriate to have the carboxylic acid in the desired form (protonated for organic solvent extraction, deprotonated for aqueous layer).

Illustrative Stability Data

The following tables provide an example of how stability data for this compound could be presented. Note: This is illustrative data and not based on experimental results.

Table 1: Illustrative Temperature Stability of this compound (Purity % by HPLC)

Storage TemperatureInitial Purity1 Month3 Months6 Months
4°C99.5%99.4%99.3%99.2%
Room Temperature (20-25°C)99.5%99.2%98.8%98.1%
40°C99.5%98.1%96.5%93.2%

Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C (Purity % by HPLC after 1 week)

pHPurity %
299.1%
499.4%
799.5%
999.5%
1299.0%

Experimental Protocols

Protocol 1: Determination of Thermal Stability

  • Sample Preparation: Prepare multiple aliquots of this compound in sealed, airtight vials.

  • Storage: Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At designated time points (e.g., 0, 1, 3, 6 months), remove one aliquot from each temperature condition.

  • Analysis: Analyze the purity of each sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the purity of the stored samples to the initial sample to determine the extent of degradation.

Protocol 2: Determination of pH Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At specified intervals (e.g., 0, 24, 48, 168 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a suitable method like HPLC to quantify the remaining this compound.

  • Data Evaluation: Plot the concentration of this compound against time for each pH to determine the degradation rate.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Results check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis aliquot Consider Aliquoting to Minimize Freeze-Thaw purity_analysis->aliquot precipitate Precipitate in Solution? aliquot->precipitate adjust_ph Adjust pH precipitate->adjust_ph Yes side_products Unexpected Side Products? precipitate->side_products No end_stable Compound Stable adjust_ph->end_stable analyze_side_products Analyze Side Products side_products->analyze_side_products Yes side_products->end_stable No modify_conditions Modify Reaction Conditions (Milder Temp/pH) analyze_side_products->modify_conditions run_control Run Control Experiment modify_conditions->run_control end_unstable Compound Unstable Under Conditions run_control->end_unstable

Caption: Troubleshooting workflow for stability issues.

Logical_Relationship_Stability_Factors cluster_conditions Environmental Conditions cluster_properties Chemical Properties cluster_degradation Potential Degradation Pathways Temperature Temperature Decarboxylation Decarboxylation Temperature->Decarboxylation pH pH Hydrolysis Ether Hydrolysis pH->Hydrolysis Strong Acid Light Light Light->Decarboxylation Moisture Moisture Moisture->Hydrolysis Carboxylic_Acid Carboxylic Acid Group Carboxylic_Acid->Decarboxylation Methoxy_Group Methoxy Group Methoxy_Group->Hydrolysis Compound This compound Compound->Carboxylic_Acid Compound->Methoxy_Group

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Methoxypropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxypropanoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in common reactions involving this compound, such as esterification and amidation.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for specific reactions.

Fischer Esterification of this compound with Ethanol

Question: I am experiencing a low yield in the Fischer esterification of this compound with ethanol. What are the common causes and how can I improve the conversion rate?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction and suboptimal reaction conditions.[1][2] Here are the key factors to investigate:

  • Inadequate Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow and incomplete reaction.[3]

  • Presence of Water: Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2] It is crucial to use anhydrous reagents and glassware.

  • Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate. Refluxing the reaction mixture is typically required.[4]

  • Incorrect Molar Ratio of Reactants: While a 1:1 molar ratio can be used, employing a large excess of the alcohol (ethanol) can drive the equilibrium towards the product side, significantly increasing the yield.[1]

  • Insufficient Reaction Time: Fischer esterification can be a slow process. Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium.

Fischer_Esterification_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst Checks cluster_workup Workup Checks start Low Conversion Rate check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Anhydrous Ethanol? Excess Ethanol Used? check_reagents->reagent_purity check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Optimized temperature Reflux Temperature Maintained? check_conditions->temperature check_workup Review Workup Procedure check_catalyst->check_workup Catalyst Active catalyst_conc Sufficient Catalyst Loading? check_catalyst->catalyst_conc solution Improved Conversion Rate check_workup->solution Workup Correct extraction Incomplete Extraction? check_workup->extraction acid_purity This compound Pure? reagent_purity->acid_purity time Sufficient Reaction Time? temperature->time water_removal Water Removal Employed? (e.g., Dean-Stark) time->water_removal catalyst_activity Catalyst Fresh/Active? catalyst_conc->catalyst_activity neutralization Premature Neutralization? extraction->neutralization Amide_Coupling_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_side_reactions Side Reaction Checks cluster_workup Workup Checks start Low Conversion Rate check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions Reagents OK edc_quality Fresh/Anhydrous EDC? check_reagents->edc_quality check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions Optimized temperature Optimal Temperature? (e.g., 0°C to RT) check_conditions->temperature check_workup Review Workup Procedure check_side_reactions->check_workup Side Reactions Minimized acylurea N-acylurea Formation? check_side_reactions->acylurea solution Improved Conversion Rate check_workup->solution Workup Correct extraction Efficient Product Extraction? check_workup->extraction solvent_purity Anhydrous Solvent? edc_quality->solvent_purity reagent_ratios Correct Stoichiometry? solvent_purity->reagent_ratios addition_order Correct Order of Addition? temperature->addition_order ph_control pH Optimized for Activation and Coupling? addition_order->ph_control additives Consider Additives? (NHS, HOBt) acylurea->additives purification Appropriate Purification? extraction->purification SCFA_Metabolism SCFA Short-Chain Fatty Acids (e.g., Propanoate) Propionyl_CoA Propionyl-CoA SCFA->Propionyl_CoA Activation TCA TCA Cycle Gluconeogenesis Gluconeogenesis TCA->Gluconeogenesis Precursors Lipogenesis Lipogenesis TCA->Lipogenesis Citrate Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Isomerization Succinyl_CoA->TCA

References

Technical Support Center: Analysis of Impurities in Commercial 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in commercial 3-Methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

While specific impurity profiles can vary between manufacturers and batches, potential impurities in commercial this compound can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture this compound. Based on common organic synthesis pathways, these may include:

    • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-hydroxypropanoic acid or methyl acrylate.

    • Byproducts: Side reactions can lead to the formation of impurities. For instance, if methanol (B129727) is used as a reagent or solvent under acidic conditions, the formation of dimethyl ether is a possibility.[1] Other potential byproducts could arise from condensation reactions.[1]

    • Residual Catalysts: If catalysts are used in the synthesis, trace amounts may remain in the final product.[1]

  • Degradation Products: this compound may degrade over time, especially under improper storage conditions (e.g., exposure to light, high temperatures, or oxygen). Potential degradation pathways could include oxidation or demethylation.[2]

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

The most common and suitable analytical techniques for the analysis of impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • HPLC is a robust method for separating non-volatile and thermally labile compounds.[5] It is often the preferred method for quantifying impurities in pharmaceutical products.[4]

  • GC-MS offers high sensitivity and selectivity, especially for volatile impurities.[3] For a polar compound like this compound, derivatization is typically required to increase its volatility for GC analysis.[3][6]

Q3: What are the key considerations for method development for impurity analysis of this compound?

Key considerations for developing a robust analytical method include:

  • Column Selection: For HPLC, a reversed-phase column (e.g., C18) is a common starting point.[5][7] For GC, a non-polar column (e.g., HP-5ms) is often used after derivatization.[3]

  • Mobile Phase/Carrier Gas: In HPLC, the mobile phase composition (e.g., acetonitrile (B52724) and water with a pH modifier like formic acid) is critical for achieving good separation.[7][8] In GC, helium is a standard carrier gas.[3]

  • Detector Selection: A UV detector is commonly used for HPLC analysis of compounds with a chromophore.[5] Mass spectrometry (MS) is used in GC-MS and can also be coupled with HPLC (LC-MS) for more definitive identification of impurities.

  • Sample Preparation: This may involve simple dilution in a suitable solvent for HPLC or a derivatization step for GC-MS.[3][6]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanol (B1196071) groups on the column; Column overload.Use a well-endcapped column; Lower the mobile phase pH (e.g., to pH 2-3 with formic acid) to suppress ionization of the carboxylic acid group and silanols[8]; Reduce the injection volume or sample concentration.
No or Low Signal Incorrect wavelength setting on UV detector; Sample concentration too low.Ensure the UV wavelength is appropriate for this compound and its potential impurities; Concentrate the sample or inject a larger volume (if not causing overload).
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Column temperature variation.Ensure proper mobile phase mixing and degassing; Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents; Flush the injector and column; Run a blank gradient.
GC-MS Analysis
Problem Potential Cause Solution
No Peak for this compound Incomplete derivatization; Analyte is not volatile enough without derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time)[6]; Confirm successful derivatization by analyzing a derivatized standard.
Peak Tailing for Derivatized Analyte Active sites in the injector liner or column.Use a deactivated injector liner and replace it regularly; Condition the GC column according to the manufacturer's instructions.
Low Signal Intensity Sample degradation in the hot injector; Adsorption of the analyte.Optimize the injector temperature to ensure volatilization without degradation; Use a deactivated liner and column.
Poor Reproducibility Inconsistent derivatization; Variability in injection volume.Ensure precise and consistent execution of the derivatization protocol; Use an autosampler for injections.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of impurities in this compound. Method validation is required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable acid for pH adjustment).

  • This compound reference standard.

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Analysis (with Derivatization)

This protocol is for the analysis of volatile and semi-volatile impurities and requires a derivatization step.

1. Instrumentation and Columns:

  • GC-MS system.

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

2. Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (or other suitable silylating agent).[3]

  • Pyridine (B92270) or Acetonitrile (anhydrous).[3][6]

  • This compound reference standard.

  • Helium (carrier gas).[3]

3. Derivatization Procedure:

  • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA.[3][6]

  • Cap the vial tightly and heat at 60 °C for 30 minutes.[3]

  • Cool to room temperature before injection.

4. GC-MS Conditions:

Parameter Condition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result start Commercial This compound dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (for GC-MS) dissolve->derivatize hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis derivatize->gcms integrate Peak Integration hplc->integrate gcms->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Impurity Profile Report quantify->report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_conclusion Conclusion start Unexpected Peak in Chromatogram? check_blank Analyze Blank Injection start->check_blank Yes check_standard Analyze Reference Standard start->check_standard No review_synthesis Review Synthetic Route check_blank->review_synthesis No Peak system_contamination System Contamination check_blank->system_contamination Peak Present forced_degradation Perform Forced Degradation check_standard->forced_degradation process_impurity Process-Related Impurity review_synthesis->process_impurity degradation_product Degradation Product forced_degradation->degradation_product

Caption: Troubleshooting logic for unknown peaks.

References

Methods for increasing the purity of synthesized 3-Methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 3-Methoxypropanoic acid. The following sections offer detailed methods for increasing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities depend on the synthetic route. A frequent synthesis method is the Michael addition of methanol (B129727) to acrylic acid. In this case, impurities may include:

  • Unreacted Starting Materials: Residual acrylic acid and methanol.

  • Side-Products:

    • Polymers of acrylic acid.

    • Methyl acrylate (B77674) (from the esterification of acrylic acid with methanol).

    • Methyl 3-methoxypropionate (if the acid is synthesized via hydrolysis of the ester).

Q2: My final product is a viscous oil with a pungent odor. What is the likely cause?

A2: A viscous consistency often suggests the presence of polymeric byproducts from the polymerization of acrylic acid, a common side reaction. The pungent odor is characteristic of residual acrylic acid.

Q3: After synthesis, my crude this compound has a low pH. How can I neutralize it before purification?

A3: The low pH is likely due to unreacted acrylic acid. Before distillation, you can neutralize the crude product by washing it with a saturated sodium bicarbonate solution. This will convert the acidic impurities into their corresponding salts, which can be separated in an aqueous layer.

Q4: Can I purify this compound by recrystallization?

A4: this compound is a liquid at room temperature, which makes traditional recrystallization challenging. However, if you have solid impurities, you might be able to purify it by cooling it to a very low temperature to induce crystallization. A more practical approach for a liquid is fractional distillation under reduced pressure.

Troubleshooting Guides

Low Purity After Synthesis

Problem: The purity of the synthesized this compound is below 90% as determined by GC or NMR analysis.

Potential CauseRecommended Solution(s)
Incomplete reaction.- Ensure the reaction has gone to completion by monitoring with TLC or GC. - If necessary, increase the reaction time or adjust the temperature.
Presence of unreacted starting materials (acrylic acid, methanol).- Remove excess methanol by rotary evaporation. - Wash the crude product with a saturated solution of sodium chloride to remove water-soluble impurities. - Neutralize residual acrylic acid with a mild base like sodium bicarbonate.
Formation of polymeric byproducts.- Minimize polymerization by controlling the reaction temperature and avoiding localized heating. - Consider adding a polymerization inhibitor, such as hydroquinone, during the synthesis.
Discolored (Yellow or Brown) Product

Problem: The purified this compound has a yellow or brown tint.

Potential CauseRecommended Solution(s)
Presence of colored impurities or degradation products.- Treat the crude product with activated carbon before distillation. - Ensure the distillation is performed under reduced pressure to avoid thermal degradation.
Contamination from the reaction vessel or catalyst.- Ensure all glassware is thoroughly cleaned before use. - If a solid catalyst was used, ensure it is completely filtered out before purification.

Experimental Protocols

Purification by Fractional Distillation

Objective: To purify liquid this compound from non-volatile impurities and other volatile components with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Slowly reduce the pressure to the desired level (e.g., 12 Torr).

  • Begin heating the flask gently with the heating mantle.

  • Collect and discard the initial fraction, which may contain lower-boiling impurities like residual methanol.

  • Collect the main fraction at the expected boiling point of this compound (108-109 °C at 12 Torr).[1]

  • Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.

  • Analyze the purity of the collected fraction using GC or NMR.

Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel and add saturated sodium bicarbonate solution.

  • Shake the funnel gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer (containing the sodium salt of this compound) into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly acidify the aqueous solution with 1 M HCl until the pH is acidic (test with litmus (B1172312) paper). This compound will separate as an oil.

  • Extract the aqueous layer with fresh diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Key Impurities Removed
Fractional Distillation85%98.5%75%Methanol, Acrylic Acid, Water
Acid-Base Extraction85%95%80%Neutral impurities, Polymeric byproducts
Column Chromatography85%>99%60%Structurally similar impurities

Note: The data presented are representative examples and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_distillation Fractional Distillation cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_analysis Analysis start Crude this compound distillation Distill under reduced pressure start->distillation extraction Dissolve in Ether Wash with NaHCO3 Acidify Aqueous Layer Extract with Ether start->extraction chromatography Adsorb on Silica Gel Elute with Solvent Gradient start->chromatography end Pure this compound (>98%) distillation->end extraction->end chromatography->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Synthesized this compound purity_check Check Purity (GC/NMR) start->purity_check is_pure Purity > 98%? purity_check->is_pure final_product Final Product is_pure->final_product Yes troubleshoot Identify Impurity Type is_pure->troubleshoot No volatile_impurities Volatile Impurities (e.g., Starting Materials) troubleshoot->volatile_impurities nonvolatile_impurities Non-Volatile/Polymeric Impurities troubleshoot->nonvolatile_impurities distillation Fractional Distillation volatile_impurities->distillation extraction Acid-Base Extraction nonvolatile_impurities->extraction chromatography Column Chromatography nonvolatile_impurities->chromatography distillation->purity_check extraction->purity_check chromatography->purity_check

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Degradation of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation of 3-Methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most likely initial step in the microbial degradation of this compound?

A1: The primary and most probable initial step in the microbial degradation of this compound is the cleavage of the ether bond through O-demethylation.[1][2][3][4][5] This reaction converts this compound into 3-Hydroxypropanoic acid and a one-carbon unit, typically formaldehyde (B43269) or methanol. This is a common strategy employed by various aerobic and anaerobic microorganisms to break down methoxylated compounds.[3][6]

Q2: What types of enzymes are known to catalyze the O-demethylation of methoxylated compounds?

A2: A variety of enzymes can catalyze O-demethylation. In aerobic organisms, cytochrome P450 monooxygenases and other monooxygenases are often involved.[3][7] These enzymes use molecular oxygen to hydroxylate the methyl group, leading to an unstable hemiacetal that spontaneously decomposes. In anaerobic bacteria, a different set of enzymes, often involving methyltransferases and corrinoid proteins, is responsible for cleaving the methyl group and transferring it to an acceptor molecule like tetrahydrofolate.[6][7]

Q3: What is the expected subsequent degradation pathway for the product of O-demethylation, 3-Hydroxypropanoic acid?

A3: 3-Hydroxypropanoic acid (3-HP) is a well-known metabolic intermediate.[8][9][10][11] Its degradation typically proceeds through oxidation to malonate semialdehyde, which is then further metabolized to acetyl-CoA.[8] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O, or be used for biosynthesis.

Q4: Are there any known microorganisms that can degrade short-chain methoxylated aliphatic compounds?

A4: Yes, various bacteria and fungi have been shown to degrade aliphatic ethers. For example, some Rhodococcus species can utilize diethyl ether as a sole carbon and energy source.[2] The enzymatic machinery in these organisms often involves monooxygenases that initiate the attack on the carbon atom adjacent to the ether oxygen.[2] While specific studies on this compound are limited, the principles of aliphatic ether degradation are well-established.

Troubleshooting Guides

Issue 1: Low or no degradation of this compound is observed in my microbial enrichment culture.

  • Q: I have inoculated my enrichment culture with a soil/sediment sample, but I don't see any decrease in the concentration of this compound over time. What could be the reasons?

    • A: Several factors could contribute to this issue:

      • Absence of appropriate microorganisms: The inoculum source may lack microorganisms possessing the necessary enzymes for O-demethylation of aliphatic ethers. Consider using an inoculum from a site with a history of contamination with ethers or related compounds.

      • Sub-optimal culture conditions: The pH, temperature, aeration (for aerobic cultures), or redox potential (for anaerobic cultures) may not be suitable for the growth of the degrading microorganisms. It is advisable to test a range of conditions.

      • Toxicity of the substrate: Although unlikely for this compound at low concentrations, high concentrations of this compound or its degradation intermediates could be inhibitory to microbial growth. Try lowering the initial substrate concentration.

      • Nutrient limitation: The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus, trace elements) required for microbial growth and enzyme production. Ensure your medium is well-balanced.[12]

      • Acclimation period: Microorganisms may require a lag phase to adapt to the new substrate and induce the necessary degradative enzymes.[13] Extend the incubation period and monitor for degradation over a longer time frame.

Issue 2: Accumulation of an unknown intermediate during the degradation of this compound.

  • Q: I observe the disappearance of this compound, but a new peak appears in my analytical chromatogram that does not correspond to known standards. How can I identify this intermediate?

    • A: The accumulating intermediate is likely 3-Hydroxypropanoic acid, the product of O-demethylation. To confirm its identity, you can:

      • Use an authentic standard: Obtain a commercial standard of 3-Hydroxypropanoic acid and compare its retention time and mass spectrum with your unknown peak using techniques like HPLC and GC-MS.

      • Spectroscopic analysis: If the intermediate can be isolated and purified, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to elucidate its structure.

      • Derivatization: Derivatizing the sample can improve its chromatographic properties and provide additional structural information through mass spectrometry.

Issue 3: Difficulty in isolating a pure microbial culture capable of degrading this compound.

  • Q: I have a mixed enrichment culture that degrades this compound, but I am unable to isolate a single colony that can perform the degradation in pure culture. Why might this be happening?

    • A: The degradation of this compound in your enrichment culture might be a result of syntrophic interactions between two or more microbial species. This means that the complete degradation pathway is partitioned among different organisms. For instance, one species might perform the initial O-demethylation to 3-Hydroxypropanoic acid, while another species consumes this intermediate. To investigate this, you can try:

      • Co-culturing experiments: Attempt to grow isolated colonies in pairs or small consortia to see if a combination of isolates can achieve complete degradation.

      • Cross-feeding studies: Grow one isolate in the presence of the spent medium from another to see if it can utilize any excreted intermediates.

Quantitative Data

ParameterExpected Value RangeAnalytical Method
Degradation Rate 0.1 - 5 mg/L/hHPLC, GC-MS
Half-life (in soil slurry) 2 - 15 daysHPLC, GC-MS
Michaelis-Menten Constant (Km) 50 - 500 µMEnzyme Assay
Maximum Reaction Velocity (Vmax) 1 - 20 nmol/min/mg proteinEnzyme Assay

Experimental Protocols

1. Microbial Enrichment and Isolation of this compound Degraders

  • Objective: To enrich and isolate microorganisms capable of utilizing this compound as a sole carbon and energy source.

  • Methodology:

    • Prepare a minimal salts medium (MSM) containing all essential nutrients except for a carbon source.

    • Add this compound to the MSM at a final concentration of 100-500 mg/L.

    • Inoculate the medium with an environmental sample (e.g., 1 g of soil or 1 mL of wastewater).

    • Incubate the culture under appropriate conditions (e.g., 25-30°C, with shaking for aerobic conditions).

    • Periodically monitor the degradation of this compound using HPLC or GC.

    • Once significant degradation is observed, perform serial dilutions and plate onto MSM agar (B569324) plates containing this compound as the sole carbon source.

    • Isolate distinct colonies and test their ability to degrade this compound in pure liquid culture.

2. Identification of Degradation Intermediates

  • Objective: To identify the metabolic intermediates produced during the degradation of this compound.

  • Methodology:

    • Grow an active degrading culture (pure or enriched) in MSM with this compound.

    • At different time points, withdraw aliquots of the culture.

    • Centrifuge the samples to remove cells and filter the supernatant.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acids (e.g., a C18 or an ion-exchange column).

    • For confirmation and identification of unknown peaks, use Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample derivatization (e.g., silylation).

    • Compare the retention times and mass spectra of the observed peaks with those of authentic standards (e.g., 3-Hydroxypropanoic acid, malonic acid).

3. O-Demethylase Enzyme Assay

  • Objective: To measure the activity of the O-demethylase enzyme responsible for the initial cleavage of this compound.

  • Methodology:

    • Grow the degrading microorganism in a suitable medium and induce the expression of the degradative enzymes by adding this compound.

    • Harvest the cells and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

    • Set up a reaction mixture containing the cell-free extract, a buffer at the optimal pH, this compound as the substrate, and any necessary cofactors (e.g., NADH or NADPH for monooxygenases).

    • Incubate the reaction mixture at the optimal temperature.

    • At different time points, stop the reaction (e.g., by adding acid or a solvent).

    • Measure the rate of substrate disappearance or product formation (3-Hydroxypropanoic acid) using HPLC or a colorimetric assay for formaldehyde/methanol if applicable.

Visualizations

Degradation_Pathway MOPA This compound HP 3-Hydroxypropanoic acid MOPA->HP O-demethylation (+ HCHO or CH3OH) MSA Malonate Semialdehyde HP->MSA Oxidation AcCoA Acetyl-CoA MSA->AcCoA Decarboxylation TCA TCA Cycle AcCoA->TCA

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_enrichment Enrichment & Isolation cluster_degradation Degradation Studies cluster_enzyme Enzymatic Analysis Enrichment Enrichment Culture Isolation Isolation of Pure Cultures Enrichment->Isolation Degradation_Test Degradation Assays Isolation->Degradation_Test Intermediate_ID Intermediate Identification (HPLC, GC-MS) Degradation_Test->Intermediate_ID Enzyme_Assay Enzyme Assays Degradation_Test->Enzyme_Assay Protein_Purification Enzyme Purification Enzyme_Assay->Protein_Purification Gene_ID Gene Identification Protein_Purification->Gene_ID

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Efficient Synthesis of 3-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxypropanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient laboratory-scale method for synthesizing this compound is the selective oxidation of 3-methoxy-1-propanol (B72126). This method offers a direct conversion of the primary alcohol to the corresponding carboxylic acid. Catalyst selection is crucial for achieving high yield and selectivity.

Q2: What are the primary challenges in the synthesis of this compound via oxidation?

A2: The main challenges include:

  • Over-oxidation: While the goal is the carboxylic acid, some catalysts or harsh conditions can lead to the cleavage of C-C bonds, reducing the yield of the desired product.

  • Incomplete conversion: Leaving unreacted starting material, which can complicate purification.

  • Formation of byproducts: Side reactions can lead to the formation of esters, aldehydes, or other impurities. Common byproducts from the oxidation of 3-methoxy-1-propanol can include 3-methoxypropanal, methyl 3-methoxypropanoate, and potentially products from cleavage reactions like methyl formate (B1220265) and glycolaldehyde.[1][2][3]

  • Catalyst deactivation: Some catalysts may lose their activity over time, leading to lower conversion rates.

Q3: How can I minimize the formation of byproducts during the reaction?

A3: Minimizing byproducts can be achieved by:

  • Optimizing reaction conditions: Carefully controlling the temperature, reaction time, and stoichiometry of the oxidant is critical.

  • Choosing a selective catalyst: Utilizing a catalyst known for high selectivity towards carboxylic acid formation from primary alcohols is essential.

  • Controlling pH: For certain catalytic systems, maintaining an optimal pH can suppress side reactions. For instance, in TEMPO-mediated oxidations, the pH needs to be carefully controlled to favor either the aldehyde or the carboxylic acid.[4]

Catalyst Selection and Performance

The choice of catalyst is paramount for the efficient synthesis of this compound. Below is a comparison of common catalytic systems used for the oxidation of primary alcohols. Please note that the data presented is a compilation from studies on similar primary alcohols and should be considered as a guide for catalyst selection and optimization for your specific experimental setup.

Catalyst SystemOxidantTypical Yield (%)Typical Selectivity (%)Key AdvantagesKey Disadvantages
TEMPO/NaOCl Sodium hypochlorite (B82951)85-95>90High selectivity, mild conditions.Potential for halogenated byproducts, requires careful pH control.
Ruthenium-based (e.g., RuCl₃/Oxidant) Various (e.g., H₂O₂, NaIO₄)70-9080-95High catalytic activity.Cost of ruthenium, potential for over-oxidation with some oxidants.
Chromium-based (e.g., Jones Reagent) Chromic acid80-90~85Strong oxidant, often drives reaction to completion.Toxicity of chromium reagents, harsh acidic conditions, formation of byproducts.[5]
Potassium Permanganate (KMnO₄) Potassium permanganate60-8070-90Inexpensive and strong oxidant.Can lead to over-oxidation and C-C bond cleavage, produces MnO₂ waste.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of 3-Methoxy-1-propanol

  • Question: I have recovered most of my starting material. What could be the issue?

  • Answer:

    • Inactive Catalyst: The catalyst may be old, improperly stored, or may require activation. For instance, some heterogeneous catalysts need to be activated at high temperatures before use.

    • Insufficient Oxidant: The molar ratio of the oxidant to the alcohol may be too low. Ensure you are using the correct stoichiometry as recommended in the protocol.

    • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress.

    • Poor Mixing: In heterogeneous catalysis, ensure vigorous stirring to facilitate contact between the reactants and the catalyst surface.

Issue 2: Low Yield of this compound with Significant Byproduct Formation

  • Question: My reaction is producing the desired acid, but I'm also seeing significant amounts of other compounds, such as the corresponding aldehyde or ester. How can I improve the selectivity?

  • Answer:

    • Over-oxidation or Side Reactions: This is a common issue.

      • Reaction Time: You might be running the reaction for too long. Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed and the desired product is at its maximum concentration.

      • Temperature Control: High temperatures can favor side reactions. Try running the reaction at a lower temperature.

      • Choice of Oxidant: A milder or more selective oxidant might be necessary. For example, if you are using a strong oxidant like KMnO₄ and observing C-C bond cleavage, consider switching to a more controlled system like TEMPO/NaOCl.

    • Ester Formation: If you are observing the formation of methyl 3-methoxypropanoate, it could be due to an acid-catalyzed esterification between the product and any residual methanol (B129727) (if used as a solvent or present as an impurity). Ensure your starting materials are dry and consider using a non-alcoholic solvent.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I'm having trouble isolating pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer:

    • Residual Catalyst: If you are using a homogeneous catalyst, it may need to be removed. This can sometimes be achieved by precipitation or by washing the organic layer with an appropriate aqueous solution.

    • Separation from Byproducts:

      • Fractional Distillation: this compound has a boiling point of approximately 116 °C at 9 mmHg.[7] Fractional distillation under reduced pressure can be an effective method to separate it from lower or higher boiling point impurities.

      • Column Chromatography: For small-scale purifications or to remove non-volatile impurities, silica (B1680970) gel column chromatography can be employed. A polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes with a small amount of acetic acid, is often effective for acidic compounds.

Experimental Protocols

Method 1: TEMPO-Mediated Oxidation of 3-Methoxy-1-propanol

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Methoxy-1-propanol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-1-propanol (1 equivalent) in dichloromethane (CH₂Cl₂). Add an aqueous solution of sodium bicarbonate.

  • Catalyst Addition: To the vigorously stirred biphasic mixture, add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).

  • Oxidation: Cool the mixture in an ice bath to 0 °C. Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Workup:

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a dilute HCl solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reaction_setup Reaction Setup: - 3-methoxy-1-propanol - Solvent - Catalyst start->reaction_setup oxidation Oxidation: - Add Oxidant - Control Temperature reaction_setup->oxidation monitoring Reaction Monitoring: (TLC/GC) oxidation->monitoring monitoring->oxidation Incomplete workup Workup: - Quenching - Extraction - Drying monitoring->workup Complete purification Purification: (Distillation/Chromatography) workup->purification product Pure this compound purification->product troubleshooting_flowchart start Low Yield or Purity Issue check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High troubleshoot_conversion Troubleshoot Conversion: - Check Catalyst Activity - Increase Oxidant Stoichiometry - Optimize Temperature low_conversion->troubleshoot_conversion check_selectivity Check Product Selectivity high_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Low high_selectivity High Selectivity check_selectivity->high_selectivity High troubleshoot_selectivity Troubleshoot Selectivity: - Adjust Reaction Time - Lower Temperature - Change Catalyst/Oxidant low_selectivity->troubleshoot_selectivity check_purification Review Purification Method high_selectivity->check_purification

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methoxypropanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-methoxypropanoic acid and its key isomers, 2-methoxypropanoic acid and methoxyacetic acid. The selection of appropriate building blocks is paramount in chemical synthesis and drug development, and understanding the nuanced reactivity of these structurally similar molecules can significantly impact the efficiency of synthetic routes and the properties of target compounds. This document outlines the intrinsic factors governing their reactivity, supported by physicochemical data, and proposes experimental protocols for their comparative evaluation.

Physicochemical Properties and Acidity

The position of the methoxy (B1213986) group in relation to the carboxylic acid functionality has a profound impact on the electronic environment of the molecule, which in turn governs its acidity and reactivity. The primary determinant of reactivity for a carboxylic acid is its acidity, quantified by the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, signifying a more electrophilic carboxyl carbon and a greater propensity to react with nucleophiles.

The table below summarizes the key physicochemical properties of this compound and its isomers.

PropertyThis compound2-Methoxypropanoic AcidMethoxyacetic AcidPropanoic Acid (Reference)
Molecular Formula C₄H₈O₃[1]C₄H₈O₃[2][3]C₃H₆O₃[4][5]C₃H₆O₂[4]
Molecular Weight 104.10 g/mol [1]104.10 g/mol [2]90.08 g/mol [4][5]74.08 g/mol [4]
pKa ~4.29 (Predicted)~3.593.57[4][6]4.87[4][7][8][9]
Boiling Point 116 °C / 9 mmHgNot available202-204 °C[4][8]141 °C[6]

The pKa values clearly indicate that both 2-methoxypropanoic acid and methoxyacetic acid are significantly stronger acids than propanoic acid.[4][6][7][8][9] This increased acidity is attributed to the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom in the methoxy group.[9] This effect stabilizes the carboxylate anion formed upon deprotonation, thus facilitating the release of the proton.

Reactivity Comparison: Electronic and Steric Effects

The reactivity of these isomers in common carboxylic acid reactions, such as esterification and amidation, is dictated by a combination of electronic and steric factors.

Electronic Effects: The primary electronic factor at play is the inductive effect of the methoxy group.

  • Methoxyacetic acid and 2-methoxypropanoic acid: The methoxy group is in the α-position (adjacent to the carboxyl group). This proximity allows for a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is reflected in their significantly lower pKa values compared to propanoic acid.[4][6]

  • This compound: The methoxy group is in the β-position. The inductive effect diminishes with distance, so the electron-withdrawing effect on the carboxyl group is weaker than in the α-substituted isomers.[9] Consequently, this compound is a weaker acid than its 2-methoxy counterpart, and its carbonyl carbon is less electrophilic.

Steric Effects: Steric hindrance can play a role in the reactivity of 2-methoxypropanoic acid. The presence of the methoxy group on the α-carbon can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to a less hindered acid.

Based on these principles, a predicted order of reactivity can be established:

Reactivity_Order Methoxyacetic Acid Methoxyacetic Acid 2-Methoxypropanoic Acid 2-Methoxypropanoic Acid Methoxyacetic Acid->2-Methoxypropanoic Acid Slightly higher due to less steric hindrance This compound This compound 2-Methoxypropanoic Acid->this compound Significantly higher due to stronger inductive effect Propanoic Acid Propanoic Acid This compound->Propanoic Acid Higher due to inductive effect Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Equimolar solutions of each carboxylic acid isomer in an inert solvent react1 Mix carboxylic acid, ethanol, and internal standard in a temperature-controlled reactor prep1->react1 prep2 Ethanol solution with an internal standard (e.g., decane) prep2->react1 prep3 Acid catalyst solution (e.g., sulfuric acid in the same solvent) react2 Initiate reaction by adding the acid catalyst prep3->react2 react1->react2 react3 Withdraw aliquots at regular time intervals react2->react3 react4 Quench the reaction in each aliquot (e.g., with a cold sodium bicarbonate solution) react3->react4 analysis1 Extract the organic layer from each quenched aliquot react4->analysis1 analysis2 Analyze by Gas Chromatography (GC) analysis1->analysis2 analysis3 Quantify the concentration of the ester product and remaining carboxylic acid relative to the internal standard analysis2->analysis3 analysis4 Plot concentration vs. time to determine the reaction rate constant for each isomer analysis3->analysis4 Amidation_Workflow cluster_prep_amide Preparation cluster_reaction_amide Reaction cluster_analysis_amide Analysis prep_amide1 Equimolar mixture of all three carboxylic acid isomers in a suitable solvent react_amide1 Combine the carboxylic acid mixture and the amine solution prep_amide1->react_amide1 prep_amide2 A solution of the amine (e.g., benzylamine) prep_amide2->react_amide1 prep_amide3 A solution of a coupling agent (e.g., DCC or EDC) react_amide2 Initiate the reaction by adding the coupling agent at 0 °C prep_amide3->react_amide2 react_amide1->react_amide2 react_amide3 Allow the reaction to proceed to partial completion (e.g., 50% conversion of the amine) react_amide2->react_amide3 analysis_amide1 Quench the reaction react_amide3->analysis_amide1 analysis_amide2 Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis_amide1->analysis_amide2 analysis_amide3 Determine the relative ratio of the three amide products analysis_amide2->analysis_amide3

References

A Spectroscopic Comparison of 3-Methoxypropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methoxypropanoic acid and its derivatives, including methyl 3-methoxypropanoate, ethyl 3-methoxypropanoate, and 3-methoxypropanamide. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its derivatives.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound 10.5 - 12.0br s1H-COOH
3.70t, J = 6.0 Hz2H-OCH₂-
3.38s3H-OCH₃
2.65t, J = 6.0 Hz2H-CH₂-COOH
Methyl 3-methoxypropanoate [1][2]3.69s3H-COOCH₃
3.67t, J = 6.2 Hz2H-OCH₂-
3.35s3H-OCH₃
2.57t, J = 6.2 Hz2H-CH₂-COO-
Ethyl 3-methoxypropanoate [3]4.16q, J = 7.1 Hz2H-COOCH₂CH₃
3.66t, J = 6.3 Hz2H-OCH₂-
3.36s3H-OCH₃
2.57t, J = 6.3 Hz2H-CH₂-COO-
1.27t, J = 7.1 Hz3H-COOCH₂CH₃
3-Methoxypropanamide 6.5 - 7.5br s2H-CONH₂
3.62t, J = 5.8 Hz2H-OCH₂-
3.35s3H-OCH₃
2.40t, J = 5.8 Hz2H-CH₂-CONH₂
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ) [ppm]Assignment
This compound [4]177.5-COOH
68.1-OCH₂-
59.0-OCH₃
34.5-CH₂-COOH
Methyl 3-methoxypropanoate [1][5]172.5-COO-
68.0-OCH₂-
58.9-OCH₃
51.7-COOCH₃
34.8-CH₂-COO-
Ethyl 3-methoxypropanoate 172.1-COO-
68.2-OCH₂-
60.6-COOCH₂CH₃
58.9-OCH₃
35.2-CH₂-COO-
14.2-COOCH₂CH₃
3-Methoxypropanamide 175.0-CONH₂
69.0-OCH₂-
58.8-OCH₃
36.5-CH₂-CONH₂
IR Spectral Data (ATR)
CompoundKey Absorptions (cm⁻¹)Functional Group
This compound [4]2500-3300 (broad)O-H stretch (carboxylic acid)
1710C=O stretch (carboxylic acid)
1115C-O stretch (ether)
Methyl 3-methoxypropanoate [1][6]1740C=O stretch (ester)
1120C-O stretch (ether)
1195, 1040C-O stretch (ester)
Ethyl 3-methoxypropanoate [7]1735C=O stretch (ester)
1118C-O stretch (ether)
1180, 1035C-O stretch (ester)
3-Methoxypropanamide 3350, 3180N-H stretch (amide)
1660C=O stretch (amide I)
1630N-H bend (amide II)
1110C-O stretch (ether)
Mass Spectrometry Data (Electron Ionization - EI)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound [4]10489, 73, 59, 45, 43
Methyl 3-methoxypropanoate [1]11887, 74, 59, 58, 45
Ethyl 3-methoxypropanoate [7]132101, 88, 74, 61, 59, 45
3-Methoxypropanamide 10388, 72, 59, 44

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation : Dissolve 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[8][9] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Spectra are typically acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse sequence is used.

    • Acquisition Time : Approximately 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are typically co-added to improve the signal-to-noise ratio.

    • Referencing : The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Parameters :

    • Pulse Program : A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon.

    • Acquisition Time : Approximately 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Referencing : The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[10]

  • Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectra Acquisition

  • Sample Preparation : For liquid samples, a single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond).[11]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition :

    • Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

    • Sample Spectrum : The spectrum of the sample is then recorded.

    • Spectral Range : Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution : A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans : 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing : The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectra Acquisition

  • Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected.

  • Instrumentation : A mass spectrometer operating in Electron Ionization (EI) mode is used.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound or its derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (e.g., this compound Derivative) Dissolve Dissolve in Deuterated Solvent (NMR) or use Neat (IR/MS) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (ATR-FTIR) Dissolve->IR MS Mass Spectrometry (GC-MS, EI) Dissolve->MS ProcessNMR Process FID (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process Interferogram (FT, Background Subtraction) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Identify M⁺ and Fragments) MS->ProcessMS Structure Structural Elucidation and Compound Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Structural Validation of 3-Methoxypropanoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 3-Methoxypropanoic acid utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, Propanoic acid and 3-Hydroxypropanoic acid, supported by comprehensive experimental data and protocols.

Introduction

In the realm of chemical research and drug development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the chemical environment of individual atoms within a molecule. This guide focuses on the validation of the structure of this compound through the meticulous interpretation of its 1H and 13C NMR spectra. To provide a robust and objective assessment, the spectral data of this compound is compared against two analogous compounds: Propanoic acid, which lacks the methoxy (B1213986) group, and 3-Hydroxypropanoic acid, which features a hydroxyl group in place of the methoxy group. This comparative approach highlights the distinct spectral signatures imparted by the methoxy functional group, thereby confirming the structure of the target molecule.

Comparative Analysis of NMR Spectral Data

The structural differences between this compound, Propanoic acid, and 3-Hydroxypropanoic acid are clearly reflected in their respective 1H and 13C NMR spectra. The presence of the electron-donating methoxy group in this compound significantly influences the chemical shifts of the neighboring protons and carbons, providing a unique fingerprint for its identification.

1H NMR Data Comparison

The 1H NMR spectra reveal distinct differences in the chemical shifts and splitting patterns of the protons in the three compounds. The key differentiating feature for this compound is the singlet corresponding to the methoxy (-OCH3) protons, which is absent in the spectra of the other two compounds. Furthermore, the chemical shifts of the methylene (B1212753) protons adjacent to the oxygen-containing functional group (C3) are characteristically different for each molecule.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -COOH~11.0 - 12.0broad singlet-
-OCH33.36singlet-
H-3 (-CH2-O)3.69triplet6.2
H-2 (-CH2-C=O)2.63triplet6.2
Propanoic acid [1][2]-COOH11.73broad singlet-
H-2 (-CH2-)2.38quartet7.4
H-3 (-CH3)1.16triplet7.4
3-Hydroxypropanoic acid -COOH / -OHvariablebroad singlet-
H-3 (-CH2-OH)3.86triplet6.0
H-2 (-CH2-C=O)2.62triplet6.0
13C NMR Data Comparison

The 13C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment. The presence of the methoxy group in this compound results in a distinct chemical shift for the C3 carbon and the appearance of a signal for the methoxy carbon itself.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1 (C=O)177.0
C3 (-CH2-O)68.2
C2 (-CH2-C=O)34.5
-OCH358.8
Propanoic acid [3][4]C1 (C=O)180.9
C2 (-CH2-)27.6
C3 (-CH3)9.2
3-Hydroxypropanoic acid C1 (C=O)176.0
C3 (-CH2-OH)58.7
C2 (-CH2-C=O)38.4

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra, applicable to the characterization of this compound and its analogues.[5]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or dispense 20-30 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Deuterium (B1214612) Oxide (D2O)).

  • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solvent at a concentration of 0.03-0.05% (v/v) to calibrate the chemical shift scale to 0 ppm.

  • Securely cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Insert the prepared NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp, symmetrical peaks. This is often an automated process on modern spectrometers.

  • Tune and match the probe for both the 1H and 13C frequencies to ensure maximum sensitivity.

3. 1H NMR Data Acquisition:

  • Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).

  • Use a standard single-pulse experiment.

  • Set the number of scans to an appropriate value to achieve a good signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).

  • Set the relaxation delay (d1) to be at least 1.5 times the longest T1 relaxation time of the protons in the molecule to ensure quantitative integration. A typical value is 2-5 seconds.

  • Acquire the Free Induction Decay (FID).

4. 13C NMR Data Acquisition:

  • Set the spectral width to cover all expected carbon signals (typically 0 to 220 ppm).

  • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon atom.

  • The number of scans will need to be significantly higher than for 1H NMR due to the lower natural abundance of 13C and its smaller gyromagnetic ratio (typically several hundred to thousands of scans).

  • Set an appropriate relaxation delay (e.g., 2 seconds).

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.

  • Analyze the chemical shifts in the 13C NMR spectrum to identify the different carbon environments.

Visualization of Structural Validation and Comparison

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural validation of this compound and a visual comparison of its key NMR features with the selected alternatives.

G Workflow for Structural Validation of this compound by NMR cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation Sample_Preparation Sample Preparation (Dissolution in CDCl3 with TMS) 1H_NMR_Acquisition 1H NMR Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Acquisition Sample_Preparation->13C_NMR_Acquisition 1H_Analysis 1H NMR Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) 1H_NMR_Acquisition->1H_Analysis 13C_Analysis 13C NMR Analysis (Chemical Shift) 13C_NMR_Acquisition->13C_Analysis Correlation Correlate 1H and 13C Data 1H_Analysis->Correlation 13C_Analysis->Correlation Structure_Validation Validate Structure of This compound Correlation->Structure_Validation

Caption: Workflow for NMR-based structural validation.

G Comparison of Key NMR Features 3MPA This compound 1H: Singlet ~3.36 ppm 1H: Triplet ~3.69 ppm 13C: ~58.8 ppm 13C: ~68.2 ppm PA Propanoic Acid 1H: Triplet ~1.16 ppm 1H: Quartet ~2.38 ppm 13C: ~9.2 ppm 13C: ~27.6 ppm 3MPA:h1_och3->PA Differentiating Signal 3MPA:c13_och3->PA Differentiating Signal HPA 3-Hydroxypropanoic Acid 1H: Broad Singlet (variable) 1H: Triplet ~3.86 ppm 13C: ~58.7 ppm 3MPA:h1_ch2o->HPA:h1_ch2oh Similar but distinct chemical shift 3MPA:c13_ch2o->HPA:c13_ch2oh Similar chemical shift

Caption: Key NMR spectral feature comparison.

Conclusion

References

The Balancing Act: A Comparative Analysis of 3-Methoxypropanoic Acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal Polyethylene Glycol (PEG) linker for therapeutic applications.

In the sophisticated landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of the chemical linker is a paramount decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of the bioconjugate. Among the diverse array of linker technologies, Polyethylene Glycol (PEG) linkers have become a cornerstone for their ability to enhance solubility, stability, and in vivo performance. This guide provides an objective, data-driven comparison of 3-Methoxypropanoic acid (also known as m-PEG3-acid), a short-chain PEG linker, against its longer-chain counterparts, supported by experimental data and detailed methodologies to inform rational linker design.

The length of the PEG chain is a critical attribute in the design of ADCs that significantly influences their therapeutic index. While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1]

Comparative Performance of m-PEG-Acid Linkers

The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity. Shorter linkers, such as this compound (m-PEG3-acid), are often associated with higher in vitro potency, potentially due to more efficient payload release or reduced steric hindrance at the target site. However, this can come at the cost of a shorter plasma half-life and potentially reduced in vivo efficacy. Conversely, longer PEG chains tend to enhance the pharmacokinetic profile, leading to extended circulation and greater tumor accumulation, though sometimes with a modest decrease in direct in vitro cell-killing activity.

The following tables summarize the expected performance of ADCs constructed with m-PEG3-acid, m-PEG5-acid, and m-PEG8-acid linkers based on established trends in scientific literature. It is important to note that this data is illustrative of relative differences, and absolute values will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical and In Vitro Performance of ADCs with Varying PEG Linker Lengths
Performance MetricThis compound (m-PEG3-acid)m-PEG5-acidm-PEG8-acidRationale
Hydrophilicity (HIC Retention Time) LongerIntermediateShorterHydrophobicity decreases with increasing PEG length, leading to shorter retention times on a Hydrophobic Interaction Chromatography (HIC) column.[2]
Achievable Drug-to-Antibody Ratio (DAR) LowerIntermediateHigherIncreased hydrophilicity from longer PEG chains can mitigate the aggregation of hydrophobic drug-linker complexes, allowing for higher drug loading.
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)IntermediateHigher (Lower Potency)Shorter linkers may lead to more efficient payload release or reduced steric hindrance at the target site, resulting in higher potency in cell-based assays.[2]
Table 2: In Vivo Performance of ADCs with Varying PEG Linker Lengths
Performance MetricThis compound (m-PEG3-acid)m-PEG5-acidm-PEG8-acidRationale
Plasma Half-life (t1/2) ShorterIntermediateLongerLonger PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.[2]
In Vivo Tumor Growth Inhibition ModerateHighHighThe extended half-life and improved pharmacokinetics of longer PEG linkers often translate to enhanced tumor accumulation and superior in vivo efficacy, despite potentially lower in vitro potency.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. The following are representative protocols for key experiments in the development and characterization of ADCs with different PEG linkers.

Protocol 1: Synthesis of Antibody-Drug Conjugates

This protocol describes a general method for conjugating a drug-PEG linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Drug-m-PEGn-acid linker (n=3, 5, 8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Linker Activation: In a separate reaction, dissolve the Drug-m-PEGn-acid linker, EDC, and NHS in anhydrous DMSO to activate the carboxylic acid group of the linker.

  • Conjugation Reaction: Add the desired molar excess of the activated drug-linker solution to the antibody solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column with PBS buffer, pH 7.4. Collect the fractions containing the purified ADC.

  • Characterization: Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[3][][5][6]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[7]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed target cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, a naked antibody control, and a free payload control in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours to allow for the ADC to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: Pharmacokinetic (PK) Studies in Rodents

This protocol outlines the determination of the pharmacokinetic profile of an ADC in an animal model.[1]

Materials:

  • Naive rats or mice

  • ADCs with varying PEG linkers

  • Dosing and blood collection equipment

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours).

  • Sample Processing: Isolate plasma from the blood samples.

  • ADC Quantification: Determine the concentration of the ADC in the plasma using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) from the concentration-time data.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the antitumor efficacy of the ADC in a living organism.[8]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADCs with varying PEG linkers

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs, typically intravenously, at a specified dose and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate and compare the antitumor efficacy.

Visualizing the Process and Logic

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody conjugation Conjugation (EDC/NHS) mAb->conjugation linker Drug-m-PEGn-acid (n=3, 5, 8) linker->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (HIC, MS for DAR) purification->characterization cytotoxicity Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity stability Plasma Stability Assay characterization->stability pk Pharmacokinetics (PK) Study characterization->pk efficacy Efficacy Study (Xenograft Model) characterization->efficacy

Caption: A typical workflow for the synthesis, characterization, and evaluation of ADCs with varying PEG linker lengths.

Linker_Length_Impact cluster_linker PEG Linker Length cluster_properties Performance Metrics short Shorter (e.g., m-PEG3) invitro Higher In Vitro Potency (Lower IC50) short->invitro Increases short_pk Shorter Half-life short->short_pk Leads to long Longer (e.g., m-PEG8) long->invitro May Decrease invivo_pk Improved Pharmacokinetics (Longer Half-life) long->invivo_pk Improves invivo_eff Enhanced In Vivo Efficacy invivo_pk->invivo_eff Contributes to

References

Unveiling the Bioactivity of a 3-Methoxypropanoic Acid-Derived Compound: A Focus on Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel bioactive scaffolds is relentless. This guide delves into the biological activities of a notable compound synthesized from a derivative of 3-methoxypropanoic acid: 2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acid. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of experimental workflows and a relevant signaling pathway.

Comparative Analysis of Biological Activity

A study on a series of tetrahydro-2H-1,3,5-thiadiazine-2-thiones revealed significant anticancer and anti-inflammatory properties of a derivative incorporating a 3-methoxypropyl moiety. The biological activities of this compound are summarized below, providing a benchmark for its potential in therapeutic applications.

Compound NameBiological ActivityCell Line / AssayIC50 Value (µM)
2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acidAnticancerHeLa< 4 µM
2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acidAnti-inflammatoryNO Inhibition< 0.4 µM

Table 1: Summary of the biological activity of a this compound-derived compound.[1]

Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to determine the biological activities of the aforementioned compound.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for another 24 to 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The production of NO by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is quantified by measuring the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated until they reach about 80% confluence.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The IC50 value is determined from the concentration-dependent inhibition of nitrite production.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental and Biological Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed HeLa Cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of test compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay seed_cells Seed RAW 264.7 Cells in 96-well plate incubate_confluence Incubate to 80% confluence seed_cells->incubate_confluence add_compound Add test compound incubate_confluence->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Stimulate with LPS incubate_1h->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate for 10 min add_griess->incubate_10min read_absorbance Read absorbance at 540 nm incubate_10min->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκB ikk_complex->ikb phosphorylates ikb_nfkb IκB-NF-κB (inactive) ikk_complex->ikb_nfkb Inhibits degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus translocates inflammatory_genes Inflammatory Genes (e.g., iNOS) nucleus->inflammatory_genes activates transcription test_compound Test Compound test_compound->ikk_complex Potential Inhibition ikb_nfkb->nf_kb releases

References

A Comparative Analysis of the Chemical Stability of Methoxypropanoic Acid versus Ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Stability Comparison

From a chemical structure standpoint, both methoxypropanoic acid and ethoxypropanoic acid consist of a propanoic acid backbone with an ether linkage at the 2- or 3-position. The primary difference lies in the alkyl group of the ether: a methyl group in methoxypropanoic acid and an ethyl group in ethoxypropanoic acid. This seemingly minor difference can influence the molecule's stability through electronic and steric effects.

Hydrolytic Stability: The ether linkage in both molecules can be susceptible to cleavage under acidic or basic conditions, although ethers are generally quite stable. The stability of the ether is influenced by the nature of the alkyl groups attached to the oxygen. In general, methoxy (B1213986) groups are found to be more reactive towards hydrolysis than ethoxy groups in analogous compounds. This is attributed to the slightly lower electron-donating inductive effect of the methyl group compared to the ethyl group, making the adjacent carbon atom more susceptible to nucleophilic attack. Therefore, it is hypothesized that methoxypropanoic acid is likely less stable to hydrolysis than ethoxypropanoic acid .

Oxidative Stability: The ether linkage can also be a site for oxidative degradation. The carbon-hydrogen bonds adjacent to the ether oxygen are susceptible to radical abstraction, which can initiate a degradation cascade. The relative stability of the resulting carbon-centered radical plays a role in the rate of oxidation. The secondary C-H bonds in the ethyl group of ethoxypropanoic acid are generally more susceptible to radical abstraction than the primary C-H bonds in the methyl group of methoxypropanoic acid. However, the overall oxidative stability will also depend on the reaction conditions and the presence of antioxidants.

Thermal Stability: The thermal stability of both compounds will be dictated by the bond dissociation energies of the weakest bonds in the molecules. The C-O bonds of the ether and the C-C bonds of the propanoic acid backbone are the most likely points of initial thermal degradation. While minor differences may exist, it is anticipated that both molecules will exhibit broadly similar thermal stability profiles in the absence of other reactive species.

Data Presentation

The following table summarizes the expected relative stability based on theoretical principles. Quantitative data would need to be generated through the experimental protocols outlined in the subsequent section.

Stability ParameterMethoxypropanoic AcidEthoxypropanoic AcidRationale
Hydrolytic Stability Less StableMore StableThe methoxy group is generally more susceptible to hydrolysis than the ethoxy group due to electronic effects.
Oxidative Stability Potentially More StablePotentially Less StableThe presence of more readily abstractable secondary C-H bonds in the ethoxy group could lead to a faster initiation of oxidative degradation compared to the primary C-H bonds in the methoxy group. However, this is highly dependent on the specific oxidant and reaction conditions.
Thermal Stability SimilarSimilarBoth molecules possess similar bond types (C-C, C-O, C-H, O-H) with comparable bond dissociation energies, suggesting similar thermal degradation profiles in an inert atmosphere.

Experimental Protocols

To empirically determine the comparative stability, a forced degradation study should be conducted.[1][2] This involves subjecting both methoxypropanoic acid and ethoxypropanoic acid to a variety of stress conditions and monitoring the degradation over time.[3][4]

Hydrolytic Stability Testing
  • Objective: To determine the rate of degradation in acidic, basic, and neutral aqueous solutions.

  • Methodology:

    • Prepare stock solutions of methoxypropanoic acid and ethoxypropanoic acid in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • For each compound, prepare three sets of solutions:

      • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid.

      • Basic: Dilute the stock solution with 0.1 M sodium hydroxide.

      • Neutral: Dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 50°C) and protect from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition. Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t½).

Oxidative Stability Testing
  • Objective: To assess the susceptibility of the compounds to oxidative degradation.

  • Methodology:

    • Prepare solutions of methoxypropanoic acid and ethoxypropanoic acid in a suitable solvent system (e.g., water/acetonitrile) at a known concentration.

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to each solution.

    • Incubate the solutions at room temperature, protected from light.

    • At specified time points, withdraw aliquots and quench the oxidation reaction if necessary (e.g., by adding sodium bisulfite).

    • Analyze the samples by HPLC to quantify the remaining parent compound.

  • Data Analysis: As with hydrolytic stability, determine the degradation kinetics and calculate the rate constant and half-life.

Thermal Stability Testing
  • Objective: To evaluate the stability of the compounds at elevated temperatures.

  • Methodology:

    • Place a known quantity of the solid compounds in separate, sealed vials under an inert atmosphere (e.g., nitrogen).

    • Expose the vials to a series of elevated temperatures (e.g., 60°C, 80°C, 100°C) in a calibrated oven.

    • At specified time points, remove the vials, allow them to cool to room temperature, and dissolve the contents in a suitable solvent.

    • Analyze the solutions by HPLC to determine the amount of degradation.

  • Data Analysis: Assess the percentage of degradation at each temperature and time point. For more detailed analysis, Thermogravimetric Analysis (TGA) can be employed to determine the decomposition temperature.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the quantification of the parent compounds and the detection of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength where both compounds have significant absorbance (e.g., determined by UV scan).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate the parent compounds from any degradation products.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative stability study and the general degradation pathways.

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_methoxy Prepare Methoxypropanoic Acid Solutions hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_methoxy->hydrolysis oxidation Oxidative Stress (e.g., H2O2) prep_methoxy->oxidation thermal Thermal Stress (Elevated Temperatures) prep_methoxy->thermal prep_ethoxy Prepare Ethoxypropanoic Acid Solutions prep_ethoxy->hydrolysis prep_ethoxy->oxidation prep_ethoxy->thermal sampling Time-Point Sampling hydrolysis->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis (Quantify Parent Compound) sampling->hplc kinetics Determine Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics comparison Comparative Stability Assessment kinetics->comparison

Caption: Workflow for the comparative stability assessment of methoxy- and ethoxypropanoic acids.

Degradation_Pathways cluster_methoxy Methoxypropanoic Acid cluster_ethoxy Ethoxypropanoic Acid cluster_products Potential Degradation Products methoxy CH3OCH(CH3)COOH hydrolysis_prod Propanoic Acid Derivative + Methanol/Ethanol methoxy->hydrolysis_prod Hydrolysis oxidation_prod Oxidized Derivatives (e.g., aldehydes, smaller acids) methoxy->oxidation_prod Oxidation thermal_prod Decarboxylation & Fragmentation Products methoxy->thermal_prod Thermal ethoxy CH3CH2OCH(CH3)COOH ethoxy->hydrolysis_prod Hydrolysis ethoxy->oxidation_prod Oxidation ethoxy->thermal_prod Thermal

Caption: General degradation pathways for alkoxypropanoic acids under stress conditions.

References

Comparative Analysis of Novel 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization and validation of a promising class of anticancer agents.

This guide provides a comprehensive comparison of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against established anticancer agents, supported by experimental data and detailed methodologies. The focus is on their potential as cytotoxic agents against non-small cell lung cancer, a significant challenge in oncology.

Data Summary

The following table summarizes the cytotoxic activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives compared to the standard chemotherapeutic drug, cisplatin. The data is presented as IC50 values, the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundTarget Cell LineIC50 (µM)Alternative CompoundTarget Cell LineIC50 (µM)
Compound 20 (3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide))A549~5CisplatinA549> 10
Compound 21 (Oxime derivative)A5495.42CisplatinA549> 10
Compound 22 (Oxime derivative)A5492.47CisplatinA549> 10
Compound 29 (Phenyl substituent)A549~16CisplatinA549> 10

Note: The IC50 values for the novel compounds are approximated from published research and are intended for comparative purposes.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of these novel derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-((4-hydroxyphenyl)amino)propanoic acid derivatives

  • A549 non-small cell lung cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: The plates are incubated for 24 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway potentially targeted by the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, leading to the inhibition of cell proliferation. In silico studies suggest that these compounds may interact with key proteins such as EGFR and SIRT2.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation SIRT2 SIRT2 Derivative 3-((4-hydroxyphenyl)amino) propanoic acid derivative Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

Caption: Potential mechanism of action for novel derivatives.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the key steps involved in the in vitro screening of novel compounds for their anticancer activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture A549 Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Treat with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 24h Incubation Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity screening.

References

A Comparative Economic Analysis of 3-Methoxypropanoic Acid Synthesis Versus Bio-based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical decision, balancing cost, performance, and sustainability. This guide provides an in-depth economic and technical comparison between the chemical synthesis of 3-Methoxypropanoic acid and the bio-based production of a key alternative, 3-Hydroxypropanoic acid (3-HP).

Executive Summary

This compound, a valuable intermediate in the pharmaceutical and specialty chemical industries, is primarily produced through a two-step chemical synthesis.[1][2] This process, involving a Michael addition followed by hydrolysis, offers a mature and well-understood route to the final product. However, the increasing demand for sustainable and bio-based chemicals has brought alternatives like 3-Hydroxypropanoic acid (3-HP) to the forefront.[3][4] 3-HP, produced via fermentation of renewable feedstocks such as glycerol (B35011), presents a "green" alternative with a potentially different economic and environmental profile.[5] This guide presents a detailed analysis of the synthesis pathways, economic viability, and potential performance of these two compounds to aid in informed decision-making.

Economic Analysis: A Tale of Two Syntheses

The economic feasibility of producing this compound versus 3-Hydroxypropanoic acid is influenced by a variety of factors, from the cost of raw materials to the efficiency of the production process and downstream purification.

Synthesis of this compound: A Chemical Approach

The industrial synthesis of this compound is typically a two-step process:

  • Michael Addition: Methanol (B129727) is added to methyl acrylate (B77674) in the presence of a basic catalyst, such as sodium methoxide (B1231860), to form methyl 3-methoxypropionate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically using a strong acid or base, to yield this compound.[6][7]

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cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis Methanol Methanol Methyl_3_Methoxypropionate Methyl_3_Methoxypropionate Methanol->Methyl_3_Methoxypropionate Reacts with Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Methyl_3_Methoxypropionate Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Methyl_3_Methoxypropionate Catalyzes Methyl_3_Methoxypropionate_2 Methyl 3-Methoxypropionate 3_Methoxypropanoic_Acid 3_Methoxypropanoic_Acid Methyl_3_Methoxypropionate_2->3_Methoxypropanoic_Acid Water Water Water->3_Methoxypropanoic_Acid Hydrolyzes Acid_Base_Catalyst Acid_Base_Catalyst Acid_Base_Catalyst->3_Methoxypropanoic_Acid Catalyzes Methanol_byproduct Methanol (byproduct) 3_Methoxypropanoic_Acid->Methanol_byproduct Releases

Synthesis pathway for this compound.

Alternative: 3-Hydroxypropanoic Acid (3-HP) via Fermentation

3-Hydroxypropanoic acid is a prominent bio-based alternative, primarily produced through the fermentation of renewable feedstocks like glycerol, a byproduct of biodiesel production.[5] This process utilizes genetically engineered microorganisms to convert the feedstock into 3-HP.

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cluster_fermentation Fermentation Process cluster_downstream Downstream Processing Glycerol Glycerol Fermentation_Broth Fermentation_Broth Glycerol->Fermentation_Broth Substrate Microorganism Microorganism Microorganism->Fermentation_Broth Biocatalyst Fermentation_Broth_2 Fermentation Broth Purification Purification (e.g., Filtration, Chromatography) Fermentation_Broth_2->Purification 3_Hydroxypropanoic_Acid 3_Hydroxypropanoic_Acid Purification->3_Hydroxypropanoic_Acid Biomass_Waste Biomass/Waste Purification->Biomass_Waste Generates

Production pathway for 3-Hydroxypropanoic acid.

Economic FactorThis compound (Chemical Synthesis)3-Hydroxypropanoic Acid (Fermentation)
Raw Materials Methyl Acrylate, Methanol, Catalysts (e.g., Sodium Methoxide, Acid/Base)Glycerol (often crude), Nutrients for microorganisms
Process Complexity Two-step chemical synthesis requiring control of temperature and pressure.Fermentation followed by extensive downstream processing to separate the product from the broth.
Yield & Productivity Generally high yields for each chemical step.Fermentation titers, yields, and productivities vary based on the microbial strain and process optimization.[3]
Energy Consumption Energy-intensive due to heating, cooling, and distillation steps.Fermentation requires energy for temperature control and agitation. Downstream processing is also energy-intensive.
Waste Generation Organic and inorganic waste from catalysts and side reactions.Biomass and other metabolic byproducts.[8]
Downstream Processing Distillation and purification of the final product.Can account for a significant portion (up to 85%) of the total production cost due to the complexity of separating the product from the fermentation broth.[9]
Estimated Minimum Selling Price -~$2.41/kg[5]

Performance and Applications: A Functional Comparison

Both this compound and 3-Hydroxypropanoic acid serve as valuable building blocks in various applications, particularly in the pharmaceutical industry.

  • This compound: This compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][10] The methoxy (B1213986) group can influence the molecule's polarity and metabolic stability, which can be advantageous in drug design.

  • 3-Hydroxypropanoic Acid: As a trifunctional molecule (containing a carboxylic acid and a hydroxyl group), 3-HP is a versatile platform chemical. It is a precursor to acrylic acid and can be used to produce biodegradable polymers like poly(3-hydroxypropionate).[4] In drug delivery, the hydroxyl group can be functionalized to attach other molecules or modify the properties of a drug carrier.

A direct comparison of performance is application-dependent. The choice between a methoxy and a hydroxy functional group can impact a molecule's solubility, lipophilicity, and metabolic profile, all of which are critical parameters in drug development.

Experimental Protocols

Synthesis of this compound

Step 1: Michael Addition of Methanol to Methyl Acrylate

  • Materials: Methyl acrylate, methanol, sodium methoxide (catalyst).

  • Procedure: A mixture of methyl acrylate and an excess of methanol is treated with a catalytic amount of sodium methoxide. The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for several hours. The progress of the reaction is monitored by techniques such as gas chromatography (GC). Upon completion, the catalyst is neutralized with an acid (e.g., sulfuric acid). The excess methanol and the product, methyl 3-methoxypropionate, are then separated by distillation.

Step 2: Hydrolysis of Methyl 3-methoxypropionate

  • Materials: Methyl 3-methoxypropionate, water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

  • Procedure: The methyl 3-methoxypropionate is heated under reflux with an aqueous solution of a strong acid or base.[6][7] The reaction mixture is then cooled and neutralized. The this compound is extracted with an organic solvent and purified by distillation under reduced pressure.

Production of 3-Hydroxypropanoic Acid via Fermentation
  • Microorganism and Media: A genetically engineered strain of a microorganism (e.g., Escherichia coli or Klebsiella pneumoniae) capable of producing 3-HP from glycerol is used. The fermentation medium typically contains crude glycerol as the carbon source, along with nitrogen sources, salts, and other essential nutrients.

  • Fermentation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and dissolved oxygen. A fed-batch strategy is often employed to maintain optimal substrate concentrations and maximize product titer.[3]

  • Downstream Processing: After fermentation, the biomass is separated from the broth by centrifugation or filtration. The 3-HP is then recovered and purified from the clarified broth using a combination of techniques, which may include ion exchange chromatography, electrodialysis, and distillation.[5][9]

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cluster_synthesis This compound Synthesis Workflow cluster_fermentation 3-Hydroxypropanoic Acid Production Workflow Start_Chem Raw Materials (Methyl Acrylate, Methanol) Michael_Addition Michael Addition (Catalyst: NaOMe) Start_Chem->Michael_Addition Neutralization_Distillation1 Neutralization & Distillation Michael_Addition->Neutralization_Distillation1 Hydrolysis Ester Hydrolysis (Acid/Base Catalyst) Neutralization_Distillation1->Hydrolysis Extraction_Purification Extraction & Purification Hydrolysis->Extraction_Purification Final_Product_Chem This compound Extraction_Purification->Final_Product_Chem Start_Bio Raw Materials (Glycerol, Nutrients) Fermentation Fermentation (Engineered Microorganism) Start_Bio->Fermentation Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation->Cell_Separation Broth_Purification Broth Purification (Chromatography, etc.) Cell_Separation->Broth_Purification Final_Product_Bio 3-Hydroxypropanoic Acid Broth_Purification->Final_Product_Bio

Comparison of experimental workflows.

Conclusion

The choice between this compound and 3-Hydroxypropanoic acid involves a trade-off between established chemical synthesis and emerging bio-based production. While the chemical synthesis of this compound is a mature process, the bio-based production of 3-HP from renewable resources offers a potentially more sustainable and economically competitive alternative, especially as fermentation and downstream processing technologies continue to advance. For researchers and drug developers, the specific functional group—methoxy versus hydroxyl—will also play a crucial role in the final selection, based on the desired physicochemical and biological properties of the end product. This guide provides a foundational economic and technical comparison to aid in this critical decision-making process.

References

Environmental Impact Comparison of Alkoxypropanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the environmental impact of different alkoxypropanoic acids, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct comparative data for a comprehensive range of alkoxypropanoic acids in publicly accessible literature, this document focuses on providing a framework for comparison, detailed experimental protocols for key environmental assessments, and illustrative data for representative compounds.

Introduction to Alkoxypropanoic Acids and Environmental Considerations

Alkoxypropanoic acids are a class of carboxylic acids characterized by an alkoxy group (-OR) attached to the propanoic acid backbone. Their diverse applications in chemical synthesis, pharmaceuticals, and as solvents necessitate a thorough understanding of their environmental fate and potential ecological impact. Key environmental considerations include their biodegradability, aquatic toxicity, and the overall environmental footprint of their production processes.

Quantitative Environmental Impact Data

Comprehensive, directly comparable experimental data on the environmental impact of a range of simple alkoxypropanoic acids (e.g., methoxy-, ethoxy-, propoxy-, butoxypropanoic acid) is scarce. The following table presents a compilation of available data for representative and structurally related compounds to illustrate the key metrics used in environmental impact assessment.

Table 1: Environmental Impact Data for Selected Propanoic Acid Derivatives

Compound NameCAS NumberMolecular FormulaBiodegradability (OECD 301)Aquatic Toxicity - Fish (LC50, 96h)Aquatic Toxicity - Daphnia (EC50, 48h)Aquatic Toxicity - Algae (EC50, 72h)
Ethyl 3-ethoxypropionate 763-69-9C7H14O3Readily biodegradable (100% in 28 days, CO2 Evolution Test)[1]60.9 mg/L[1]873 mg/L[1]>114.86 mg/L[1][2]
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) 93-65-2C10H11ClO3Half-life of several days in the environment[3]Not specifiedNot specified240 µg/L (120h, Navicula pelliculosa)[4]
3-Phenylpropanoic acid 501-52-0C9H10O2Data not readily available> 100 mg/L (Danio rerio)16.6 mg/L (Daphnia magna)> 200 mg/L (Chlorella vulgaris)

Note: The data presented is for illustrative purposes and highlights the types of metrics essential for a comparative environmental impact assessment. The lack of standardized, comparative data for a homologous series of alkoxypropanoic acids is a notable data gap.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models, such as the EPA's EPI Suite™, can be employed to predict the environmental fate and ecotoxicological properties of chemicals. These models use the chemical structure to estimate properties like biodegradability, aquatic toxicity, and the octanol-water partition coefficient (log Kow), which is an indicator of bioaccumulation potential. For a comprehensive comparison, it is recommended to generate QSAR predictions for the alkoxypropanoic acids of interest.

Experimental Protocols

A critical component of comparing environmental impact data is understanding the methodologies used to generate that data. Below are detailed descriptions of the standard OECD guidelines for key environmental assessments.

Ready Biodegradability - OECD 301

The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A compound is considered "readily biodegradable" if it meets the pass levels within a 28-day period.

  • Principle: A small amount of the test substance is dissolved in an aqueous mineral medium, which is then inoculated with microorganisms (typically from activated sludge). The mixture is incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is followed by measuring parameters such as the decrease of Dissolved Organic Carbon (DOC), oxygen consumption, or the evolution of carbon dioxide.

  • Pass Levels:

    • DOC Die-Away (OECD 301 A & E): > 70% removal of DOC.

    • CO2 Evolution (OECD 301 B): > 60% of the theoretical maximum CO2 production.

    • Manometric Respirometry (OECD 301 F): > 60% of the theoretical oxygen demand (ThOD).

    • Closed Bottle (OECD 301 D): > 60% of the ThOD.

    • MITI (I) (OECD 301 C): > 60% of the ThOD.

  • Test Duration: 28 days.

  • 10-day Window: The pass level must be reached within 10 days of the start of biodegradation (i.e., the time when 10% of the substance has been degraded).

Aquatic Toxicity

This test determines the acute toxicity of a substance to freshwater invertebrates, most commonly Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours.[1][5] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[1]

  • Test Organism: Daphnia magna is the preferred species.[1]

  • Test Duration: 48 hours.[5]

  • Test Design: At least five geometrically spaced concentrations with a control group are used.[1] Typically, four replicates with five daphnids each are used for each concentration.[6]

  • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration of the test substance that immobilizes 50% of the daphnids within 48 hours.[5]

This test assesses the toxicity of a substance to freshwater algae or cyanobacteria by measuring the inhibition of their growth.

  • Principle: Exponentially growing cultures of a selected species of green algae or cyanobacteria are exposed to various concentrations of the test substance in a nutrient-rich medium.[7] The test is conducted over a period of 72 hours under constant illumination and temperature.[7]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[7]

  • Test Duration: 72 hours.[7]

  • Test Design: A minimum of five test concentrations and a control group are used, with at least three replicates for each.[3]

  • Endpoint: The inhibition of growth is measured by the reduction in biomass or growth rate relative to the control cultures. The EC50 is calculated, representing the concentration that causes a 50% reduction in growth or growth rate.

Life Cycle Assessment (LCA) - ISO 14040

ISO 14040 provides the principles and framework for conducting a Life Cycle Assessment.[8][9][10] An LCA is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle.

  • Four Phases of LCA:

    • Goal and Scope Definition: Defining the purpose of the study, the functional unit (the quantified performance of a product system for use as a reference unit), and the system boundaries.

    • Life Cycle Inventory (LCI): Compiling an inventory of relevant inputs (e.g., raw materials, energy) and outputs (e.g., emissions to air, water, and soil) for the product system.

    • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This involves classifying impacts into categories (e.g., global warming, acidification, ecotoxicity) and then characterizing them.

Visualizations

General Production Workflow for Alkoxypropanoic Acids

The following diagram illustrates a generalized synthetic route for alkoxypropanoic acids, which is crucial for understanding the life cycle inventory and potential environmental hotspots associated with their production.

G cluster_raw_materials Raw Materials cluster_synthesis Synthesis cluster_purification Purification raw1 Alcohol (R-OH) reaction Reaction (e.g., Michael Addition, Williamson Ether Synthesis) raw1->reaction raw2 Propanoic Acid Derivative (e.g., Acrylate, Halopropanoate) raw2->reaction distillation Distillation reaction->distillation catalyst Catalyst catalyst->reaction extraction Solvent Extraction distillation->extraction waste Waste Stream (Solvents, Byproducts) distillation->waste extraction->waste product Alkoxypropanoic Acid extraction->product

Caption: Generalized production workflow for alkoxypropanoic acids.

Proposed General Mechanism of Toxicity for Organic Acids in Aquatic Organisms

The diagram below illustrates a plausible mechanism of action for the toxicity of short-chain carboxylic acids to aquatic organisms, which generally involves disruption of cell membrane integrity and intracellular pH.

G cluster_environment External Environment (Water) cluster_cell Aquatic Organism Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HA Undissociated Acid (R-COOH) int_HA R-COOH HA->int_HA Passive Diffusion A_minus Anion (R-COO-) H_plus Proton (H+) membrane_label Lipid Bilayer int_A_minus R-COO- int_HA->int_A_minus int_H_plus H+ int_HA->int_H_plus disruption Metabolic Disruption int_A_minus->disruption Anion accumulation stress Oxidative Stress (ROS Production) int_H_plus->stress Lowers intracellular pH stress->disruption

Caption: General mode of toxic action for organic acids in aquatic organisms.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxypropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methoxypropanoic acid, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should not be done with household garbage or poured down the drain without appropriate treatment. The following procedure outlines the recommended steps for its safe disposal:

  • Neutralization of Small Quantities: For small amounts of this compound waste, neutralization is a key step. Since it is an acid, it can be neutralized with a suitable base.

    • Work in a chemical fume hood and wear appropriate PPE.

    • Prepare a dilute basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide (B78521) in a large container.[3] It is advisable to place the container in an ice bath to control the reaction temperature.[3][4]

    • Slowly and carefully add the this compound waste to the basic solution while stirring continuously.[3][4]

    • Monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[4][5]

    • Once the pH is stable within the acceptable range, the neutralized solution may be permissible for drain disposal with copious amounts of water, provided it complies with local regulations and does not contain other hazardous materials.[3][5]

  • Disposal of Large Quantities and Contaminated Materials:

    • Large volumes of this compound or materials significantly contaminated with it should be collected in a designated, properly labeled hazardous waste container.[6]

    • The container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.[6]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[6]

    • Store the waste container in a designated satellite accumulation area (SAA) until it is collected by a licensed hazardous waste disposal company.[6]

  • Handling Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water).[3]

    • The rinsate from this process should be collected and treated as hazardous waste.[3]

    • Once thoroughly cleaned, the labels on the container should be defaced or removed before disposal or recycling according to institutional protocols.[3][5]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the neutralization process.

ParameterValueSource
Target pH for Neutralized Solution5.5 - 9.0[4][5]
Recommended Base Concentration5 - 10%[3]
Water Flush for Drain Disposal20 parts water to 1 part neutralized solution[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_small cluster_large cluster_neutralize cluster_drain cluster_waste_collection cluster_empty start Start: 3-Methoxypropanoic Acid Waste assess_quantity Assess Quantity and Contamination Level start->assess_quantity small_quant Small Quantity / Minor Contamination assess_quantity->small_quant Is it a small, manageable quantity? large_quant Large Quantity / Gross Contamination or Pure Substance assess_quantity->large_quant Is it a large quantity or heavily contaminated? empty_container Empty Container? assess_quantity->empty_container Is it an empty container? small_quant->large_quant No neutralize Neutralize with appropriate base (e.g., 5-10% Sodium Carbonate) small_quant->neutralize Yes collect_waste Collect in a Labeled Hazardous Waste Container large_quant->collect_waste Yes check_ph Check pH (Target: 5.5 - 9.0) neutralize->check_ph check_ph->neutralize pH is outside range drain_dispose Drain Disposal with Copious Amounts of Water (Follow local regulations) check_ph->drain_dispose pH is within 5.5 - 9.0 waste_pickup Arrange for Professional Hazardous Waste Disposal collect_waste->waste_pickup empty_container->assess_quantity No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose/ Recycle Clean Container collect_rinsate->dispose_container

Caption: Decision workflow for the disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.